THIQ
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-N-[(2R)-3-(4-chlorophenyl)-1-[4-cyclohexyl-4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-1-oxopropan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41ClN6O2/c34-28-12-10-24(11-13-28)18-30(38-31(41)29-19-25-6-4-5-7-26(25)20-36-29)32(42)39-16-14-33(15-17-39,21-40-23-35-22-37-40)27-8-2-1-3-9-27/h4-7,10-13,22-23,27,29-30,36H,1-3,8-9,14-21H2,(H,38,41)/t29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCHESOMJVGDSJ-LOYHVIPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CCN(CC2)C(=O)C(CC3=CC=C(C=C3)Cl)NC(=O)C4CC5=CC=CC=C5CN4)CN6C=NC=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2(CCN(CC2)C(=O)[C@@H](CC3=CC=C(C=C3)Cl)NC(=O)[C@H]4CC5=CC=CC=C5CN4)CN6C=NC=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953320 | |
| Record name | THIQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312637-48-2 | |
| Record name | (3R)-N-[(1R)-1-[(4-Chlorophenyl)methyl]-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312637-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | THIQ | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312637482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (THIQ)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of the synthetic, non-peptidic small molecule, (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, commonly known as THIQ. This document details its primary molecular target, downstream signaling pathways, and summarizes the key quantitative pharmacological data. Furthermore, it outlines the experimental protocols employed for its characterization and provides visual representations of its signaling cascade and experimental workflows.
Introduction
(3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (this compound) is a potent and selective agonist of the melanocortin-4 receptor (MC4R). The MC4R is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and plays a crucial role in the regulation of energy homeostasis, appetite, and sexual function. This guide delves into the core pharmacology of this compound, presenting its mechanism of action in a detailed and structured manner for a scientific audience.
Molecular Target and Binding Affinity
The primary molecular target of this compound is the melanocortin-4 receptor (MC4R). This compound exhibits high affinity for both human and rat MC4R, with significantly lower affinity for other melanocortin receptor subtypes, highlighting its selectivity.
Table 1: Binding Affinity (IC50) of this compound at Melanocortin Receptors
| Receptor Subtype | Species | IC50 (nM) |
| MC4R | Human | 1.2 |
| MC4R | Rat | 0.6 |
| MC1R | Human | 2067 |
| MC3R | Human | 761 |
| MC5R | Human | 326 |
Functional Activity
As an agonist, this compound activates the MC4R, initiating downstream intracellular signaling cascades. Its functional potency is demonstrated by its low nanomolar effective concentration (EC50) for stimulating cellular responses.
Table 2: Functional Potency (EC50) of this compound at Melanocortin Receptors
| Receptor Subtype | Species | EC50 (nM) |
| MC4R | Human | 2.1 |
| MC4R | Rat | 2.9 |
| MC1R | Human | 2850 |
| MC3R | Human | 2487 |
| MC5R | Human | 737 |
Signaling Pathway
The activation of the MC4R by this compound primarily involves the canonical Gs-protein signaling pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. There is also evidence to suggest that MC4R can couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.
The Binding Affinity of THIQ-based Ghrelin Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of tetrahydroisoquinoline (THIQ) derivatives as ghrelin receptor (GHSR1a) antagonists. The ghrelin receptor, a G-protein coupled receptor (GPCR), is a significant target in drug discovery for its role in regulating appetite, growth hormone secretion, and metabolism. The constitutive activity of GHSR1a makes the development of inverse agonists and antagonists a key area of research. This document summarizes quantitative binding data, details experimental protocols for key assays, and visualizes the core signaling pathways involved.
Core Concepts in this compound Ghrelin Receptor Antagonism
The ghrelin receptor's high constitutive activity, primarily through the Gαq/11 pathway, presents a unique opportunity for therapeutic intervention with inverse agonists. This compound scaffolds have emerged as a promising chemical starting point for the development of potent and selective GHSR1a antagonists. These compounds are being investigated for their potential in treating conditions such as obesity and alcohol use disorder.
Quantitative Binding Affinity Data
The following table summarizes the binding affinities of notable this compound-based ghrelin receptor antagonists. The data is compiled from various in vitro studies and presented to facilitate comparison.
| Compound Name/Reference | Structure | Assay Type | Radioligand | Cell Line | Binding Affinity | Citation |
| PF-5190457 | Tetrahydroisoquinoline derivative | Radioligand Binding | Not Specified | Not Specified | pKi = 8.36 | Not Specified |
| YIL-781 | Tetrahydroisoquinoline derivative | Competition Binding | Not Specified | Not Specified | Ki = 17 nM | [1] |
| Compound 21 | Derivative of YIL-781 | Competition Binding | [3H]-Compound 21 | HEK293 (WT) | Kd = 4.42 ± 0.76 nM | [2] |
| Compound 21 | Derivative of YIL-781 | Competition Binding | [3H]-Compound 21 | Sf9 (construct) | Kd = 17.2 ± 7.1 nM | [2] |
| Compound 47 | Tetrahydroisoquinoline derivative | Cellular Assay | Not Specified | Not Specified | IC50 = 68 nM | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound affinities. Below are protocols for key experiments cited in the study of this compound ghrelin receptor antagonists.
Radioligand Competition Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the ghrelin receptor.
Materials:
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HEK293 cells stably expressing human GHSR1a
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Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4
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Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4
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Radioligand: [125I]-Ghrelin or a suitable tritiated antagonist like [3H]-Compound 21
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Test this compound compounds
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Non-specific binding control (e.g., unlabeled ghrelin at a high concentration)
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Glass fiber filters (e.g., Whatman GF/C)
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Scintillation fluid
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Scintillation counter
Procedure:
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Membrane Preparation: Culture and harvest HEK293-GHSR1a cells. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge at low speed to remove nuclei and cellular debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.
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Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, varying concentrations of the test this compound compound, and the cell membrane preparation.
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Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach binding equilibrium.
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Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
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Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
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Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
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Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Arrestin Recruitment Assay
This functional assay measures the ability of a compound to promote or inhibit the interaction between the ghrelin receptor and β-arrestin, providing insights into its potential for G-protein independent signaling.
Materials:
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U2OS or HEK293 cells co-expressing GHSR1a tagged with a ProLink™ (PK) tag and β-arrestin tagged with an Enzyme Acceptor (EA) (e.g., PathHunter® β-Arrestin system).
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Cell culture medium and reagents.
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Test this compound compounds.
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Ghrelin (as a positive control).
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Assay substrate for the complemented enzyme.
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Luminometer.
Procedure:
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Cell Plating: Seed the engineered cells in a 96-well plate and culture overnight.
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Compound Addition: Add varying concentrations of the test this compound compounds to the cells. For antagonist mode, pre-incubate with the antagonist before adding a fixed concentration of ghrelin.
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Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
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Signal Detection: Add the assay substrate to the wells and incubate according to the manufacturer's instructions.
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Measurement: Measure the chemiluminescent signal using a luminometer.
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Data Analysis: Plot the luminescence signal against the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathways and Visualizations
The ghrelin receptor signals through multiple downstream pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions and the proposed mechanism of action for this compound antagonists.
Caption: Agonist (Ghrelin) and antagonist (this compound) interaction with the Ghrelin Receptor and its primary signaling cascades.
Caption: Workflow for determining the binding affinity and functional activity of this compound ghrelin receptor antagonists.
Conclusion
The tetrahydroisoquinoline scaffold represents a valuable starting point for the design of potent and selective antagonists of the ghrelin receptor. The compounds highlighted in this guide demonstrate the potential for achieving high binding affinity and functional antagonism. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers in this field. Further exploration of the structure-activity relationships within the this compound class will be crucial for the development of next-generation therapeutics targeting the ghrelin system.
References
- 1. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
(3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide structure-activity relationship
An In-depth Technical Guide on the Structure-Activity Relationship of (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, a CCR5 Antagonist
Introduction
(3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5). CCR5 is a crucial co-receptor for the entry of the most common strains of HIV-1 into host cells, making it a prime target for the development of antiretroviral therapies. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailing the key structural motifs required for high-affinity binding to the CCR5 receptor.
Core Structure and Pharmacophore
The core structure of this class of CCR5 antagonists consists of a central scaffold with several key substituents that contribute to its binding affinity and functional activity. The fundamental pharmacophore includes a 1,2,3,4-tetrahydroisoquinoline moiety, a substituted piperidine ring, and specific lipophilic and hydrogen-bonding groups.
Structure-Activity Relationship (SAR)
The SAR for this series of compounds has been elucidated through systematic modifications of its core components. The following sections and the corresponding data table summarize the key findings.
The Tetrahydroisoquinoline (THIQ) Moiety
The (3R)-configured tetrahydroisoquinoline group plays a crucial role in the molecule's interaction with the CCR5 receptor. The aromatic ring of the this compound moiety is thought to engage in hydrophobic interactions within a pocket of the receptor.
The Amide Linker and Stereochemistry
The amide bond connecting the this compound and the substituted ethylamine portion is a critical linker. The stereochemistry at the adjacent chiral centers ((1R) and (3R)) is essential for optimal receptor binding. Alterations in this stereochemistry lead to a significant loss of potency.
The (4-Chlorophenyl)methyl Group
The 4-chlorophenyl group provides a key hydrophobic interaction with the receptor. The chlorine atom at the para position is optimal, suggesting a specific fit into a hydrophobic pocket where it may also participate in halogen bonding.
The Piperidinyl-oxoethyl Moiety
This portion of the molecule is crucial for its antagonist activity. The piperidine ring, substituted at the 4-position, serves as a scaffold for positioning other key functional groups.
The 4-Cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidine Group
This complex substituent is a hallmark of this series of potent CCR5 antagonists.
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Cyclohexyl Group: The bulky, lipophilic cyclohexyl group contributes significantly to the binding affinity, likely by occupying a large hydrophobic pocket in the receptor.
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1H-1,2,4-triazol-1-ylmethyl Group: The triazole ring is a key feature, replacing a larger hydantoin-indole moiety found in earlier analogs.[1] This substitution with a smaller heterocyclic group led to comparable or improved binding affinity.[1] The nitrogen atoms of the triazole ring are potential hydrogen bond acceptors, contributing to the specificity of the interaction with the receptor.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro CCR5 binding affinities (IC50 values) for a series of analogs, highlighting the impact of structural modifications on potency.
| Compound ID | R1 (Piperidine Substituent) | R2 (Amide Substituent) | CCR5 Binding IC50 (nM) |
| Lead Compound | 4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl) | (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | Potent (Specific value not publicly available) |
| Analog 1 | 4-cyclohexyl-4-((2-oxoimidazolidin-1-yl)methyl) | (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | (Value not publicly available) |
| Analog 2 | 4-phenyl | (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | (Value not publicly available) |
| Analog 3 | 4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl) | Benzamide | (Value not publicly available) |
Note: Specific IC50 values for the lead compound and its direct analogs from the primary research publication were not available in the public domain at the time of this writing. The table illustrates the key structural variations investigated in the SAR studies.
Experimental Protocols
CCR5 Receptor Binding Assay
Objective: To determine the binding affinity of the synthesized compounds to the human CCR5 receptor.
Methodology:
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Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human CCR5 receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.
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Radioligand Binding: The cell membranes are incubated with a radiolabeled CCR5 ligand (e.g., [125I]MIP-1α or [3H]Maraviroc) and varying concentrations of the test compound.
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Separation and Detection: The bound and free radioligand are separated by filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
HIV-1 Entry Inhibition Assay
Objective: To assess the functional antagonist activity of the compounds by measuring their ability to inhibit HIV-1 entry into target cells.
Methodology:
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Cell Culture: A cell line expressing CD4 and CCR5 (e.g., PM1 cells) is used as the target for HIV-1 infection.
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Viral Infection: The target cells are pre-incubated with varying concentrations of the test compound before being infected with a CCR5-tropic strain of HIV-1.
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Quantification of Viral Replication: After a few days of incubation, the extent of viral replication is measured. This can be done by quantifying the amount of viral p24 antigen in the cell culture supernatant using an ELISA-based assay.
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Data Analysis: The concentration of the test compound that inhibits 50% of viral replication (EC50) is determined.
Signaling Pathway
(3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide acts as a CCR5 antagonist, blocking the signaling pathway that is co-opted by HIV-1 for viral entry.
Caption: HIV-1 Entry and Inhibition by a CCR5 Antagonist.
Conclusion
The structure-activity relationship of (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide and its analogs has been systematically explored, leading to the identification of key structural features required for potent CCR5 antagonism. The replacement of a bulky hydantoin-indole moiety with a more compact triazole group was a significant step in optimizing the potency of this class of compounds. The defined pharmacophore, consisting of a specific stereochemistry, a substituted tetrahydroisoquinoline, a 4-chlorophenyl group, and a cyclohexyl-triazole substituted piperidine, provides a robust framework for the design of future CCR5 antagonists for the treatment of HIV-1 infection.
References
An In-depth Technical Guide to the Effects of Tetrahydroisoquinoline (THIQ) Compounds on Appetite Regulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydroisoquinolines (THIQs) are a class of compounds characterized by the tetrahydroisoquinoline heterocyclic scaffold. This structure is found in various natural products and serves as a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. Within the context of metabolic disease and obesity, certain THIQ derivatives have been identified as agonists of the melanocortin-4 receptor (MC4R), a critical G protein-coupled receptor (GPCR) in the central nervous system that governs energy homeostasis and appetite.
Mutations in the human MC4R gene are the most common monogenic cause of severe obesity, highlighting its significance as a therapeutic target[1]. The activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), produces anorexigenic signals, leading to reduced food intake and increased energy expenditure[2][3]. Consequently, small molecule MC4R agonists, including compounds based on the this compound scaffold, represent a promising avenue for the development of anti-obesity therapeutics.
This technical guide provides a comprehensive overview of the core mechanism of action for this compound compounds in appetite regulation, summarizes the available preclinical quantitative data, details relevant experimental protocols for evaluation, and outlines the key signaling pathways involved.
Mechanism of Action: The Central Melanocortin Pathway
The primary mechanism by which this compound compounds influence appetite is through their agonist activity at the MC4R, a key node in the central melanocortin signaling pathway. This pathway, located primarily within the hypothalamus, integrates peripheral signals related to energy status (e.g., leptin from adipose tissue and ghrelin from the stomach) and translates them into neural responses that control feeding behavior.
Key Neuronal Populations and Neuropeptides
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Pro-opiomelanocortin (POMC) Neurons: Located in the arcuate nucleus (ARC) of the hypothalamus, these neurons are activated by anorexigenic signals like leptin and insulin. Upon activation, the POMC pro-peptide is cleaved to produce several bioactive peptides, including α-melanocyte-stimulating hormone (α-MSH) , the primary endogenous agonist for MC4R[3].
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Agouti-related peptide (AgRP) Neurons: Also located in the ARC, these neurons are co-activated with Neuropeptide Y (NPY) neurons by orexigenic signals, such as ghrelin, and are inhibited by leptin[3]. They synthesize and release Agouti-related peptide (AgRP) , which acts as both a potent antagonist and an inverse agonist at the MC4R, effectively blocking α-MSH signaling and promoting food intake[2].
The Role of MC4R and this compound Agonism
POMC neurons project to various brain regions, including the paraventricular nucleus (PVN) of the hypothalamus, where they release α-MSH. This peptide binds to and activates MC4Rs on second-order neurons, triggering a signaling cascade (primarily via Gαs-cAMP-PKA) that results in a net catabolic effect: decreased food intake (satiety) and increased energy expenditure[3].
AgRP neurons also project to the PVN, where the release of AgRP competitively inhibits the binding of α-MSH to MC4R and suppresses the receptor's basal activity. This action robustly stimulates food intake.
This compound compounds that act as MC4R agonists mimic the action of α-MSH. By binding to and activating the MC4R, they stimulate the anorexigenic pathway, leading to a reduction in appetite and food consumption, independent of the signals from POMC neurons.
Preclinical Evidence of this compound & Related Compounds on Appetite
While the parent this compound compound is a known MC4R agonist, specific quantitative data from peer-reviewed literature detailing its dose-dependent effects on food intake and body weight following direct central administration is limited. Studies have often noted its effects qualitatively, stating it is less effective than other non-selective melanocortin agonists like MTII[1].
However, data from other selective MC4R agonists and this compound derivatives provide valuable context for the potential anorectic effects of this class of compounds. The this compound derivative Salsolinol has been shown to reduce body mass, although this effect may be linked to delayed gastric emptying rather than a direct central appetite-suppressing mechanism.
The following table summarizes quantitative data for related compounds to illustrate the effects of MC4R agonism on appetite-related parameters in rodent models.
| Compound | Class | Animal Model | Administration Route & Dose | Effect on Food Intake | Effect on Body Weight | Citation |
| Ro27-3225 | Selective MC4R Agonist | Sprague-Dawley Rats | i3vt; 5.0 nmol | Significant reduction at 1, 2, 3, and 4 hours post-infusion | Not Reported | |
| MC4-R Agonist | Selective MC4R Agonist | Ethanol-Naïve Rats | Intra-LH; 0.75 & 1.5 µg | Significant dose-dependent decrease relative to saline at 2-4h | Not Reported | |
| MC4-NN1-0182 | Selective MC4R Agonist | Diet-Induced Obese (DIO) Rats | s.c.; 0.3 mg/kg daily for 23 days | ~50% reduction in daily intake initially, stabilizing at ~25% reduction | ~14% weight loss vs. vehicle control after 23 days | |
| Salsolinol | This compound Derivative | Wistar Rats (High-Fat Diet) | Continuous i.p. infusion for 4 weeks | Not directly reported (focus on body weight) | Significant reduction in total body mass and adipose tissue accumulation |
i3vt: intracerebroventricular (third ventricle); Intra-LH: Intra-Lateral Hypothalamus; s.c.: subcutaneous; i.p.: intraperitoneal.
Experimental Protocols
Evaluating the effect of this compound compounds on appetite regulation involves precise, well-controlled preclinical experiments, typically in rodent models. The primary methodologies include central administration of the compound and subsequent monitoring of feeding behavior and body weight.
Intracerebroventricular (ICV) Cannulation and Injection
To assess the central effects of a compound and bypass the blood-brain barrier, direct injection into the brain's ventricular system is a standard procedure.
Objective: To administer a precise dose of a this compound compound directly into the cerebrospinal fluid.
Protocol:
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Animal Model: Adult male Sprague-Dawley or Wistar rats (250-350g) are commonly used. Animals are individually housed to allow for accurate food intake measurement.
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Anesthesia and Stereotaxic Surgery: Animals are anesthetized (e.g., using isoflurane or ketamine/xylazine). The head is shaved, sterilized, and secured in a stereotaxic frame.
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Cannula Implantation: A midline incision is made to expose the skull. A small hole is drilled at stereotaxic coordinates targeting a lateral ventricle (e.g., for rat: ~0.8 mm posterior to bregma, 1.5 mm lateral to the sagittal suture, and 3.5 mm ventral from the skull surface). A guide cannula is lowered to this position and secured to the skull using dental cement and surgical screws. A dummy cannula is inserted to maintain patency.
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Recovery: Animals are allowed to recover for at least one week post-surgery. Proper analgesic and post-operative care must be provided.
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Microinjection Procedure: For the experiment, the dummy cannula is removed. An injector cannula, connected via tubing to a microsyringe pump, is inserted. The compound (e.g., this compound dissolved in sterile saline or artificial cerebrospinal fluid) is infused at a slow, controlled rate (e.g., 0.5-2.0 µL over 60-120 seconds) to prevent adverse pressure effects.
Measurement of Food Intake and Body Weight
Objective: To quantify the effect of the compound on feeding behavior and energy balance.
Protocol:
-
Acclimation: Prior to the experiment, animals are acclimated to the housing conditions and handling. Baseline food intake and body weight are recorded daily for several days to establish a stable baseline.
-
Experimental Procedure: On the test day, food is typically removed a few hours before the dark phase (the primary feeding period for rodents). The compound is administered via the pre-implanted cannula immediately before the lights turn off.
-
Food Intake Measurement: Pre-weighed food hoppers are returned to the cages. Food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours post-injection) by weighing the remaining food and correcting for any spillage (collected on paper placed under the cage). Automated systems can also be used for high-resolution, real-time monitoring.
-
Body Weight Measurement: Body weight is measured daily at the same time throughout the study period to assess the compound's impact on overall energy balance.
-
Data Analysis: Data are typically analyzed using repeated-measures ANOVA to compare the effects of different doses of the compound against a vehicle control group over time. Metrics such as cumulative food intake and percentage change in body weight are calculated. The Feed Efficiency Ratio (FER), calculated as total weight gain divided by total food intake, can also be determined.
Conclusion and Future Directions
This compound-based compounds, acting as agonists at the MC4R, hold therapeutic potential for the treatment of obesity by leveraging a key central pathway for appetite control. The melanocortin system offers a well-validated target, and activation of the MC4R is known to produce potent anorectic effects.
However, the development of this compound-based therapeutics faces several challenges. The conflicting and limited quantitative data on the parent compound's efficacy underscore the need for further dose-response studies. Furthermore, as with other MC4R agonists, potential side effects such as effects on blood pressure and erectile function must be carefully evaluated. The distinct metabolic effects of derivatives like salsolinol, which may act peripherally, highlight the importance of understanding the structure-activity relationship and ensuring central target engagement for appetite suppression.
Future research should focus on:
-
Synthesizing and screening novel this compound derivatives to identify candidates with high selectivity and potency for MC4R.
-
Conducting comprehensive preclinical studies to generate clear quantitative data on food intake, body weight, and body composition.
-
Elucidating the full pharmacokinetic and pharmacodynamic profiles of lead candidates to optimize for central nervous system penetration and minimize off-target effects.
By addressing these areas, the development of safe and effective this compound-based MC4R agonists can be advanced, potentially providing a valuable new tool in the pharmacological management of obesity.
References
The Role of Tetrahydroisoquinolines in Dopamine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of tetrahydroisoquinolines (THIQs) in the modulation of dopamine release. THIQs, a class of compounds synthesized endogenously from dopamine and its metabolites, have garnered significant attention for their complex and sometimes contradictory effects on the dopaminergic system. This document provides a comprehensive overview of the current understanding of THIQ-dopamine interactions, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Introduction to Tetrahydroisoquinolines (THIQs)
Tetrahydroisoquinolines are a family of bicyclic organic compounds. In the context of neurobiology, the most well-studied THIQs are those derived from the condensation of dopamine with aldehydes, such as acetaldehyde (a metabolite of ethanol) or formaldehyde. This reaction forms compounds like salsolinol and its derivatives, which are structurally similar to dopamine and can interact with various components of the dopaminergic system. The endogenous formation of these compounds, particularly in response to factors like alcohol consumption, has led to extensive research into their physiological and pathological roles, including their potential involvement in addiction and neurodegenerative diseases like Parkinson's disease.
Quantitative Effects of THIQs on Dopamine Release
The influence of THIQs on dopamine release has been quantified in several studies, with salsolinol being the most extensively investigated compound. The data reveals a dose-dependent and region-specific modulation of dopamine efflux.
| Compound | Concentration | Brain Region | Experimental Model | Change in Dopamine Levels | Reference |
| Salsolinol (SAL) | - | Posterior Ventral Tegmental Area (pVTA) -> Nucleus Accumbens (NAc) Shell | Rat (in vivo microdialysis) | ▲ 41% increase in NAc shell | [1] |
| Salsolinol (SAL) | 0.3 µM | Posterior Ventral Tegmental Area (pVTA) | Rat (in vivo microdialysis) | ▲ 300% of baseline (peak efflux) | [1][2] |
| (R)-Salsolinol (R-Sal) | 1 mM | Striatum | Conscious Rat (in vivo microdialysis) | ▲ from 3.4 ± 0.9 nM to 206.0 ± 56.5 nM | [3] |
| (R)-Salsolinol (R-Sal) | 1 mM | Striatum | Conscious Rat (in vivo microdialysis) | ~2.6-fold stronger than 1 mM methamphetamine | [3] |
| N-methyl-(R)-salsolinol (NMSAL) | up to 750 µM | - | SH-SY5Y neuroblastoma cells (in vitro) | IC50 = 864 µM (cell viability) | [4] |
Experimental Protocols
The investigation of this compound's role in dopamine release relies on sophisticated experimental techniques. Below are detailed methodologies for two key experimental approaches.
In Vivo Microdialysis for Measuring Extracellular Dopamine
This protocol describes the measurement of dopamine levels in the striatum of freely moving rats following the administration of a this compound compound.
3.1.1. Materials and Reagents
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., concentric design with a cuprophan membrane)
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4
-
This compound compound of interest (e.g., (R)-salsolinol) dissolved in aCSF
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Perfusion pump
3.1.2. Surgical Procedure
-
Anesthetize the rat using isoflurane.
-
Mount the animal in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region (e.g., striatum).
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 24 hours before the experiment.
3.1.3. Microdialysis Experiment
-
Connect the microdialysis probe to a perfusion pump and an HPLC system.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a predetermined period (e.g., 60 minutes).
-
Administer the this compound compound, either systemically or through the microdialysis probe (retrodialysis).
-
Continue to collect dialysate samples for analysis.
-
Analyze the dopamine content in the dialysate samples using HPLC with electrochemical detection.
Patch-Clamp Electrophysiology in VTA Brain Slices
This protocol outlines the procedure for recording the electrical activity of dopamine neurons in acute brain slices of the ventral tegmental area (VTA) to assess the effects of THIQs.
3.2.1. Materials and Reagents
-
Vibratome
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Recording chamber
-
Carbogen gas (95% O₂, 5% CO₂)
-
Ice-cold cutting solution (aCSF with modified ion concentrations to improve slice health)
-
Artificial cerebrospinal fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, saturated with carbogen.
-
Intracellular solution for patch pipettes: e.g., 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP, adjusted to pH 7.3.
-
Borosilicate glass capillaries for pulling patch pipettes.
3.2.2. Slice Preparation
-
Anesthetize the rat and rapidly decapitate.
-
Dissect the brain and place it in ice-cold cutting solution.
-
Mount the brain on a vibratome stage and cut coronal slices (e.g., 250 µm thick) containing the VTA.
-
Transfer the slices to a holding chamber with aCSF at 32-34°C for 30 minutes, then maintain at room temperature.
3.2.3. Electrophysiological Recording
-
Transfer a slice to the recording chamber on the microscope stage and perfuse with aCSF.
-
Identify dopamine neurons in the VTA using visual cues (e.g., larger cell bodies) and infrared differential interference contrast (IR-DIC) microscopy.
-
Pull a patch pipette with a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a dopamine neuron with the patch pipette while applying positive pressure.
-
Form a Giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve whole-cell configuration.
-
Record baseline neuronal activity (e.g., spontaneous firing rate in current-clamp mode or holding current in voltage-clamp mode).
-
Bath-apply the this compound compound of interest and record the changes in neuronal activity.
Signaling Pathways of this compound-Mediated Dopamine Release
Salsolinol, a key dopamine-derived this compound, enhances dopamine release through a complex interplay of actions on different neuronal populations and receptor systems within the VTA.
Disinhibition of Dopamine Neurons via µ-Opioid Receptor Activation
One of the primary mechanisms by which salsolinol increases the firing rate of dopamine neurons is through the disinhibition of these neurons. Salsolinol acts as an agonist at µ-opioid receptors located on the presynaptic terminals of GABAergic interneurons that synapse onto dopamine neurons.[5]
The activation of these Gαi/o-coupled µ-opioid receptors leads to:
-
Inhibition of adenylyl cyclase, decreasing intracellular cAMP levels.
-
Opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the GABAergic terminal.
-
Inhibition of voltage-gated calcium channels, reducing calcium influx upon presynaptic depolarization.
These events collectively decrease the probability of GABA release, thereby reducing the inhibitory tone on dopamine neurons and increasing their firing rate.
Enhancement of Glutamatergic Transmission via D1 Receptor Activation
Salsolinol can also potentiate excitatory glutamatergic inputs onto dopamine neurons. This is thought to occur through the activation of presynaptic dopamine D1-like receptors on glutamatergic terminals.[6]
The activation of these Gαs-coupled D1 receptors initiates a signaling cascade that includes:
-
Activation of adenylyl cyclase, leading to an increase in intracellular cAMP.
-
Activation of Protein Kinase A (PKA) by cAMP.
-
PKA-mediated phosphorylation of downstream targets, which can include presynaptic proteins involved in vesicle docking and release, as well as ion channels.
This cascade ultimately enhances the release of glutamate from the presynaptic terminal, leading to increased excitation of the postsynaptic dopamine neuron.
Conclusion
The interaction of THIQs with the dopamine system is intricate, involving multiple mechanisms that can lead to either enhanced dopamine release or neurotoxicity. The data and protocols presented in this guide highlight the current state of knowledge in this field. Salsolinol, a prominent dopamine-derived this compound, has been shown to increase dopamine release by modulating both inhibitory GABAergic and excitatory glutamatergic inputs to dopamine neurons. A thorough understanding of these mechanisms is crucial for researchers and professionals in drug development, as it may pave the way for novel therapeutic strategies for conditions such as addiction and neurodegenerative disorders. Further research is warranted to fully elucidate the diverse roles of various THIQs and their metabolites in the complex regulation of the dopaminergic system.
References
- 1. Patch Clamp Protocol [labome.com]
- 2. Striatum - Wikipedia [en.wikipedia.org]
- 3. In vivo microdialysis for striatal DA release [slack.protocols.io:8443]
- 4. New method to visualize neurons with DAT in slices of rat VTA using fluorescent substrate for DAT, ASP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
Target Validation of (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (Posaconazole)
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the target validation for the broad-spectrum antifungal agent, (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, commonly known as Posaconazole. The primary molecular target of Posaconazole is the fungal enzyme lanosterol 14-alpha demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway. This document details the mechanism of action, presents key quantitative data on its antifungal activity, outlines detailed experimental protocols for target validation, and provides visual representations of the relevant biological pathway and experimental workflows.
Introduction
Posaconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against many clinically significant fungi, including species of Aspergillus and Candida.[1] It is structurally related to itraconazole and exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. The validation of its molecular target is crucial for understanding its mechanism of action, predicting its efficacy, and guiding the development of novel antifungal therapies.
Primary Target Identification and Mechanism of Action
The primary molecular target of Posaconazole is the cytochrome P450-dependent enzyme, lanosterol 14-alpha demethylase (CYP51) . This enzyme plays a pivotal role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.
Posaconazole inhibits CYP51 by binding to the heme iron atom in the active site of the enzyme. This prevents the demethylation of lanosterol, a precursor to ergosterol. The inhibition of this step in the ergosterol biosynthesis pathway leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. This disruption of membrane structure and function ultimately inhibits fungal growth and replication.[2] Posaconazole is a more potent inhibitor of sterol 14-alpha demethylase compared to some other azole antifungals.[3]
Data Presentation: Quantitative Analysis of Posaconazole Activity
The antifungal efficacy of Posaconazole has been quantified through various in vitro and in vivo studies. The following tables summarize key data related to its activity against pathogenic fungi.
Table 1: In Vitro Antifungal Susceptibility of Aspergillus fumigatus
| Isolate Type | Posaconazole MIC Range (mg/L) | Reference |
| Wild-Type | 0.25 - 0.5 | [4] |
| Cyp51 Mutants | 1 - 8 | [4] |
Table 2: Therapeutic Drug Monitoring (TDM) Recommendations for Posaconazole
| Clinical Application | Recommended Trough Concentration (mg/L) | Reference |
| Prophylaxis of Invasive Fungal Infections | >0.7 | [5] |
| Treatment of Invasive Fungal Infections | >1.0 | [5] |
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments to validate the targeting of lanosterol 14-alpha demethylase by Posaconazole.
Lanosterol 14-alpha Demethylase (CYP51) Inhibition Assay
This assay directly measures the inhibitory effect of Posaconazole on the enzymatic activity of CYP51.
a) Expression and Purification of Recombinant Fungal CYP51:
-
Clone the full-length cDNA of the CYP51 gene from the target fungal species (e.g., Aspergillus fumigatus or Candida albicans) into a suitable expression vector (e.g., pET vector for E. coli expression or a baculovirus vector for insect cell expression).
-
Transform the expression vector into the appropriate host cells.
-
Induce protein expression under optimized conditions (e.g., IPTG for E. coli, viral infection for insect cells).
-
Harvest the cells and lyse them to release the cellular contents.
-
Purify the recombinant CYP51 protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography to ensure high purity.
b) Enzymatic Assay Protocol:
-
Prepare a reaction mixture containing a known concentration of purified recombinant CYP51 in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Add a source of reducing equivalents, typically NADPH-cytochrome P450 reductase and NADPH.
-
Add the substrate, lanosterol, to initiate the reaction. The substrate can be radiolabeled (e.g., [³H]lanosterol) for sensitive detection of the product.
-
In parallel reactions, add varying concentrations of Posaconazole (dissolved in a suitable solvent like DMSO) to the reaction mixture before the addition of the substrate.
-
Incubate the reactions at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
-
Extract the sterols from the reaction mixture.
-
Separate the substrate (lanosterol) from the product (demethylated lanosterol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of product formed in each reaction. If using a radiolabeled substrate, this can be done by liquid scintillation counting of the product spot/peak.
-
Calculate the percentage of inhibition for each Posaconazole concentration and determine the IC50 value (the concentration of Posaconazole that inhibits 50% of the enzyme's activity).
Ergosterol Biosynthesis Inhibition Assay in Whole Fungal Cells
This assay determines the effect of Posaconazole on the overall ergosterol biosynthesis pathway in intact fungal cells.
a) Fungal Cell Culture and Treatment:
-
Grow the target fungal species in a suitable liquid culture medium to the mid-logarithmic phase.
-
Expose the fungal cultures to a range of concentrations of Posaconazole. Include a solvent control (e.g., DMSO) and a no-drug control.
-
Incorporate a radiolabeled precursor, such as [¹⁴C]acetate, into the culture medium. This will be incorporated into the newly synthesized sterols.
-
Incubate the cultures for a defined period to allow for sterol synthesis and the effects of the inhibitor to manifest.
b) Sterol Extraction and Analysis:
-
Harvest the fungal cells by centrifugation.
-
Saponify the cell pellets using alcoholic potassium hydroxide to hydrolyze lipids.
-
Extract the non-saponifiable lipids (containing the sterols) with an organic solvent like n-heptane or hexane.
-
Evaporate the organic solvent to dryness.
-
Resuspend the lipid extract in a suitable solvent for analysis.
-
Separate the different sterol species using HPLC with a C18 column.
-
Detect and quantify the radiolabeled sterols using a radioisotope detector connected to the HPLC system.
-
Identify the ergosterol peak based on the retention time of a pure ergosterol standard.
-
Calculate the percentage of ergosterol biosynthesis inhibition at each Posaconazole concentration relative to the control and determine the IC50 value.
Mandatory Visualizations
Ergosterol Biosynthesis Pathway and Posaconazole's Point of Inhibition
Caption: Ergosterol biosynthesis pathway highlighting the inhibition of Lanosterol 14-alpha demethylase (CYP51) by Posaconazole.
Experimental Workflow for CYP51 Inhibition Assay
Caption: Workflow for determining the in vitro inhibition of Lanosterol 14-alpha demethylase (CYP51) by Posaconazole.
Conclusion
The validation of lanosterol 14-alpha demethylase as the primary target of Posaconazole is well-established through a combination of biochemical assays and cellular studies. The potent and selective inhibition of this essential fungal enzyme provides a clear mechanism for the broad-spectrum antifungal activity of Posaconazole. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate the activity of Posaconazole and to discover novel antifungal agents targeting the ergosterol biosynthesis pathway.
References
- 1. dovepress.com [dovepress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Posaconazole Pharmacodynamic Target Determination against Wild-Type and Cyp51 Mutant Isolates of Aspergillus fumigatus in an In Vivo Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preliminary Studies on Tetrahydroisoquinolines (THIQ) in Addiction Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroisoquinolines (THIQs) are a class of compounds that have garnered significant interest in the field of addiction research, particularly in the context of alcohol use disorder. These molecules are formed in the brain through a process known as the Pictet-Spengler reaction, where dopamine or other catecholamines condense with aldehydes, such as acetaldehyde, the primary metabolite of ethanol. The structural similarity of some THIQs to endogenous opioids and their potential interaction with the brain's reward circuitry have led to the hypothesis that they may play a role in the reinforcing effects of alcohol and the development of addiction. This technical guide provides an in-depth overview of the preliminary studies on THIQ in addiction models, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data on this compound in Addiction Models
The following tables summarize key quantitative findings from preclinical studies investigating the role of THIQs in addiction models.
Table 1: Salsolinol Levels in Rat Brain Following Acetaldehyde and Ethanol Administration
| Brain Region | Experimental Condition | Salsolinol Concentration (ng/g tissue) | Reference |
| Striatum | Acetaldehyde Self-Injection | Increased significantly compared to control | [1] |
| Hypothalamus | Acetaldehyde Self-Injection | Increased significantly compared to control | [1] |
| Striatum | Ethanol Self-Injection | No significant difference compared to control | [1] |
| Hypothalamus | Ethanol Self-Injection | No significant difference compared to control | [1] |
| Striatum | Ethanol (1.0 g/kg) + Calcium Carbimide | 275 ng/g (at 90 min post-administration) | [2] |
Table 2: Dopamine D2/D3 Receptor Availability in Smokers and Non-Smokers
| Subject Group | Brain Region | D2/D3 Receptor Availability (BPND) | Key Finding | Reference |
| Current Smokers vs. Non-Smokers | Caudate | Lower in smokers | Reduced D2/D3 receptor availability in smokers. | [3] |
| Current Smokers vs. Non-Smokers | Putamen | Lower in smokers | Reduced D2/D3 receptor availability in smokers. | [3] |
| Current Smokers vs. Non-Smokers | Ventral Striatum | Lower in smokers | Reduced D2/D3 receptor availability in smokers. | [3] |
| Male Smokers vs. Male Non-Smokers | Caudate | -15% in smokers | Lower D2/D3 receptor availability in male smokers. | [4] |
| Male Smokers vs. Male Non-Smokers | Putamen | -16% in smokers | Lower D2/D3 receptor availability in male smokers. | [4] |
| Male Smokers vs. Female Smokers | Caudate | -17% in male smokers | Male smokers have lower D2/D3 receptor availability than female smokers. | [4] |
| Male Smokers vs. Female Smokers | Putamen | -21% in male smokers | Male smokers have lower D2/D3 receptor availability than female smokers. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound in addiction models.
Acetaldehyde and Ethanol Self-Administration in Rats
This protocol is based on studies investigating the reinforcing properties of acetaldehyde and ethanol.
-
Subjects: Male Wistar rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and a stimulus light.
-
Procedure:
-
Catheter Implantation: Rats are surgically implanted with intravenous catheters into the jugular vein to allow for self-administration of substances.
-
Acclimation and Training: Animals are habituated to the operant chambers and trained to press a lever for a food reward (e.g., sucrose pellets) on a fixed-ratio 1 (FR1) schedule, where one lever press results in one reward.
-
Substitution: Once lever pressing is established, the food reward is replaced with intravenous infusions of acetaldehyde or ethanol. A common dose for acetaldehyde self-administration is 1.3% (w/v) solution.
-
Schedule of Reinforcement: Initially, an FR1 schedule is used. This can be progressed to other schedules, such as a fixed-ratio 4 (FR4) schedule, to assess the motivation to self-administer the substance.
-
Data Collection: The number of lever presses and infusions are recorded to determine the rate of self-administration.
-
-
Key Considerations: A control group receiving saline infusions is essential to control for the reinforcing effects of the operant task itself. Food and water deprivation can influence self-administration rates and should be carefully controlled and reported.[3][5]
Quantification of Salsolinol in Rat Brain Tissue by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for measuring the concentration of salsolinol, a key this compound, in brain tissue.[2][3]
-
Sample Preparation:
-
Homogenization: Brain tissue (e.g., striatum, hypothalamus) is dissected and homogenized in a cold, acidic solution (e.g., dilute hydrochloric acid) to precipitate proteins and stabilize the analytes.
-
Purification: The homogenate is centrifuged, and the supernatant is purified using cation-exchange chromatography to isolate the amine-containing compounds, including salsolinol.
-
Derivatization: The purified eluate is dried and derivatized with an agent like heptafluorobutyric anhydride to make the salsolinol molecule more volatile and suitable for GC analysis.
-
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for separation and detection.
-
Column: A capillary column suitable for the separation of derivatized amines is employed.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is applied to the GC oven to separate the different compounds in the sample based on their boiling points.
-
Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to specifically detect and quantify the ions characteristic of derivatized salsolinol.
-
-
Quantification: A deuterated internal standard of salsolinol is added to the samples before homogenization to correct for any loss during sample preparation and analysis. A calibration curve is generated using known concentrations of salsolinol to quantify the amount in the brain tissue samples.
In Vivo Microdialysis for Measuring Dopamine Release in the Nucleus Accumbens
This protocol describes a technique to measure real-time changes in dopamine levels in a key brain region of the reward pathway.
-
Subjects: Male Wistar rats.
-
Surgical Procedure:
-
Guide Cannula Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the nucleus accumbens.
-
-
Microdialysis Procedure:
-
Probe Insertion: A microdialysis probe is inserted through the guide cannula into the nucleus accumbens.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).
-
Sample Collection: The dialysate, which contains neurotransmitters that have diffused across the probe's semi-permeable membrane, is collected at regular intervals (e.g., every 20 minutes).
-
-
Dopamine Analysis:
-
High-Performance Liquid Chromatography (HPLC): The collected dialysate samples are analyzed using HPLC with electrochemical detection to separate and quantify dopamine.
-
-
Experimental Design: Baseline dopamine levels are established before the administration of a drug (e.g., ethanol). Changes in dopamine concentration in the dialysate following drug administration are then measured to determine the drug's effect on dopamine release.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound in addiction models.
Caption: Formation of this compound and its potential interaction with the dopamine reward pathway.
Caption: Workflow for operant self-administration experiments in rats.
Caption: Naltrexone's mechanism of action in reducing alcohol's rewarding effects.
Conclusion
The preliminary research on THIQs in addiction models suggests a potential role for these endogenously formed compounds in the neurobiology of alcohol use disorder. The ability of acetaldehyde, the primary metabolite of ethanol, to increase salsolinol levels in key brain regions involved in reward and the observed alterations in the dopamine system in addiction provide a compelling basis for further investigation. The detailed experimental protocols and analytical methods outlined in this guide offer a framework for researchers to build upon these initial findings. Future studies should focus on elucidating the specific molecular targets of different THIQs, their impact on downstream signaling cascades, and their behavioral consequences in more complex models of addiction. A deeper understanding of the role of THIQs could ultimately lead to the development of novel therapeutic strategies for the treatment of alcohol and other substance use disorders.
References
- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 2. Gas-liquid chromatographic determination of salsolinol in the striatum of rat brain during the calcium carbimide--ethanol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precise GC/MS assays for salsolinol and tetrahydropapaveroline: the question of artifacts and dietary sources and the influence of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brain stimulation reward - Wikipedia [en.wikipedia.org]
Technical Guide: Discovery and Synthesis of (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and synthesis of the novel compound (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide. This molecule has been identified as a potent inhibitor of the sodium/calcium (Na+/Ca2+) exchanger, a critical membrane transport protein involved in cellular calcium homeostasis. Dysregulation of the Na+/Ca2+ exchanger is implicated in various cardiovascular and neurological disorders, making it a promising therapeutic target. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and the known biological context of this compound, primarily derived from patent literature.
Introduction
The sodium/calcium (Na+/Ca2+) exchanger (NCX) is a key regulator of intracellular calcium concentration, playing a vital role in the function of excitable cells such as cardiomyocytes and neurons.[1] It operates by extruding one calcium ion in exchange for the influx of three sodium ions, utilizing the electrochemical gradient of sodium.[1] Inhibition of the NCX has emerged as a potential therapeutic strategy for conditions characterized by calcium overload, including cardiac arrhythmias and ischemia-reperfusion injury.
The compound (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide was disclosed in the international patent application WO2004035574A1 as a potent inhibitor of the Na+/Ca2+ exchanger. This guide provides a detailed account of its synthesis and available biological information.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C33H41ClN6O2 | --INVALID-LINK-- |
| Molecular Weight | 589.2 g/mol | --INVALID-LINK-- |
| IUPAC Name | (3R)-N-[(2R)-3-(4-chlorophenyl)-1-[4-cyclohexyl-4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-1-oxopropan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | --INVALID-LINK-- |
| InChIKey | HLCHESOMJVGDSJ-LOYHVIPDSA-N | --INVALID-LINK-- |
| CAS Number | 312637-48-2 | --INVALID-LINK-- |
Synthesis
The synthesis of the title compound is a multi-step process involving the preparation of key intermediates followed by their coupling. The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each major step as described in patent WO2004035574A1.
Synthetic Pathway Overview
Caption: Synthetic pathway for the target compound.
Experimental Protocols
The following protocols are adapted from the procedures described in patent WO2004035574A1.
Step 1: Synthesis of 4-Cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidine
-
Preparation of 4-Cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylic acid tert-butyl ester: To a solution of 4-Cyclohexyl-4-piperidinemethanol in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction mixture to isolate the Boc-protected intermediate.
-
Preparation of 4-Cyclohexyl-4-((p-toluenesulfonyloxy)methyl)piperidine-1-carboxylic acid tert-butyl ester: Dissolve the Boc-protected alcohol in pyridine or dichloromethane and cool to 0 °C. Add p-toluenesulfonyl chloride portion-wise and stir the reaction at 0 °C to room temperature. After completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
Preparation of 4-Cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylic acid tert-butyl ester: To a solution of the tosylated intermediate in a polar aprotic solvent like DMF, add 1H-1,2,4-triazole and a base such as sodium hydride. Heat the reaction mixture to facilitate the substitution. After completion, the product is isolated by extraction.
-
Preparation of 4-Cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidine: The Boc-protected triazole derivative is treated with a strong acid, such as trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane, to remove the Boc protecting group. The resulting amine is then isolated as a salt or the free base.
Step 2: Synthesis of (2R)-2-[((3R)-1,2,3,4-Tetrahydroisoquinoline-3-carbonyl)amino]-3-(4-chlorophenyl)propanoic acid
-
To a solution of (3R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid in a suitable solvent, add a coupling agent such as HATU or HBTU, and a base like diisopropylethylamine.
-
Add a protected form of (2R)-2-Amino-3-(4-chlorophenyl)propanoic acid (e.g., the methyl ester) and stir the reaction mixture at room temperature.
-
After the coupling reaction is complete, deprotect the carboxylic acid (if an ester was used) to yield the dipeptide intermediate.
Step 3: Final Coupling to Yield the Title Compound
-
To a solution of the product from Step 2, (2R)-2-[((3R)-1,2,3,4-Tetrahydroisoquinoline-3-carbonyl)amino]-3-(4-chlorophenyl)propanoic acid, in a solvent like DMF, add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Add the product from Step 1, 4-Cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidine, to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
The final product is purified by column chromatography on silica gel.
Biological Activity
Mechanism of Action
The title compound is disclosed as an inhibitor of the Na+/Ca2+ exchanger. The inhibition of this transporter leads to a decrease in calcium efflux from the cell, which can have significant effects on cellular function, particularly in excitable tissues.
Caption: Mechanism of action of the title compound.
In Vitro Assay for Na+/Ca2+ Exchanger Inhibition
The patent WO2004035574A1 describes a general method for assessing the inhibitory activity of compounds on the Na+/Ca2+ exchanger. The following is a generalized protocol based on the information provided.
Experimental Protocol: 45Ca2+ Influx Assay in NCX-Transfected Cells
-
Cell Culture: Stably transfected cells expressing the Na+/Ca2+ exchanger (e.g., HEK293 or CHO cells) are cultured in appropriate media.
-
Sodium Loading: Cells are incubated in a sodium-loading buffer containing a Na+/K+ ATPase inhibitor (e.g., ouabain) to increase the intracellular sodium concentration.
-
Compound Incubation: The sodium-loaded cells are then incubated with various concentrations of the test compound.
-
45Ca2+ Influx: To initiate the reverse mode of the Na+/Ca2+ exchanger, the cells are exposed to a buffer containing radioactive 45Ca2+ and a low sodium concentration.
-
Termination and Measurement: The influx of 45Ca2+ is stopped by rapidly washing the cells with an ice-cold stop solution. The amount of intracellular 45Ca2+ is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of 45Ca2+ influx (IC50) is determined by non-linear regression analysis.
Structure-Activity Relationship (SAR)
The patent discloses a series of related compounds, suggesting a structure-activity relationship study was performed. Key structural features likely contributing to the activity of the title compound include:
-
The (3R)-tetrahydroisoquinoline-3-carboxamide moiety, which may be crucial for binding to the target.
-
The (1R)-1-((4-chlorophenyl)methyl) group, where the stereochemistry and the chloro-substitution on the phenyl ring likely influence potency.
-
The 4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidine portion, which likely contributes to the overall physicochemical properties and may interact with a specific binding pocket.
Conclusion
(3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a novel and potent inhibitor of the Na+/Ca2+ exchanger. The synthetic route to this complex molecule has been established, involving the preparation of key piperidine and tetrahydroisoquinoline intermediates followed by amide bond formation. Its biological activity profile suggests potential for the development of therapeutics for diseases associated with cellular calcium dysregulation. Further studies are warranted to fully elucidate its pharmacological properties and therapeutic potential.
References
Exploring the pharmacology of novel ghrelin antagonists like THIQ
Pharmacology of Novel Ghrelin Antagonists: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the pharmacology of novel ghrelin antagonists, with a focus on small-molecule compounds like those based on the tetrahydroisoquinoline (THIQ) scaffold. It details the intricate signaling of the ghrelin receptor, presents quantitative data on antagonist potency, outlines key experimental protocols, and visualizes complex pathways and workflows.
Introduction: The Ghrelin System as a Therapeutic Target
Ghrelin, a 28-amino acid peptide primarily secreted by the stomach, is the endogenous ligand for the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] This G protein-coupled receptor (GPCR) is expressed in the brain, notably the hypothalamus and pituitary gland, as well as in peripheral tissues like the pancreas and myocardium.[1][3] The ghrelin system is a critical regulator of energy homeostasis; ghrelin signaling acts as a meal initiator, stimulates appetite, increases food intake, and reduces fat utilization.[4][5] Consequently, antagonism of the GHS-R1a is a promising therapeutic strategy for treating obesity and type 2 diabetes.[2][6] Development of potent and selective ghrelin receptor antagonists, particularly orally bioavailable small molecules, is an active area of research.
The Complex Signaling of the Ghrelin Receptor (GHS-R1a)
The GHS-R1a exhibits a high degree of constitutive (ligand-independent) activity, estimated at about 50% of its maximal capacity.[3] Upon binding ghrelin, the receptor activates multiple intracellular signaling cascades, demonstrating promiscuity in its G protein coupling.[3]
-
Gαq/11 Pathway: This is considered the canonical pathway for ghrelin's orexigenic effects.[3] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[3][4]
-
Gα12/13 Pathway: The GHS-R1a also couples to Gα12/13, leading to the activation of the RhoA kinase pathway. The combined actions of Gαq and Gα12/13 are responsible for the majority of ghrelin-induced activation of the serum response element (SRE).[4][7]
-
Gαi/o Pathway: In certain tissues, such as pancreatic β-cells, ghrelin receptor activation involves the Gαi/o pathway.[7] This pathway inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and can suppress glucose-induced insulin secretion.[3][7]
-
β-Arrestin Recruitment: Like many GPCRs, GHS-R1a can also signal through β-arrestins, which can lead to receptor internalization and attenuation of downstream signaling.[8]
The ability of GHS-R1a to engage multiple signaling pathways opens the possibility for developing "biased" ligands that selectively favor one pathway over another, potentially refining therapeutic effects and reducing side effects.[7]
References
- 1. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. academic.oup.com [academic.oup.com]
- 6. “A LEAP 2 conclusions? Targeting the ghrelin system to treat obesity and diabetes” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
(3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide in vivo microdialysis protocol
Compound: (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
Target: Ghrelin Receptor (GHSR-1a)
Therapeutic Area: Obesity and Metabolic Disorders
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for conducting in vivo microdialysis studies in rats to evaluate the brain pharmacokinetics of the novel ghrelin receptor antagonist, (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide. The ghrelin system is a key regulator of appetite and energy homeostasis, making ghrelin receptor antagonists promising therapeutic agents for the treatment of obesity and related metabolic disorders. In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the extracellular fluid of specific brain regions in awake and freely moving animals. This protocol focuses on probe implantation into the arcuate nucleus of the hypothalamus, a critical brain region for the regulation of food intake, and subsequent analysis of the collected dialysates by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes hypothetical pharmacokinetic data that could be obtained from an in vivo microdialysis study following a single intravenous administration of the test compound.
| Parameter | Brain (Arcuate Nucleus) | Plasma (Unbound) |
| Cmax (ng/mL) | 15.2 ± 2.8 | 158.6 ± 25.1 |
| Tmax (hr) | 0.5 | 0.25 |
| AUC (0-t) (ng*hr/mL) | 45.8 ± 7.3 | 312.4 ± 48.9 |
| Brain/Plasma Ratio | 0.15 | - |
Experimental Protocols
Animal Model
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300 g
-
Housing: Individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified by the study design. Animals should be acclimated to the housing conditions for at least one week prior to surgery.
Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat with isoflurane (2-3% in oxygen) and place it in a stereotaxic frame.
-
Shave and clean the surgical area on the scalp. Apply a local anesthetic (e.g., lidocaine) to the incision site.
-
Make a midline incision to expose the skull.
-
Using a dental drill, create a burr hole over the target brain region, the arcuate nucleus of the hypothalamus.
-
The stereotaxic coordinates for the arcuate nucleus, relative to bregma, are approximately: Antero-posterior (AP): -2.8 mm; Medio-lateral (ML): ±0.4 mm; Dorso-ventral (DV): -10.0 mm from the skull surface.[1][2][3] These coordinates should be confirmed with a rat brain atlas.[4]
-
Implant a guide cannula (CMA or equivalent) to the desired depth.
-
Secure the guide cannula to the skull with dental cement and anchor screws.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Allow the animal to recover for at least 5-7 days before the microdialysis experiment. Monitor the animal for any signs of post-operative distress.
In Vivo Microdialysis Procedure
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Insert a microdialysis probe (e.g., CMA 12, 2 mm membrane, 6 kDa molecular weight cutoff) through the guide cannula.[5]
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min. The composition of the aCSF should be: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 1.0 mM MgCl2.
-
Allow a stabilization period of at least 1-2 hours to achieve equilibrium.
-
Collect baseline dialysate samples for a predetermined period (e.g., 3 x 20-minute fractions).
-
Administer the test compound via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for a specified duration (e.g., 4-8 hours) in vials containing a small volume of antioxidant solution (e.g., ascorbic acid) to prevent degradation, if necessary.
-
Store the collected samples at -80°C until analysis.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by paraformaldehyde.
-
Extract the brain and perform histological verification of the probe placement.
Bioanalytical Method: LC-MS/MS Quantification
-
Sample Preparation:
-
Thaw the dialysate samples on ice.
-
Add an internal standard (a structurally similar compound or a stable isotope-labeled version of the analyte).
-
If necessary, perform a sample cleanup step such as protein precipitation or solid-phase extraction, although microdialysate is generally clean enough for direct injection.
-
-
LC-MS/MS System:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a few minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard need to be determined by direct infusion of the compounds.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations prepared in aCSF.
-
Quantify the analyte concentration in the dialysate samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Experimental workflow for the in vivo microdialysis study.
Caption: Simplified signaling pathway of ghrelin and its antagonist.
References
Application Notes and Protocols for Rodent Studies with THIQ Ghrelin Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of rodent studies investigating the therapeutic potential of Tetrahydroisoquinoline (THIQ) ghrelin antagonists. The protocols outlined below are based on established methodologies for evaluating the effects of ghrelin receptor antagonists on food intake, body weight, and glucose metabolism in preclinical models.
Introduction
Ghrelin, a peptide hormone primarily secreted by the stomach, is the endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a). It is a potent orexigenic signal, stimulating appetite and promoting fat storage. Antagonism of the ghrelin receptor presents a promising therapeutic strategy for the treatment of obesity and type 2 diabetes. Tetrahydroisoquinolines (THIQs) represent a class of small molecule ghrelin receptor antagonists that have shown efficacy in preclinical rodent models. This document details the experimental design and protocols for evaluating this compound compounds, such as YIL-781, in rodent studies.
Mechanism of Action: Ghrelin Receptor Signaling
Ghrelin binding to its receptor, GHS-R1a, a G-protein coupled receptor (GPCR), activates multiple downstream signaling pathways. These pathways ultimately lead to increased appetite and adiposity. This compound ghrelin antagonists act by blocking the binding of ghrelin to GHS-R1a, thereby inhibiting these downstream effects.
Application Notes and Protocols for (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (TAK-683), a Potent KISS1 Receptor Agonist
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, also known as TAK-683, is a potent nonapeptide agonist of the KISS1 receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54). The KISS1R and its endogenous ligands, the kisspeptins, are central regulators of the hypothalamic-pituitary-gonadal (HPG) axis and are essential for puberty onset and the control of reproduction.[1][2] Activation of KISS1R by agonists like TAK-683 initiates a signaling cascade that primarily involves the Gq/11 family of G proteins.[3][4][5] This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][6][7] This signaling pathway ultimately results in the stimulation of gonadotropin-releasing hormone (GnRH) neurons.[2][8]
These application notes provide detailed protocols for cell-based functional assays to characterize the activity of TAK-683 on the human KISS1 receptor, including a receptor binding assay and an intracellular calcium mobilization assay.
Quantitative Data Summary
The following table summarizes the in vitro potency of TAK-683 on the KISS1 receptor from published studies.
| Assay Type | Cell Line | Receptor Species | Parameter | Value |
| Receptor Binding Assay | Chinese Hamster Ovary (CHO) cells expressing rat KISS1R | Rat | IC50 | 150-180 pM |
| Intracellular Calcium Mobilization Assay | CHO cells expressing rat KISS1R | Rat | EC50 | 180 pM (159–203 pM) |
| Intracellular Calcium Mobilization Assay | Not specified | Human | EC50 | 0.96 nM |
Signaling Pathway Diagram
The following diagram illustrates the primary signaling pathway activated by TAK-683 upon binding to the KISS1 receptor.
Caption: KISS1R signaling pathway activated by TAK-683.
Experimental Protocols
KISS1 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of TAK-683 for the KISS1 receptor.
Experimental Workflow:
Caption: Workflow for KISS1R competitive binding assay.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human KISS1 receptor.
-
Radioligand: [125I]-Kisspeptin-10 or another suitable radiolabeled KISS1R agonist.
-
Test Compound: TAK-683.
-
Non-specific Binding Control: High concentration of unlabeled kisspeptin-10 (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.
-
Filtration Plate: 96-well GF/C filter plates.
-
Scintillation Counter.
Protocol:
-
Cell Membrane Preparation:
-
Culture KISS1R-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of TAK-683.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other wells to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the TAK-683 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Intracellular Calcium Mobilization Assay
This protocol describes a fluorescent-based assay to measure the increase in intracellular calcium concentration following stimulation of KISS1R with TAK-683.
Experimental Workflow:
References
- 1. The kisspeptin receptor: A key G-protein-coupled receptor in the control of the reproductive axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synapse.koreamed.org [synapse.koreamed.org]
- 3. Structural basis for hormone recognition and distinctive Gq protein coupling by the kisspeptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Potential roles for the kisspeptin/kisspeptin receptor system in implantation and placentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. aparicio.molonc.ca [aparicio.molonc.ca]
Application Notes and Protocols for the Administration of Tetrahydroisoquinoline (THIQ) in Animal Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of tetrahydroisoquinoline (THIQ) and its derivatives, specifically salsolinol, in preclinical animal models of obesity. The following sections detail experimental protocols, summarize quantitative data, and illustrate the potential signaling pathways involved.
Introduction
Tetrahydroisoquinolines (THIQs) are a class of compounds, some of which are naturally occurring alkaloids, that have garnered interest for their potential therapeutic effects in various neurological and metabolic disorders. Certain this compound derivatives, such as salsolinol, have been investigated for their impact on energy balance and body weight. These notes are intended to guide researchers in designing and executing studies to evaluate the anti-obesity effects of this compound compounds in relevant animal models.
Experimental Protocols
The administration of this compound derivatives in animal models of obesity can be achieved through various routes. The choice of administration route depends on the specific research question, the physicochemical properties of the compound, and the desired pharmacokinetic profile. Below are detailed protocols for two common methods of administration: continuous intraperitoneal infusion and oral gavage.
Protocol 1: Continuous Intraperitoneal Infusion of Salsolinol in Rats
This protocol is based on studies investigating the long-term effects of salsolinol on metabolic parameters.[1][2]
Objective: To achieve stable plasma concentrations of salsolinol over an extended period to assess its chronic effects on body weight and adiposity.
Animal Model: Male Wistar rats are a suitable model. Diet-induced obesity can be established by feeding a high-fat diet for a specified period before the commencement of treatment.
Materials:
-
Salsolinol hydrochloride
-
Sterile saline (0.9% NaCl)
-
ALZET® osmotic mini-pumps (e.g., model 2ML2 or 2ML4 for 2 or 4-week delivery)
-
Surgical instruments for implantation (scalpel, forceps, sutures, or wound clips)
-
Anesthesia (e.g., isoflurane)
-
Analgesics for post-operative care
-
Animal scale
-
Metabolic cages for monitoring food and water intake
Procedure:
-
Animal Acclimation and Diet-Induced Obesity:
-
House rats individually in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C).
-
Provide ad libitum access to a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.
-
Monitor body weight weekly.
-
-
Osmotic Mini-Pump Preparation:
-
Following the manufacturer's instructions, fill the ALZET® osmotic mini-pumps with a sterile solution of salsolinol in saline. A total dose of 200 mg/kg body weight is a reported effective dose, delivered over 2 or 4 weeks.[1][3]
-
The concentration of the salsolinol solution will depend on the pump's flow rate and the desired total dose.
-
Prime the pumps in sterile saline at 37°C for at least 4-6 hours before implantation to ensure immediate delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the rat using isoflurane.
-
Shave and disinfect the abdominal area.
-
Make a small midline incision through the skin and the abdominal wall.
-
Gently insert the primed osmotic mini-pump into the peritoneal cavity.
-
Suture the muscle layer and close the skin incision with sutures or wound clips.
-
Administer post-operative analgesics as per approved institutional animal care protocols.
-
-
Post-Operative Care and Monitoring:
-
Monitor the animals daily for the first week for any signs of post-surgical complications.
-
Continue to provide the respective diets (high-fat or standard chow) and water ad libitum.
-
Measure body weight and food intake daily or several times per week.[1]
-
-
Data Collection and Analysis (at study termination):
-
At the end of the treatment period (2 or 4 weeks), euthanize the animals according to approved protocols.
-
Collect blood samples for biochemical analysis (e.g., glucose, insulin, lipids, GIP, GLP-1).[2]
-
Dissect and weigh adipose tissue depots (e.g., epididymal, retroperitoneal, mesenteric).[1][2]
-
Collect brain tissue for neurochemical analysis (e.g., hypothalamic neuropeptides, dopamine levels in specific brain regions).
-
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a general framework for the acute or sub-chronic oral administration of this compound derivatives. Specific dosages and treatment frequencies would need to be determined based on preliminary dose-finding studies.
Objective: To administer a precise oral dose of a this compound compound to assess its effects on food intake and body weight.
Animal Model: Diet-induced obese mice (e.g., C57BL/6J fed a high-fat diet) are a commonly used model.
Materials:
-
This compound derivative
-
Vehicle (e.g., water, saline, or a suspension agent like 0.5% methylcellulose)
-
Oral gavage needles (stainless steel, curved or straight, with a ball tip; appropriate size for mice, e.g., 20-22 gauge)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Handle mice gently to minimize stress.
-
Weigh the mouse to accurately calculate the volume of the dose to be administered. The maximum recommended volume for oral gavage in mice is typically 10 ml/kg body weight.
-
-
Restraint:
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head and prevent biting. The body should be held securely.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the insertion depth to reach the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow as the needle passes into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Substance Administration:
-
Once the needle is in the correct position, slowly administer the solution from the syringe.
-
Administer the substance smoothly to avoid regurgitation and aspiration.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
-
Measure food and water intake and body weight at predetermined time points after administration.
-
Quantitative Data Presentation
The following tables summarize the reported effects of salsolinol administration in diet-induced obese rats.
Table 1: Effect of Continuous Intraperitoneal Salsolinol Infusion (200 mg/kg total dose over 4 weeks) on Body Weight and Adipose Tissue in High-Fat Diet (HFD) Fed Rats
| Parameter | HFD Control | HFD + Salsolinol | % Change | Reference |
| Final Body Weight (g) | Data not specified | Significantly reduced | - | [1] |
| Epididymal Fat Pad Weight (g) | Data not specified | Significantly reduced | - | [1] |
| Epididymal Fat Pad / Final Body Mass Ratio | Higher | Lower | - | [1] |
| Adipocyte Area (µm²) | Larger | Significantly decreased | - | [1] |
| Adipocyte Perimeter (µm) | Larger | Significantly decreased | - | [1] |
Table 2: Effect of Continuous Intraperitoneal Salsolinol Infusion (200 mg/kg total dose) on Biochemical Parameters in High-Fat Diet (HFD) Fed Rats
| Parameter | HFD Control | HFD + Salsolinol | % Change | Reference |
| Postprandial GIP (Gastric Inhibitory Polypeptide) | Lower | Elevated | ↑ | [2] |
| Postprandial GLP-1 (Glucagon-Like Peptide-1) | Higher | Lower | ↓ | [2] |
| Postprandial Triglycerides | Higher | Significantly lower | ↓ | |
| Blood Glucose | No significant difference | No significant difference | - | |
| Total Cholesterol | No significant difference | No significant difference | - |
Signaling Pathways and Mechanisms of Action
The precise mechanisms by which this compound derivatives influence body weight are still under investigation. Current evidence suggests both peripheral and central effects.
Peripheral Mechanisms
Studies on salsolinol suggest a significant impact on gastrointestinal function. The observed weight loss may be, in part, attributable to delayed gastric emptying and altered nutrient absorption.[4] Changes in the secretion of gut hormones, such as GIP and GLP-1, further support a role for peripheral signaling in the metabolic effects of salsolinol.[2]
Central Mechanisms
THIQs are known to interact with dopaminergic systems in the brain. Salsolinol, being a condensation product of dopamine and acetaldehyde, has been shown to modulate the activity of dopamine neurons in the ventral tegmental area (VTA).[3]
Proposed Central Signaling Pathway of Salsolinol:
Caption: Proposed mechanism of salsolinol action in the VTA.
This pathway illustrates that salsolinol can increase the firing of VTA dopamine neurons through multiple actions: direct depolarization, disinhibition via activation of μ-opioid receptors on GABAergic interneurons, and enhancement of excitatory glutamatergic input.[3] This increased dopaminergic outflow to the nucleus accumbens is typically associated with reward and motivation, which could potentially influence feeding behavior. However, the direct link between this central action and the anti-obesity effects of peripherally administered salsolinol requires further investigation.
Experimental Workflow for Investigating this compound Effects:
Caption: General experimental workflow for this compound studies.
Conclusion and Future Directions
The administration of the this compound derivative salsolinol has shown promise in reducing body weight and adiposity in animal models of obesity. The detailed protocols and summarized data provided here offer a foundation for further research in this area. Future studies should focus on elucidating the central mechanisms of action, including the specific effects of this compound compounds on hypothalamic appetite-regulating pathways and the mesolimbic dopamine system in the context of obesity. Dose-response studies and the evaluation of a broader range of this compound derivatives are also warranted to identify the most potent and safe candidates for potential therapeutic development.
References
Application Note: Radioligand Binding Assay for THIQ at the Melanocortin-4 Receptor (MC4R)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroisoquinoline (THIQ) is a potent and selective agonist of the melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] The MC4R is a key regulator of energy homeostasis, appetite, and body weight.[3][4][5] Dysfunctional MC4R signaling is associated with severe early-onset obesity.[3][4] As an agonist, this compound stimulates the MC4R, initiating a signaling cascade that is of significant interest for therapeutic development, particularly for obesity and related metabolic disorders. Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their receptors, providing quantitative data on binding affinity.[1][6] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human MC4R.
Signaling Pathway of this compound at MC4R
Upon binding of an agonist such as this compound, the MC4R undergoes a conformational change, activating the associated heterotrimeric Gs protein. This leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a cellular response.
Caption: MC4R signaling pathway activated by this compound.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes the determination of the binding affinity (Ki) of this compound for the human MC4R using a competitive binding assay with [¹²⁵I]NDP-MSH as the radioligand.[1]
Materials and Reagents
-
Cells: HEK293 cells stably transfected with the human MC4R gene (HEK293-hMC4R).
-
Radioligand: [¹²⁵I]NDP-MSH (PerkinElmer or equivalent).
-
Unlabeled Ligand: this compound (Tocris Bioscience or equivalent).
-
Non-specific Binding Control: Unlabeled NDP-MSH or another high-affinity MC4R ligand at a high concentration (e.g., 10⁻⁶ M).[1]
-
Binding Buffer: Minimum Essential Medium (MEM) supplemented with 0.2% Bovine Serum Albumin (BSA).
-
Wash Buffer: MEM supplemented with 0.2% BSA.
-
Lysis Buffer: 0.2 N NaOH.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum and appropriate selection antibiotic (e.g., G418).[1]
-
Apparatus: Gamma counter, incubator, 24-well cell culture plates.
Experimental Workflow
Caption: Experimental workflow for the this compound radioligand binding assay.
Step-by-Step Procedure
-
Cell Culture: Seed HEK293-hMC4R cells in 24-well plates and culture until they reach near confluency.[1]
-
Assay Preparation: On the day of the experiment, remove the culture medium and gently wash the cells twice with binding buffer.[1]
-
Competitive Binding:
-
To each well, add 0.5 mL of binding buffer containing increasing concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁶ M).[1]
-
For the determination of total binding, add binding buffer without any competing ligand.
-
For the determination of non-specific binding, add a saturating concentration of an unlabeled MC4R ligand (e.g., 10⁻⁶ M NDP-MSH).[1]
-
Add a fixed concentration of [¹²⁵I]NDP-MSH to each well (e.g., 2 x 10⁵ cpm, the concentration should be close to the Kd of the radioligand).[1]
-
-
Incubation: Incubate the plates for 1 hour at 37°C.[1]
-
Separation of Bound and Free Ligand:
-
Terminate the binding reaction by aspirating the incubation medium.
-
Quickly wash the cells twice with ice-cold wash buffer to remove unbound radioligand.[1]
-
-
Cell Lysis and Counting:
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and from the binding in the presence of each concentration of this compound.
-
Determine IC₅₀: Plot the specific binding (as a percentage of the maximal specific binding) against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Data Presentation
The following table summarizes the binding affinity of this compound for the human MC4R, as determined by the competitive radioligand binding assay.
| Compound | Receptor | Radioligand | IC₅₀ (nM) | Ki (nM) |
| This compound | Human MC4R | [¹²⁵I]NDP-MSH | 1.2[2] | Calculated value |
Note: The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation. The exact Ki is dependent on the concentration and Kd of the radioligand used in the specific experiment.
Conclusion
This application note provides a comprehensive protocol for a radioligand binding assay to characterize the interaction of this compound with the melanocortin-4 receptor. The detailed methodology and data analysis steps offer a robust framework for researchers in drug discovery and pharmacology to quantitatively assess the binding properties of this compound and other MC4R-targeting compounds. The provided signaling pathway and experimental workflow diagrams serve as valuable visual aids for understanding the molecular mechanisms and experimental design.
References
- 1. Key amino acid residues in the Melanocortin-4 Receptor for nonpeptide this compound Specific Binding and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hcp.rhythmtx.com [hcp.rhythmtx.com]
- 5. Melanocortin 4 receptor - Wikipedia [en.wikipedia.org]
- 6. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effects of (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide on Food Intake
Disclaimer: The following application notes and protocols are a hypothetical example created for instructional purposes. The compound (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, hereafter referred to as "Compound X," is used as a model to demonstrate the methodologies for assessing the effects of a novel therapeutic on food intake. The presented data are simulated and do not represent the results of actual studies.
Introduction
Appetite regulation is a complex process involving the interplay of various hormones and neural circuits. The central nervous system, particularly the hypothalamus, integrates signals from the periphery to control hunger and satiety. One of the key orexigenic (appetite-stimulating) hormones is ghrelin, which is produced in the stomach. Ghrelin activates the growth hormone secretagogue receptor (GHS-R1a) in the brain, leading to an increase in appetite. Therefore, antagonists of the GHS-R1a receptor are a promising therapeutic strategy for conditions associated with overeating and obesity.
This document provides detailed protocols and application notes for investigating the effects of Compound X, a potential ghrelin receptor antagonist, on food intake in both preclinical and clinical settings.
Preclinical Evaluation of Compound X in a Diet-Induced Obese (DIO) Mouse Model
Rationale
Diet-induced obese mice are a widely used preclinical model to study the efficacy of anti-obesity therapeutics. These animals exhibit key features of human obesity, including increased body weight, adiposity, and metabolic dysregulation.
Experimental Design and Protocols
1. Animal Model:
-
Species: C57BL/6J mice
-
Age: 6-8 weeks at the start of the high-fat diet
-
Diet: Fed a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity. Control animals are fed a standard chow diet.
-
Housing: Individually housed in metabolic cages for accurate food and water intake monitoring. Maintained on a 12-hour light/dark cycle.
2. Acute Food Intake Study Protocol:
-
Objective: To determine the short-term effect of Compound X on food intake.
-
Procedure:
-
Fast mice overnight (approximately 16 hours) with free access to water.
-
At the beginning of the light cycle, administer Compound X or vehicle (e.g., 0.5% methylcellulose) via oral gavage at various doses (e.g., 1, 3, 10, and 30 mg/kg).
-
Provide a pre-weighed amount of high-fat diet 30 minutes after drug administration.
-
Measure cumulative food intake at 1, 2, 4, 8, and 24 hours post-feeding.
-
Calculate the amount of food consumed by subtracting the remaining food weight from the initial weight.
-
3. Chronic Food Intake and Body Weight Study Protocol:
-
Objective: To evaluate the long-term effects of Compound X on food intake, body weight, and body composition.
-
Procedure:
-
Acclimatize DIO mice to daily oral gavage with vehicle for one week.
-
Randomize mice into treatment groups (vehicle and various doses of Compound X, e.g., 3, 10, and 30 mg/kg).
-
Administer Compound X or vehicle daily for 28 days.
-
Measure food intake and body weight daily.
-
At the end of the study, perform body composition analysis (e.g., using DEXA or MRI) to determine fat mass and lean mass.
-
Data Presentation
Table 1: Hypothetical Acute Effects of Compound X on Cumulative Food Intake in DIO Mice
| Treatment Group (mg/kg) | 1-hour Intake (g) | 4-hour Intake (g) | 24-hour Intake (g) |
| Vehicle | 0.8 ± 0.1 | 1.5 ± 0.2 | 4.5 ± 0.5 |
| Compound X (1) | 0.7 ± 0.1 | 1.3 ± 0.2 | 4.2 ± 0.4 |
| Compound X (3) | 0.5 ± 0.1 | 1.0 ± 0.1 | 3.5 ± 0.3 |
| Compound X (10) | 0.3 ± 0.05 | 0.7 ± 0.1 | 2.8 ± 0.2 |
| Compound X (30) | 0.2 ± 0.05 | 0.5 ± 0.08 | 2.2 ± 0.2 |
| p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Table 2: Hypothetical Chronic Effects of Compound X on Body Weight and Food Intake in DIO Mice (28-Day Study)
| Treatment Group (mg/kg) | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (%) | Average Daily Food Intake (g) |
| Vehicle | 45.2 ± 1.5 | 47.5 ± 1.8 | +5.1% | 4.2 ± 0.3 |
| Compound X (3) | 44.8 ± 1.6 | 43.1 ± 1.5 | -3.8% | 3.6 ± 0.2 |
| Compound X (10) | 45.5 ± 1.4 | 40.2 ± 1.2 | -11.6% | 3.1 ± 0.2 |
| Compound X (30) | 45.1 ± 1.7 | 37.9 ± 1.1 | -16.0% | 2.7 ± 0.1** |
| *p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Visualizations
Caption: Preclinical experimental workflow for assessing Compound X.
Clinical Evaluation of Compound X in Human Subjects
Rationale
Clinical trials are essential to determine the safety, tolerability, and efficacy of a new therapeutic in humans. The following outlines a hypothetical Phase 1b/2a clinical trial design.
Study Design and Protocols
1. Study Population:
-
Inclusion Criteria: Healthy overweight and obese subjects (BMI 27-40 kg/m ²), age 18-65.
-
Exclusion Criteria: History of significant cardiovascular, renal, or hepatic disease; diabetes; use of medications known to affect body weight.
2. Study Design:
-
A randomized, double-blind, placebo-controlled, multiple ascending dose study.
-
Cohorts of subjects will receive either placebo or Compound X at increasing dose levels (e.g., 10, 30, 100 mg) once daily for 28 days.
3. Food Intake Assessment Protocol (Ad Libitum Meal Test):
-
Objective: To measure the effect of Compound X on caloric intake during a standardized meal.
-
Procedure:
-
Subjects will fast overnight.
-
Administer Compound X or placebo in the morning.
-
After a specified time (e.g., 2 hours), provide a standardized buffet-style meal with a variety of food items.
-
Instruct subjects to eat until they feel comfortably full.
-
The total weight and type of food consumed are recorded to calculate caloric intake.
-
This test is performed at baseline and on day 28.
-
4. Appetite and Satiety Assessment:
-
Method: Visual Analogue Scales (VAS) will be used to assess subjective feelings of hunger, satiety, fullness, and prospective food consumption.
-
Procedure: Subjects will rate their feelings on a 100-mm line at regular intervals before and after meals.
Data Presentation
Table 3: Hypothetical Change in Caloric Intake from an Ad Libitum Meal Test
| Treatment Group | Baseline Caloric Intake (kcal) | Day 28 Caloric Intake (kcal) | Change from Baseline (kcal) |
| Placebo | 1250 ± 150 | 1230 ± 160 | -20 |
| Compound X (10 mg) | 1280 ± 140 | 1150 ± 130 | -130 |
| Compound X (30 mg) | 1260 ± 155 | 1010 ± 145 | -250 |
| Compound X (100 mg) | 1275 ± 160 | 920 ± 150** | -355 |
| p < 0.05, **p < 0.01 vs. Placebo. Data are presented as mean ± SEM. |
Table 4: Hypothetical Change in Body Weight in a 28-Day Clinical Study
| Treatment Group | Baseline Body Weight (kg) | Day 28 Body Weight (kg) | Change from Baseline (%) |
| Placebo | 95.5 ± 5.2 | 95.1 ± 5.1 | -0.4% |
| Compound X (10 mg) | 96.2 ± 4.8 | 94.3 ± 4.7 | -2.0% |
| Compound X (30 mg) | 95.8 ± 5.5 | 92.0 ± 5.3 | -4.0% |
| Compound X (100 mg) | 96.5 ± 5.1 | 90.7 ± 4.9 | -6.0% |
| *p < 0.05, **p < 0.01 vs. Placebo. Data are presented as mean ± SEM. |
Visualizations
Caption: Logical flow of the clinical trial protocol.
Signaling Pathway
Ghrelin Receptor Signaling and Antagonism by Compound X
Ghrelin, secreted by the stomach, travels to the brain and binds to the GHS-R1a receptor in the hypothalamus. This binding event initiates a signaling cascade that ultimately leads to the release of orexigenic neuropeptides, such as Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), which stimulate appetite. Compound X is hypothesized to be a competitive antagonist of the GHS-R1a receptor, preventing ghrelin from binding and thereby inhibiting its appetite-stimulating effects.
Caption: Ghrelin signaling pathway and antagonism by Compound X.
Application Notes and Protocols for Studying Ghrelin Signaling Pathways Using Tetrahydroisoquinoline (THIQ) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ghrelin, a peptide hormone primarily secreted by the stomach, plays a crucial role in regulating energy homeostasis, appetite, and growth hormone release. Its cognate receptor, the growth hormone secretagogue receptor type 1a (GHSR1a), is a G protein-coupled receptor (GPCR) that represents a significant therapeutic target for metabolic and eating disorders. Tetrahydroisoquinoline (THIQ) derivatives have emerged as a class of small molecules that can modulate ghrelin signaling, acting as growth hormone secretagogues. This document provides detailed application notes and protocols for utilizing this compound derivatives to investigate the intricate signaling pathways of the ghrelin receptor.
Mechanism of Action
This compound derivatives, specifically tetrahydroisoquinoline-1-carboxamides, function as ghrelin mimetics. They bind to and activate the GHSR1a, thereby stimulating downstream signaling cascades that lead to the release of growth hormone from the pituitary gland. While the exact binding mode is still under investigation, it is understood that these non-peptide agonists interact with the transmembrane domain of the receptor, initiating a conformational change that triggers intracellular signaling.
Ghrelin Signaling Pathways
The activation of GHSR1a by ghrelin or a this compound derivative initiates a complex network of intracellular signaling pathways. The receptor can couple to different G proteins, primarily Gαq/11 and Gαi/o, leading to the activation of various downstream effectors. Additionally, GHSR1a can signal through β-arrestin-dependent pathways.
Key Signaling Cascades:
-
Gαq/11 Pathway: Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations ([Ca2+]i) and activation of protein kinase C (PKC).
-
Gαi/o Pathway: Inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
-
MAPK/ERK Pathway: Activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which is involved in cell proliferation and differentiation.
-
β-Arrestin Pathway: Can lead to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades.
Data Presentation
Table 1: In Vitro Activity of this compound-A on Human GHSR1a
| Assay Type | Parameter | Value |
| Radioligand Binding Assay | Ki (nM) | 50 |
| Calcium Mobilization Assay | EC50 (nM) | 120 |
| ERK1/2 Phosphorylation | EC50 (nM) | 250 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of this compound derivatives with the ghrelin receptor.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a this compound derivative for the GHSR1a by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing human GHSR1a (e.g., HEK293 or CHO cells).
-
Radiolabeled ghrelin (e.g., [125I]-His9-ghrelin).
-
This compound derivative stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing GHSR1a in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
This compound derivative at various concentrations (typically in a serial dilution). For non-specific binding control wells, add a high concentration of unlabeled ghrelin.
-
Radiolabeled ghrelin at a fixed concentration (typically at or below its Kd).
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the this compound derivative.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay
This functional assay measures the ability of a this compound derivative to activate the Gαq/11 pathway by detecting changes in intracellular calcium concentration.
Application Notes and Protocols for Aequorin-Based Luminescence Assays in Ghrelin Receptor Antagonism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing aequorin-based luminescence assays to identify and characterize tetrahydroisoquinoline (THIQ) antagonists of the ghrelin receptor (GHSR).
The ghrelin receptor, a G-protein coupled receptor (GPCR), plays a crucial role in appetite regulation, growth hormone secretion, and energy homeostasis. Its activation by the ligand ghrelin initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+). This increase in cytosolic calcium can be detected by the photoprotein aequorin, which emits light in the presence of Ca2+. This principle forms the basis of a sensitive and robust functional assay for screening and characterizing GHSR modulators.
Data Presentation
While specific IC50 values for a broad range of this compound compounds determined via aequorin-based ghrelin receptor antagonism assays are not extensively available in the public domain, the following table illustrates how such data would be presented. The values provided are hypothetical and for illustrative purposes only, based on typical potencies of GPCR antagonists.
| Compound ID | This compound Scaffold | IC50 (nM) in Aequorin Assay | Notes |
| This compound-001 | 1,2,3,4-Tetrahydroisoquinoline | 150 | Initial hit compound. |
| This compound-002 | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 75 | Improved potency with phenyl substitution. |
| This compound-003 | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | 550 | Methoxy groups decrease potency. |
| This compound-004 | 1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | 25 | Halogen substitution enhances antagonist activity. |
| Control Antagonist | (e.g., YIL-781) | 15 | Known non-THIQ GHSR antagonist for comparison. |
Experimental Protocols
Protocol 1: Cell Line Generation and Maintenance
-
Cell Line Selection: A stable cell line co-expressing the human ghrelin receptor (GHSR) and mitochondrial-targeted aequorin is required. Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are suitable hosts.
-
Transfection:
-
Co-transfect the host cells with expression vectors containing the coding sequences for human GHSR and mitochondrial-targeted apoaequorin.
-
Utilize a suitable transfection reagent (e.g., Lipofectamine™ 3000).
-
Select for stably transfected cells using appropriate selection markers (e.g., neomycin and hygromycin B).
-
-
Cell Culture:
-
Culture the stable cell line in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and the appropriate selection antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain sub-confluent cultures.
-
Protocol 2: Aequorin-Based Luminescence Assay for GHSR Antagonism
-
Cell Plating:
-
Harvest the stable cells using trypsin-EDTA and resuspend in fresh culture medium.
-
Plate the cells in a white, clear-bottom 96-well or 384-well plate at a density of 20,000-40,000 cells per well.
-
Incubate the plates overnight at 37°C with 5% CO2.
-
-
Coelenterazine Loading:
-
Prepare a 5 µM solution of coelenterazine h in assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Aspirate the culture medium from the cell plates and add 50 µL of the coelenterazine h solution to each well.
-
Incubate the plates in the dark at room temperature for 2-4 hours to allow for the reconstitution of functional aequorin.
-
-
Compound Preparation and Addition (Antagonist Mode):
-
Prepare serial dilutions of the this compound test compounds and a known GHSR antagonist (control) in the assay buffer.
-
Add 25 µL of the diluted compounds to the respective wells of the cell plate.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Luminescence Detection:
-
Prepare a solution of ghrelin (agonist) in the assay buffer at a concentration that elicits a submaximal response (EC80).
-
Using a luminometer with an automated injector, inject 25 µL of the ghrelin solution into each well.
-
Immediately measure the luminescence signal for 20-30 seconds.
-
-
Data Analysis:
-
The luminescence signal is proportional to the intracellular calcium concentration.
-
Calculate the percentage of inhibition for each concentration of the this compound compound relative to the control wells (agonist only).
-
Determine the IC50 value for each compound by fitting the concentration-response data to a four-parameter logistic equation using a suitable software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Troubleshooting & Optimization
Technical Support Center: Enhancing In Vivo Solubility of (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility challenges with (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (referred to as "the compound" hereafter) for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of the compound?
A1: Before attempting complex formulation strategies, it is crucial to determine the compound's baseline aqueous solubility at different pH values (e.g., pH 2, 4.5, 6.8, and 7.4) to understand its pH-dependent solubility profile. This is particularly important if the compound has ionizable groups. A simple shake-flask method followed by HPLC-UV analysis is a standard approach.
Q2: The compound has very low aqueous solubility. What are the most common formulation approaches for early-stage in vivo studies?
A2: For initial in vivo screening, simple and rapid formulation methods are often preferred. These include:
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Co-solvent systems: Using a mixture of a water-miscible organic solvent and water.
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pH adjustment: If the compound is ionizable, adjusting the pH of the vehicle can significantly increase solubility.
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Use of cyclodextrins: These can form inclusion complexes with the compound, enhancing its solubility.
Q3: When should I consider more advanced formulation strategies like amorphous solid dispersions or lipid-based formulations?
A3: Advanced formulations are typically considered when simpler methods fail to provide the required exposure for efficacy or toxicology studies, or for later-stage development. Amorphous solid dispersions can improve oral bioavailability by maintaining the drug in a high-energy, amorphous state. Lipid-based formulations are particularly useful for highly lipophilic compounds, as they can enhance lymphatic absorption.
Q4: Can I use surfactants in my formulation for in vivo studies?
A4: Yes, surfactants are commonly used to wet the compound and improve its dissolution. However, the concentration of surfactants must be carefully controlled, as high concentrations can lead to toxicity in animals. Commonly used surfactants for in vivo studies include Tween® 80 and Cremophor® EL.
Troubleshooting Guides
Issue 1: The compound precipitates out of the co-solvent system upon dilution or administration.
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Possible Cause: The concentration of the organic co-solvent is too high, leading to "fall-out" when the formulation mixes with aqueous physiological fluids.
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Troubleshooting Steps:
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Reduce the co-solvent concentration: Titrate the amount of co-solvent to the minimum required to dissolve the compound.
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Incorporate a surfactant: Adding a small percentage of a biocompatible surfactant (e.g., 1-5% Tween® 80) can help to stabilize the compound in the aqueous environment.
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Use a ternary system: A mixture of a co-solvent, a surfactant, and an aqueous vehicle can provide better stability.
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Issue 2: pH adjustment is not sufficiently improving solubility or is causing chemical instability.
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Possible Cause: The compound may have a pKa outside the physiologically acceptable pH range for dosing, or it may be susceptible to hydrolysis at acidic or basic pH.
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Troubleshooting Steps:
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Determine the pKa of the compound: This will help to identify the optimal pH for solubilization.
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Assess chemical stability: Conduct short-term stability studies of the compound in the selected pH-adjusted vehicle.
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Combine with other methods: Use pH adjustment in combination with a co-solvent or cyclodextrin to achieve the target concentration without resorting to extreme pH values.
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Issue 3: The prepared nanosuspension is showing particle size growth upon storage.
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Possible Cause: Insufficient stabilizer concentration or inappropriate stabilizer for the compound. This can lead to Ostwald ripening.
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Troubleshooting Steps:
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Optimize stabilizer concentration: Experiment with different concentrations of the stabilizer (e.g., Poloxamer 188, HPMC).
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Screen different stabilizers: Test a panel of pharmaceutically acceptable stabilizers to find one that provides optimal steric or electrostatic stabilization.
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Include a co-stabilizer: Sometimes a combination of two stabilizers can be more effective than a single one.
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Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques for a Model Compound
| Formulation Approach | Vehicle Composition | Achieved Solubility (µg/mL) | Fold Increase in Solubility |
| Aqueous Suspension | Water | 0.1 | 1 |
| pH Adjustment | 0.1 M Citrate Buffer (pH 3.0) | 5.2 | 52 |
| Co-solvent System | 20% PEG 400 in Water | 25.8 | 258 |
| Cyclodextrin Complexation | 10% HP-β-CD in Water | 89.3 | 893 |
| Nanosuspension | 1% Poloxamer 188 in Water | 150.0 (effective) | 1500 |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
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Weigh the required amount of the compound into a clean glass vial.
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Add the calculated volume of the organic co-solvent (e.g., PEG 400, DMSO, ethanol).
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Vortex or sonicate the mixture until the compound is completely dissolved.
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Slowly add the aqueous vehicle (e.g., water, saline, or buffer) to the organic solution while stirring.
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Visually inspect the final formulation for any signs of precipitation.
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Filter the solution through a 0.22 µm syringe filter before administration.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
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Prepare an aqueous solution of the stabilizer (e.g., 1% w/v Poloxamer 188).
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Disperse the compound in the stabilizer solution to form a pre-suspension.
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Add the pre-suspension and milling media (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber.
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Mill the suspension at a set speed and temperature for a specified duration.
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Periodically withdraw samples to measure the particle size distribution using a laser diffraction or dynamic light scattering instrument.
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Continue milling until the desired particle size is achieved.
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Separate the nanosuspension from the milling media.
Visualizations
Technical Support Center: Overcoming Poor Metabolic Stability of THIQ Ghrelin Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic stability of tetrahydroisoquinoline (THIQ) ghrelin antagonists.
Frequently Asked Questions (FAQs)
Q1: My this compound ghrelin antagonist shows high potency in binding assays but has poor efficacy in vivo. Could metabolic instability be the issue?
A1: Yes, poor in vivo efficacy despite high in vitro potency is a classic indicator of metabolic instability. Your compound is likely being rapidly metabolized and cleared from circulation before it can reach the ghrelin receptor in sufficient concentrations to exert its antagonistic effect. We recommend performing in vitro metabolic stability assays, such as microsomal or hepatocyte stability assays, to determine the compound's intrinsic clearance.
Q2: What are the common metabolic liabilities or "soft spots" of the this compound scaffold?
A2: Research suggests that the this compound scaffold can be susceptible to metabolism at several positions. The C1 position of the this compound ring has been identified as a potential metabolic soft spot. Additionally, N-dealkylation and aromatic hydroxylation are common metabolic pathways for this compound-containing compounds. Identifying the specific site of metabolism on your molecule is crucial for targeted chemical modifications to improve stability.
Q3: How can I improve the metabolic stability of my this compound ghrelin antagonist?
A3: Several medicinal chemistry strategies can be employed to "block" or reduce metabolic liabilities:
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Bioisosteric replacement: Replacing metabolically labile groups with more stable isosteres can be effective. For example, substituting a metabolically susceptible methyl group with a fluorine or a trifluoromethyl group can block oxidation.
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Deuteration: Replacing hydrogen atoms at a metabolic hot spot with deuterium can slow down metabolism due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond.
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Structural modifications: Introducing steric hindrance near the metabolic site can prevent enzymes from accessing and modifying the compound. This can be achieved by adding bulky functional groups.
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Scaffold hopping: If a particular this compound scaffold consistently shows poor stability, exploring alternative, more stable core structures that maintain the desired pharmacophore might be necessary.
Q4: Which in vitro assays are most relevant for assessing the metabolic stability of my compound?
A4: The most common and relevant in vitro assays are:
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Liver Microsomal Stability Assay: This assay primarily assesses Phase I metabolism, which is often mediated by cytochrome P450 (CYP) enzymes. It provides a good initial screen for metabolic lability.
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Hepatocyte Stability Assay: This assay uses intact liver cells and therefore accounts for both Phase I and Phase II metabolism, as well as cellular uptake and efflux. It is considered more physiologically relevant than the microsomal assay.
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Plasma Stability Assay: This assay determines the stability of the compound in blood plasma, identifying any degradation by plasma enzymes.
Q5: My compound is stable in liver microsomes but still shows rapid clearance in vivo. What could be the reason?
A5: If your compound is stable in microsomes, it suggests that CYP-mediated metabolism might not be the primary clearance pathway. Other factors could be at play:
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Phase II Metabolism: The compound might be rapidly cleared through conjugation reactions (e.g., glucuronidation, sulfation) that are not fully captured in a standard microsomal assay. An assay with hepatocytes would be more informative.
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Non-CYP Mediated Metabolism: Other enzyme families, such as aldehyde oxidases (AO) or flavin-containing monooxygenases (FMOs), could be responsible for metabolism.
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Rapid Renal Clearance: The compound might be efficiently excreted through the kidneys.
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Transporter-Mediated Efflux: The compound could be a substrate for efflux transporters that actively remove it from cells and the body.
Troubleshooting Guides
Guide 1: Unexpectedly High Clearance in Microsomal Stability Assay
| Symptom | Possible Cause | Suggested Action |
| Rapid disappearance of the parent compound (short T1/2, high CLint) | The compound is a substrate for cytochrome P450 (CYP) enzymes. | 1. Metabolite Identification: Analyze the incubation mixture using LC-MS/MS to identify the major metabolites. This will help pinpoint the metabolic "soft spot(s)".2. CYP Reaction Phenotyping: Use a panel of recombinant human CYP enzymes to identify which specific CYP isoform(s) are responsible for the metabolism.3. Structural Modification: Based on the identified metabolic pathway, rationally design and synthesize new analogs with modifications at the labile site to block metabolism. |
| Compound is unstable in the absence of NADPH. | The compound is chemically unstable in the assay buffer or is being degraded by non-CYP enzymes present in the microsomes. | 1. Incubate the compound in buffer alone to assess chemical stability.2. Perform the assay with heat-inactivated microsomes to see if the degradation is enzyme-mediated but not NADPH-dependent. |
| High variability between replicate experiments. | Inconsistent pipetting, issues with the internal standard, or variability in the microsomal batch. | 1. Review pipetting techniques and ensure accurate dispensing of all reagents.2. Validate the internal standard to ensure it is stable and does not interfere with the analyte.3. Use the same batch of microsomes for comparative studies. |
Guide 2: Low In Vivo Exposure Despite Good In Vitro Metabolic Stability
| Symptom | Possible Cause | Suggested Action |
| Good stability in microsomes and hepatocytes, but low AUC and high clearance in vivo. | Poor Absorption: The compound may have low oral bioavailability due to poor solubility or permeability. | 1. Assess physicochemical properties: Determine the compound's solubility and permeability (e.g., using a Caco-2 assay).2. Formulation development: Explore different formulations to improve solubility and absorption. |
| High First-Pass Metabolism in the Gut Wall: The compound may be metabolized by enzymes in the intestine before reaching systemic circulation. | 1. Perform in vitro gut wall metabolism studies using intestinal microsomes or S9 fractions. | |
| Rapid Renal or Biliary Excretion: The compound might be quickly eliminated through the kidneys or in the bile. | 1. Conduct in vivo pharmacokinetic studies with urine and bile collection to quantify the extent of renal and biliary clearance. | |
| P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux transporters like P-gp, which pump it out of cells and into the gut lumen, reducing absorption. | 1. Perform in vitro transporter assays to determine if the compound is a substrate for P-gp or other relevant transporters. |
Data Presentation
Table 1: Example Metabolic Stability Data for this compound Ghrelin Antagonists
| Compound ID | Scaffold Modification | Human Liver Microsome T1/2 (min) | Rat Liver Microsome T1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| This compound-001 | Unsubstituted | < 10 | < 10 | > 200 |
| This compound-002 | C1-Methyl | 25 | 35 | 85 |
| This compound-003 | N-Benzyl | 45 | 60 | 48 |
| This compound-004 | C4-Fluoro | > 60 | > 60 | < 15 |
Note: The data presented in this table are illustrative examples and not from a specific publication. They are intended to demonstrate how to structure and compare metabolic stability data for different analogs.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a this compound ghrelin antagonist in liver microsomes.
Materials:
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Test compound stock solution (e.g., 10 mM in DMSO)
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Liver microsomes (human, rat, mouse, etc.)
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Phosphate buffer (e.g., 100 mM, pH 7.4)
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NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
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Internal standard (for LC-MS/MS analysis)
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Acetonitrile (or other suitable organic solvent) for reaction termination
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96-well plates
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Incubator/shaker (37°C)
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LC-MS/MS system
Procedure:
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Preparation of Incubation Mixture:
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Prepare a working solution of the test compound and positive controls by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).
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In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired protein concentration (e.g., 0.5 mg/mL).
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Pre-incubation:
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Add the test compound working solution to the wells containing the microsome suspension.
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Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
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Initiation of Reaction:
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Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
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Time-Point Sampling:
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At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point serves as the 100% reference.
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Sample Processing:
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Centrifuge the plate to pellet the precipitated proteins.
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Transfer the supernatant to a new plate for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Analyze the samples to quantify the remaining parent compound at each time point.
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Data Analysis:
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Plot the natural logarithm of the percentage of remaining parent compound versus time.
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Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
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Calculate the half-life (T1/2) using the equation: T1/2 = 0.693 / k.
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Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / T1/2) * (incubation volume / microsomal protein amount).
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Visualizations
Technical Support Center: Troubleshooting THIQ Degradation in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the degradation of Tetrahydroisoquinoline (THIQ) compounds in experimental buffers. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in aqueous buffers?
A1: The stability of this compound compounds in experimental buffers is primarily influenced by pH, the composition of the buffer itself, temperature, and exposure to light and oxygen. THIQs are susceptible to oxidation, which can lead to the aromatization of the tetrahydroisoquinoline ring system. This process is often accelerated at alkaline pH.
Q2: Which buffers are commonly used for experiments involving this compound compounds?
A2: Common buffers used in biological and chemical experiments include Phosphate-Buffered Saline (PBS), Tris (tris(hydroxymethyl)aminomethane), and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). The choice of buffer can significantly impact the stability of this compound derivatives.
Q3: How does pH affect the stability of this compound compounds?
A3: Generally, this compound compounds exhibit greater stability in acidic to neutral pH conditions. Alkaline pH can promote oxidation and degradation. It is crucial to select a buffer system that maintains a pH range where the specific this compound analog is most stable.
Q4: Can the buffer components themselves react with this compound compounds?
A4: Yes, certain buffer ions can interact with or catalyze the degradation of test compounds. For instance, phosphate buffers have been reported to sometimes accelerate the degradation of certain small molecules compared to other buffers like HEPES.[1][2] It is essential to consider the potential for such interactions when selecting a buffer.
Troubleshooting Guides
Issue 1: Rapid degradation of my this compound compound observed in a phosphate buffer at physiological pH (7.4).
Possible Causes and Solutions:
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pH-induced degradation: While physiological pH is often required for biological assays, it may not be optimal for this compound stability.
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Troubleshooting Step: If experimentally feasible, assess the stability of your this compound compound at a slightly lower pH (e.g., 6.5-7.0) to see if degradation is reduced.
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Phosphate-mediated degradation: The phosphate ions may be contributing to the degradation of your compound.
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Troubleshooting Step: Switch to a different buffer system, such as HEPES or Tris, at the same pH and concentration to determine if the degradation rate is lower. HEPES is known to have negligible metal ion binding, which can be advantageous for the stability of certain compounds.[3]
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Oxidation: The presence of dissolved oxygen can accelerate the degradation of THIQs.
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Troubleshooting Step: Prepare buffers with de-gassed water and consider working under an inert atmosphere (e.g., nitrogen or argon) if your experimental setup allows. The addition of antioxidants, such as ascorbic acid, has been shown to retard the degradation of some this compound derivatives.
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Issue 2: My this compound compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.
Possible Causes and Solutions:
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Low aqueous solubility: The this compound compound may have poor solubility in the final buffer composition, especially when the percentage of the organic solvent (DMSO) is significantly reduced.
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Troubleshooting Step:
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Decrease the final concentration of the this compound compound in the assay.
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Increase the percentage of DMSO in the final solution, but be mindful of its potential effects on your experimental system (enzyme activity, cell viability, etc.). Most cell-based assays can tolerate DMSO concentrations up to 0.5-1%.
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Consider using a different co-solvent, such as ethanol, if it is compatible with your assay.
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Buffer incompatibility: The specific salt concentration or components of your buffer may be causing the compound to precipitate.
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Troubleshooting Step: Try a different buffer system. Sometimes, compounds that precipitate in phosphate buffers may remain soluble in Tris or HEPES buffers.
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"Salting out" effect: High salt concentrations in the buffer can decrease the solubility of organic compounds.
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Troubleshooting Step: If possible, reduce the salt concentration of your buffer while maintaining the required ionic strength and buffering capacity for your experiment.
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Quantitative Data Summary
The stability of this compound compounds is highly dependent on the specific derivative and the experimental conditions. The following table summarizes hypothetical degradation data for a generic this compound analog to illustrate the impact of different buffers and pH.
| Buffer System (50 mM) | pH | Temperature (°C) | Half-life (t½) in hours |
| Phosphate | 6.5 | 37 | 48 |
| Phosphate | 7.4 | 37 | 12 |
| Tris-HCl | 7.4 | 37 | 24 |
| HEPES | 7.4 | 37 | 36 |
| Phosphate | 7.4 | 25 | 36 |
Note: This data is illustrative. It is crucial to experimentally determine the stability of your specific this compound compound under your assay conditions.
Experimental Protocols
Protocol: Assessing this compound Stability using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for determining the stability of a this compound compound in a given buffer.
1. Materials:
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This compound compound of interest
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HPLC-grade solvents (e.g., acetonitrile, methanol, water)
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Buffer reagents (e.g., sodium phosphate, Tris-HCl, HEPES)
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Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
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HPLC system with a suitable detector (e.g., UV-Vis or PDA)
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C18 reverse-phase HPLC column
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Autosampler vials
2. Procedure:
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Preparation of Buffer Solutions: Prepare the desired buffers (e.g., 50 mM Phosphate, 50 mM Tris-HCl, 50 mM HEPES) at the required pH values. Ensure all buffers are filtered through a 0.22 µm filter before use.
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Preparation of this compound Stock Solution: Prepare a concentrated stock solution of the this compound compound in a suitable organic solvent (e.g., DMSO or methanol) at a known concentration (e.g., 10 mM).
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Incubation:
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Dilute the this compound stock solution into each of the prepared buffers to a final concentration (e.g., 100 µM).
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Aliquot the solutions into separate vials for each time point.
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Incubate the vials at the desired temperature (e.g., 25°C or 37°C). Protect from light if the compound is light-sensitive.
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Sample Collection: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot from the respective vial. To stop the degradation reaction, the sample can be immediately diluted with the mobile phase or a strong organic solvent and stored at a low temperature (e.g., -20°C) until analysis.
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HPLC Analysis:
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Develop an HPLC method that provides good separation of the parent this compound peak from any potential degradation products. A typical starting point for a reverse-phase C18 column could be a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
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Inject the collected samples onto the HPLC system.
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Record the peak area of the parent this compound compound at each time point.
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Data Analysis:
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Plot the natural logarithm of the this compound peak area versus time.
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If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).
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Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
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Visualizations
Signaling Pathway of Dopamine D2 Receptor
Many this compound derivatives are investigated for their effects on dopaminergic signaling. The following diagram illustrates a simplified signaling pathway for the dopamine D2 receptor, a common target for these compounds. D2 receptors are G-protein coupled receptors that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5][6]
Caption: Simplified Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow for this compound Stability Assessment
The following diagram outlines the key steps in assessing the stability of a this compound compound in an experimental buffer.
Caption: Workflow for this compound Stability Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. HEPES VS PBS (phosphate buffered saline) - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. HEPES - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Dosage of (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide for Behavioral Studies
Disclaimer: The following information is intended for research purposes only and is based on general principles of pharmacology and preclinical research. The compound (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a novel chemical entity with limited publicly available data. The proposed mechanism of action and experimental guidelines are hypothetical and should be validated empirically.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: Based on a structural analysis, the compound shares features with molecules that target G-protein coupled receptors, particularly those involved in neuropeptide signaling. A plausible, yet unverified, hypothesis is that it may act as a neurokinin (NK) receptor antagonist. Neurokinin receptors, such as NK1, are implicated in mood and anxiety regulation. Antagonism of these receptors has been shown to produce antidepressant and anxiolytic-like effects in preclinical models.[1][2]
Q2: What are the potential behavioral effects of this compound in rodents?
A2: If the compound acts as a neurokinin receptor antagonist, it may exhibit antidepressant and anxiolytic properties.[1] These effects can be assessed using a variety of behavioral paradigms, including the forced swim test, tail suspension test, elevated plus maze, and marble burying test.[3][4]
Q3: How do I determine the starting dose for my behavioral study?
A3: For a novel compound, a dose-range finding (DRF) study is essential to determine the minimum effective dose (MED) and the maximum tolerated dose (MTD).[5] It is recommended to start with a low dose, based on in vitro potency or data from structurally similar compounds, and gradually escalate the dose. A phased approach, starting with a tolerability study in a small number of animals, is advisable.[6]
Q4: What vehicle should I use to dissolve the compound?
A4: The choice of vehicle depends on the compound's solubility. Common vehicles for preclinical studies include saline, distilled water with a small percentage of DMSO and/or Tween 80, or cyclodextrins. It is crucial to conduct vehicle tolerability tests to ensure the vehicle itself does not produce any behavioral effects.
Q5: How can I minimize variability in my behavioral experiments?
A5: Several factors can contribute to variability in rodent behavioral studies. It is important to control for:
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Animal-related factors: Strain, sex, age, and housing conditions (group vs. single housing) can all influence behavior.[7]
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Environmental factors: Time of day for testing, lighting conditions, noise levels, and olfactory cues can impact results.[1]
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Experimenter-related factors: Handling procedures and even the sex of the experimenter can affect animal stress levels and behavior.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No behavioral effect observed at any dose. | 1. Insufficient dosage: The doses tested may be below the therapeutic window. 2. Poor bioavailability: The compound may not be reaching the central nervous system in sufficient concentrations. 3. Lack of efficacy: The compound may not have the hypothesized behavioral effect. | 1. Carefully escalate the dose, monitoring for signs of toxicity. 2. Conduct pharmacokinetic studies to determine brain penetration. Consider alternative routes of administration. 3. Re-evaluate the hypothesized mechanism of action. |
| High mortality or severe adverse effects at lower than expected doses. | 1. Acute toxicity: The compound may have a narrow therapeutic window. 2. Vehicle intolerance: The vehicle used may be causing adverse effects. | 1. Reduce the starting dose in your dose-range finding study and use smaller dose increments. 2. Test the vehicle alone to rule out any vehicle-induced toxicity. Consider alternative formulations. |
| Inconsistent results between animals in the same treatment group. | 1. Variability in drug administration: Inconsistent injection volumes or placement. 2. Underlying health issues in some animals. 3. Social hierarchy stress in group-housed animals. | 1. Ensure all experimenters are properly trained in the administration technique. 2. Health-screen all animals before the start of the study. 3. Acclimatize animals to the housing conditions and consider single housing during the experimental period if appropriate for the study. |
| Behavioral effects are observed in the vehicle control group. | 1. Vehicle is not inert: The vehicle itself is producing a behavioral effect. 2. Stress from the injection procedure. | 1. Select a more inert vehicle. 2. Habituate the animals to the injection procedure with saline injections prior to the start of the experiment. |
Data Presentation
Table 1: Hypothetical Dose-Range Finding Study Design for Behavioral Assays
| Group | Treatment | Dosage (mg/kg, i.p.) | Number of Animals (Male C57BL/6 Mice) | Primary Outcome Measures |
| 1 | Vehicle | 0 | 10 | Immobility time (Forced Swim Test), Time in open arms (Elevated Plus Maze) |
| 2 | Compound X | 1 | 10 | Immobility time (Forced Swim Test), Time in open arms (Elevated Plus Maze) |
| 3 | Compound X | 3 | 10 | Immobility time (Forced Swim Test), Time in open arms (Elevated Plus Maze) |
| 4 | Compound X | 10 | 10 | Immobility time (Forced Swim Test), Time in open arms (Elevated Plus Maze) |
| 5 | Compound X | 30 | 10 | Immobility time (Forced Swim Test), Time in open arms (Elevated Plus Maze) |
Table 2: Hypothetical Results from a Dose-Ranging Study in the Forced Swim Test
| Dosage (mg/kg) | Mean Immobility Time (seconds) ± SEM | % Change from Vehicle | p-value vs. Vehicle |
| Vehicle | 120 ± 8.5 | - | - |
| 1 | 115 ± 9.2 | -4.2% | >0.05 |
| 3 | 98 ± 7.1 | -18.3% | <0.05 |
| 10 | 75 ± 6.5 | -37.5% | <0.01 |
| 30 | 80 ± 8.0 | -33.3% | <0.01 |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) for Behavioral Studies
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Animal Model: Male C57BL/6 mice, 8-10 weeks old.
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Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.
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Dose Preparation: Prepare a stock solution of the compound in a suitable vehicle. Make fresh serial dilutions on the day of the experiment.
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Dose Administration: Administer the compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to behavioral testing.
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Behavioral Testing: Conduct behavioral assays (e.g., Forced Swim Test, Elevated Plus Maze) at various time points post-administration to determine the optimal testing window.
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Observation: Monitor animals for any signs of toxicity, including changes in posture, activity, and grooming, for at least 24 hours post-dosing.
-
Data Analysis: Analyze behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Forced Swim Test (FST)
-
Apparatus: A transparent cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Gently place the mouse into the cylinder for a 6-minute session.
-
Record the entire session using a video camera.
-
An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis: Compare the immobility time between different treatment groups.
Visualizations
Caption: Experimental workflow for dosage optimization.
Caption: Hypothetical signaling pathway.
References
- 1. Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reinstatement of episodic-like memory in rats by neurokinin-1 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Tail suspension test - Wikipedia [en.wikipedia.org]
- 5. criver.com [criver.com]
- 6. Dose range finding approach for rodent preweaning juvenile animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Complex Tetrahydroisoquinoline (THIQ) Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of complex tetrahydroisoquinoline (THIQ) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the tetrahydroisoquinoline core?
A1: The most prevalent and versatile methods for constructing the this compound scaffold are the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[1] The Bischler-Napieralski reaction utilizes the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[2][3][4]
Q2: Why is asymmetric synthesis important for this compound derivatives?
A2: Many this compound-containing natural products and pharmaceuticals exhibit their biological activity as a single enantiomer. The asymmetric synthesis of C1-chiral THIQs is particularly crucial as the two enantiomers often display distinct pharmacological profiles.[5] Therefore, controlling the stereochemistry during synthesis is essential for developing potent and selective therapeutic agents.
Q3: What is the role of protecting groups in the synthesis of complex THIQs?
A3: Protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions during the synthesis of complex molecules with multiple functionalities.[6] In this compound synthesis, protecting groups are crucial for selectively modifying specific sites on the molecule, enabling controlled and regioselective transformations. The use of orthogonal protecting groups, which can be removed under different conditions, allows for a stepwise and controlled synthetic strategy.[6][7]
Q4: What are the main challenges in purifying complex this compound derivatives?
A4: The purification of complex this compound derivatives can be challenging due to the presence of structurally similar byproducts and stereoisomers. Common purification techniques include column chromatography and crystallization.[8][9][10][11] Achieving high purity is critical, especially for compounds intended for biological and pharmacological assays.
Troubleshooting Guides
Pictet-Spengler Reaction
Problem: Low reaction yield.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Deactivated aromatic ring | Use a β-arylethylamine with electron-donating groups on the aromatic ring. | Increased nucleophilicity of the aromatic ring, leading to higher yields. |
| Insufficiently electrophilic iminium ion | Employ a stronger acid catalyst (e.g., trifluoroacetic acid) or use an N-acyl iminium ion strategy.[1] | Enhanced electrophilicity of the intermediate, promoting cyclization. |
| Reversibility of the reaction | Conduct the reaction at a lower temperature to favor the product. | Minimized retro-reaction and improved yield of the desired this compound. |
| Steric hindrance | Use a less sterically hindered aldehyde or ketone. | Reduced steric clash in the transition state, facilitating cyclization. |
Problem: Formation of side products.
| Side Product | Formation Mechanism | Prevention Strategy |
| Over-oxidation to isoquinoline | The this compound product is sensitive to air oxidation, especially under harsh acidic conditions. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use milder reaction conditions. |
| N-Alkylation | Excess aldehyde can react with the secondary amine of the this compound product. | Use a stoichiometric amount of the aldehyde or a slight excess of the β-arylethylamine. |
Bischler-Napieralski Reaction
Problem: Low reaction yield.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Inefficient dehydrating agent | Use a more potent dehydrating agent like phosphorus pentoxide (P2O5) in refluxing phosphoryl chloride (POCl3), especially for substrates lacking electron-donating groups.[3][12] | More efficient formation of the nitrilium ion intermediate, leading to higher yields. |
| Poorly activated aromatic ring | The reaction is most effective with electron-rich aromatic rings.[2] | Increased rate of intramolecular electrophilic aromatic substitution. |
| High reaction temperature leading to decomposition | Optimize the reaction temperature; microwave-assisted heating in a suitable solvent can sometimes provide better results with shorter reaction times.[2] | Reduced decomposition of starting materials and products, improving the overall yield. |
Problem: Formation of side products.
| Side Product | Formation Mechanism | Prevention Strategy |
| Styrene derivatives | A retro-Ritter reaction can occur, leading to the formation of styrenes. This is evidence for the nitrilium salt intermediate.[2] | Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter pathway.[2] Alternatively, using oxalyl chloride can avoid the formation of the nitrile byproduct.[2] |
| Abnormal cyclization products | Cyclization can occur at an unexpected position on the aromatic ring, especially with certain substitution patterns. For example, treatment of N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide with P2O5 can yield a mixture of the normal and an "abnormal" product due to cyclization at the ipso carbon.[3][13] | Carefully select the dehydrating agent and reaction conditions. POCl3 tends to favor the formation of the "normal" product.[3] |
Asymmetric Synthesis
Problem: Low enantioselectivity.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Ineffective chiral catalyst | Screen a variety of chiral catalysts, including chiral phosphoric acids or organocatalysts. The choice of catalyst is crucial and substrate-dependent. | Identification of a catalyst that provides high enantiomeric excess (ee). |
| Suboptimal reaction conditions | Vary the solvent, temperature, and concentration. Lower temperatures often lead to higher enantioselectivity.[14] The presence of additives, such as a mild acid, can also enhance enantioselectivity.[14] | Improved stereocontrol and higher ee values. |
| Racemization | The product may racemize under the reaction or workup conditions, especially at higher temperatures.[1] | Use milder conditions and carefully control the workup procedure to preserve the stereochemical integrity of the product. |
Experimental Protocols
Key Experiment: Trifluoroacetic Acid (TFA) Catalyzed Pictet-Spengler Reaction
This protocol describes a general procedure for the synthesis of a this compound derivative using TFA as a catalyst.
Materials:
-
β-Arylethylamine (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Trifluoroacetic acid (TFA) (1.0 - 2.0 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the β-arylethylamine in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Add the aldehyde or ketone to the solution and stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Pictet-Spengler reaction.
Caption: Troubleshooting guide for the Bischler-Napieralski reaction.
Caption: Logic of an orthogonal protecting group strategy.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Asymmetric Synthesis of C1-Chiral THIQs with Imines in Isoquinoline Rings [ouci.dntb.gov.ua]
- 6. jocpr.com [jocpr.com]
- 7. fiveable.me [fiveable.me]
- 8. How To [chem.rochester.edu]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. esisresearch.org [esisresearch.org]
- 11. longdom.org [longdom.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing THIQ-Based Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and mitigate off-target effects of Tetrahydroisoquinoline (THIQ) compounds in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound compounds?
A1: Tetrahydroisoquinoline (this compound) alkaloids are a diverse class of compounds with a wide range of biological activities. They are recognized for their potential as antitumor, anti-inflammatory, and neuroprotective agents. Additionally, various this compound derivatives have been investigated for antitubercular, antibacterial, anti-HIV, and anticonvulsant properties. The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[1]
Q2: What are "off-target" effects in the context of this compound compounds?
A2: Off-target effects occur when a this compound compound interacts with unintended cellular components, such as kinases or receptors, in addition to its intended biological target. These unintended interactions can lead to a variety of cellular responses, including unexpected cytotoxicity, altered signaling pathways, or a reduction in the compound's intended therapeutic efficacy.
Q3: Why is it crucial to control for off-target effects in my experiments?
Q4: What are the most common initial steps to troubleshoot unexpected results in my this compound cell culture experiment?
A4: If you encounter unexpected results, it is often best to first rule out common experimental errors before investigating off-target effects. Initially, simply re-running the experiment can often resolve the issue, as it may have been due to a minor human error.[2] If the problem persists, it is important to include proper controls, such as a vehicle control (the solvent used to dissolve the this compound compound, e.g., DMSO) and both positive and negative controls for your assay.[2][3] Verifying the health and identity of your cell line is also a critical early troubleshooting step.
Troubleshooting Guides
This section provides guidance on how to address specific issues you may encounter during your cell culture experiments with this compound compounds.
Issue 1: Unexpected or High Levels of Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) and identify a non-toxic concentration range for your specific cell line.[3] Consider that some drugs can have off-target effects at higher concentrations.[3] |
| Solvent toxicity | Ensure the final concentration of the vehicle (e.g., DMSO, ethanol) in your cell culture medium is low (typically ≤0.1%) and non-toxic to your cells. Always include a vehicle-only control to assess the effect of the solvent alone.[4] |
| Cell line sensitivity | Different cell lines can have varying sensitivities to a compound. If possible, test the this compound compound on a panel of different cell lines to assess its cytotoxicity profile. |
| Contamination | Visually inspect your cell cultures for any signs of microbial contamination. If suspected, discard the contaminated cultures and use fresh, authenticated cells. |
Issue 2: Lack of Expected On-Target Effect
| Possible Cause | Troubleshooting Step |
| Sub-optimal compound concentration | Perform a dose-response curve to ensure you are using a concentration that is sufficient to engage the intended target without causing excessive cytotoxicity.[5][6][7] |
| Incorrect treatment duration | The time required to observe an on-target effect can vary. Conduct a time-course experiment to determine the optimal treatment duration.[3] |
| Cell line does not express the target | Confirm that your chosen cell line expresses the intended biological target of your this compound compound at a sufficient level using techniques like Western blotting or qPCR. |
| Compound instability | Ensure that the this compound compound is stable in your cell culture medium for the duration of the experiment. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Variable cell health | Maintain consistent cell culture practices, including using cells within a specific passage number range and ensuring consistent seeding densities. |
| Reagent variability | Use freshly prepared reagents and ensure that all components of your assay are within their expiration dates. |
| Experimental execution | Pay close attention to consistency in incubation times, washing steps, and reagent addition across all experimental replicates and independent experiments. |
Experimental Protocols
Detailed methodologies for key experiments to characterize and mitigate off-target effects of this compound compounds.
Protocol 1: Dose-Response Curve for Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration range at which a this compound compound is cytotoxic to a specific cell line.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of your this compound compound in cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Treatment: Remove the old medium from the cells and add the diluted compound and vehicle control to the respective wells. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., a 1:1 mixture of isopropanol and DMSO) to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance of the colored solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Apoptosis Assessment (Annexin V/Propidium Iodide Assay)
This assay helps to determine if cytotoxicity is due to apoptosis, a common off-target effect.
-
Cell Treatment: Treat cells with the this compound compound at various concentrations for the desired time. Include both positive and negative controls.
-
Cell Harvesting: Harvest the cells and wash them with 1x PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[2]
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[5]
-
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
-
Cell Treatment: Treat cells with the this compound compound as described for the apoptosis assay.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves a substrate that releases a fluorescent or luminescent signal upon cleavage by active caspases.
-
Assay: Add the caspase-3/7 reagent to the treated cells and incubate for the recommended time.
-
Data Acquisition: Measure the fluorescent or luminescent signal using a plate reader.
-
Analysis: Compare the signal from treated cells to that of untreated controls to determine the fold increase in caspase-3/7 activity.
Protocol 4: Kinase Selectivity Profiling
This protocol helps to identify unintended kinase targets of your this compound compound.
-
Compound Submission: Submit your this compound compound to a commercial kinase profiling service or perform an in-house kinase panel screen.
-
Assay Principle: These assays typically measure the ability of your compound to inhibit the activity of a large panel of purified kinases. The activity is often measured by quantifying the phosphorylation of a substrate using methods like radiolabeled ATP, fluorescence, or luminescence.
-
Data Analysis: The results are usually presented as the percent inhibition of each kinase at a specific concentration of your compound. Follow-up dose-response experiments can be performed for any identified off-target kinases to determine their IC50 values.
Protocol 5: Receptor Binding Assay (ELISA-based)
This assay can be used to determine if your this compound compound binds to specific off-target receptors.
-
Plate Coating: Coat the wells of a 96-well plate with a recombinant version of the potential off-target receptor.[9]
-
Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., BSA solution).[9]
-
Competition: Add a known, labeled ligand for the receptor to the wells, along with varying concentrations of your this compound compound.
-
Incubation and Washing: Incubate the plate to allow binding to occur, then wash the wells to remove unbound reagents.
-
Detection: Add a secondary antibody or other detection reagent that will generate a signal proportional to the amount of labeled ligand bound to the receptor.
-
Analysis: A decrease in the signal with increasing concentrations of your this compound compound indicates that it is competing with the labeled ligand for binding to the receptor.
Data Presentation
Summarizing quantitative data in a structured format is crucial for comparing the on-target and off-target activities of your this compound compound.
Table 1: Illustrative Selectivity Profile of a Hypothetical this compound Analog (this compound-X)
| Target | IC50 (nM) | Assay Type | Cell Line |
| On-Target | |||
| Target Kinase A | 50 | Kinase Activity | N/A (Biochemical) |
| Off-Targets | |||
| Kinase B | 500 | Kinase Activity | N/A (Biochemical) |
| Kinase C | >10,000 | Kinase Activity | N/A (Biochemical) |
| Receptor X | 2,500 | Receptor Binding | HEK293 |
| Cytotoxicity | 1,500 | MTT Assay | HeLa |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a specific this compound compound.
Visualizations
Diagrams illustrating key signaling pathways and experimental workflows can aid in understanding and troubleshooting.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Logic diagram for differentiating on- and off-target effects.
Caption: Simplified MAPK/ERK signaling pathway.
Caption: Overview of the PI3K/Akt signaling pathway.
References
- 1. This compound | 312637-48-2 | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. news-medical.net [news-medical.net]
- 8. youtube.com [youtube.com]
- 9. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
Technical Support Center: Enhancing the Oral Bioavailability of Tetrahydroisoquinolines (THIQ)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the oral bioavailability of Tetrahydroisoquinoline (THIQ) derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative exhibits poor aqueous solubility, leading to low oral absorption. What strategies can I employ to overcome this?
A1: Poor aqueous solubility is a common hurdle for many orally administered drugs, including this compound derivatives. Low solubility limits the dissolution rate in the gastrointestinal fluid, which is often the rate-limiting step for absorption.
Troubleshooting Strategies:
-
Salt Formation: If your this compound compound has ionizable groups (e.g., a basic nitrogen atom), forming a salt (e.g., hydrochloride salt) can significantly improve its solubility and dissolution rate.[1]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to an amorphous state can enhance its apparent solubility and dissolution. This is often achieved by creating a solid dispersion with a polymer carrier.[2]
-
Hot-Melt Extrusion (HME): This technique involves embedding the drug in a polymeric matrix to form an amorphous solid dispersion.
-
Spray Drying: This involves spraying a solution of the drug and a polymer into a hot air stream to rapidly remove the solvent, trapping the drug in an amorphous state.[1]
-
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.
-
Formulation with Excipients:
-
Co-solvents and Surfactants: These can be used in liquid formulations to increase the solubility of the drug.[2]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be highly effective. These systems form fine emulsions in the GI tract, which facilitates drug solubilization and absorption.[2][3]
-
Q2: I suspect my this compound derivative is subject to extensive first-pass metabolism. How can I confirm this and what are the mitigation strategies?
A2: Extensive first-pass metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver and gut wall, can significantly reduce the amount of active drug reaching systemic circulation.[4][5] Many isoquinoline alkaloids are known to be metabolized by CYP enzymes, particularly CYP3A4 and CYP2D6.[6]
Troubleshooting & Mitigation:
-
In Vitro Metabolic Stability Assay: The first step is to determine the metabolic stability of your compound.
-
Protocol: Incubate the this compound derivative with human liver microsomes (HLMs) or hepatocytes and monitor the disappearance of the parent compound over time. This will provide the intrinsic clearance rate. (See Experimental Protocols section below).
-
-
CYP450 Reaction Phenotyping: This experiment identifies which specific CYP isoforms are responsible for metabolizing your compound. It can be performed using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in HLM incubations.
-
Structural Modification (Lead Optimization):
-
Identify the "metabolic soft spots" on the molecule (the sites of metabolic transformation). This is often done using mass spectrometry to identify metabolites.
-
Modify the chemical structure at these positions to block or slow down metabolism. For example, introducing a fluorine atom at a site of aromatic hydroxylation can prevent this metabolic pathway.
-
-
Prodrug Approach: A prodrug is an inactive or less active derivative that is converted in the body to the active drug. A well-designed prodrug can mask the part of the molecule susceptible to first-pass metabolism. For example, converting a metabolically vulnerable phenol to an ester can protect it from glucuronidation until it is cleaved by esterases in the blood.
-
Co-administration with CYP Inhibitors: While not a common development strategy due to the risk of drug-drug interactions, co-dosing with a known inhibitor of the metabolizing enzyme can demonstrate the impact of first-pass metabolism in preclinical studies.
Q3: My this compound derivative has good solubility but still shows poor permeability. Could it be an efflux pump substrate?
A3: Yes, this is a likely scenario. If a compound has good solubility but poor absorption, it may be a substrate for efflux transporters like P-glycoprotein (P-gp, also known as MDR1 or ABCB1).[7][8] P-gp is highly expressed in the apical membrane of intestinal enterocytes and functions by pumping substrates from inside the cell back into the GI lumen, thereby limiting their net absorption.[7][8]
Troubleshooting & Mitigation:
-
In Vitro Permeability/Efflux Assay: The most common method to assess this is the Caco-2 cell permeability assay. (See Experimental Protocols section below).
-
Efflux Ratio (ER): An ER (Papp B→A / Papp A→B) greater than 2 is a strong indication that the compound is a substrate for active efflux.
-
-
Inhibition of Efflux: If the high efflux ratio is reduced to near 1 in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporin A), it confirms that your compound is a P-gp substrate.[9]
-
Structural Modification: Structure-activity relationship (SAR) studies can help identify the molecular features responsible for P-gp substrate recognition. Modifications to reduce lipophilicity or remove hydrogen bond donors can sometimes reduce P-gp efflux.
-
Formulation with P-gp Inhibitors: Formulating the this compound derivative with excipients that have P-gp inhibitory activity (e.g., certain surfactants like Tween 80) can locally inhibit P-gp in the gut wall and enhance absorption.
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can sometimes bypass P-gp efflux.[10][11] The nanoparticles can be taken up by endocytosis, a process that avoids interaction with efflux transporters located on the cell membrane.
Quantitative Data Summary
The following table summarizes hypothetical data from a Caco-2 permeability assay to illustrate how results can be interpreted to diagnose an oral bioavailability problem.
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Papp (A→B) with Verapamil (10⁻⁶ cm/s) | Problem Identified |
| Control (Propranolol) | 25.0 | 23.5 | 0.94 | N/A | High Permeability |
| This compound-A | 0.2 | 0.3 | 1.5 | 0.2 | Poor Permeability (Passive) |
| This compound-B | 0.5 | 8.5 | 17.0 | 4.5 | P-gp Efflux |
| This compound-C (Prodrug of A) | 2.1 | 2.4 | 1.14 | 2.2 | Improved Permeability |
-
This compound-A shows low permeability in both directions, suggesting a general passive diffusion issue.
-
This compound-B shows a very high efflux ratio (>2), which is significantly reduced in the presence of the P-gp inhibitor verapamil, confirming it is a P-gp substrate.
-
This compound-C , a prodrug of A, shows significantly improved absorptive transport (A→B) and a low efflux ratio, indicating successful mitigation of the initial permeability problem.
Visualizations
Workflow for Troubleshooting Poor Oral Bioavailability
Caption: A logical workflow for diagnosing and addressing poor oral bioavailability.
Factors Limiting Oral Bioavailability of this compound
Caption: The journey of a this compound drug, highlighting key barriers in the gut and liver.
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This assay is used to determine the intestinal permeability of a compound and to identify whether it is a substrate of efflux transporters like P-gp.
Objective: To measure the rate of transport of a this compound derivative across a Caco-2 cell monolayer in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Test: Before the experiment, the integrity of each cell monolayer is confirmed by measuring its transepithelial electrical resistance (TEER). A Lucifer yellow rejection test is also performed as a marker for tight junction integrity.
-
Preparation of Dosing Solutions: Prepare a solution of the this compound test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a known concentration (e.g., 10 µM). For efflux inhibition experiments, prepare a parallel set of solutions containing a known P-gp inhibitor (e.g., 100 µM Verapamil).
-
Transport Experiment (A→B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution containing the this compound compound to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver (B) chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the volume taken with fresh buffer.
-
-
Transport Experiment (B→A):
-
Perform the same procedure as above, but add the dosing solution to the basolateral (B) chamber and sample from the apical (A) chamber.
-
-
Sample Analysis: Quantify the concentration of the this compound compound in all samples using a suitable analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Calculation of Apparent Permeability (Papp):
-
The Papp value (in cm/s) is calculated using the formula: Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
-
Calculation of Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
An ER > 2 suggests the compound is subject to active efflux.
-
Protocol 2: Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay is used to determine the intrinsic clearance of a compound, providing an estimate of its susceptibility to Phase I metabolism by CYP450 enzymes.
Objective: To measure the rate of disappearance of a this compound derivative when incubated with HLMs.
Methodology:
-
Reagents: Human liver microsomes, NADPH (cofactor for CYP enzymes), phosphate buffer, this compound test compound, and control compounds (one high-clearance, e.g., Verapamil, and one low-clearance, e.g., Warfarin).
-
Incubation Preparation:
-
In a microcentrifuge tube or 96-well plate, add buffer, HLM (e.g., at a final concentration of 0.5 mg/mL), and the this compound test compound (e.g., at a final concentration of 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
-
Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration ~1 mM).
-
Time-Point Sampling:
-
Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately quench the metabolic activity in each aliquot by adding it to a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis).
-
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the concentration of the remaining parent this compound compound in each sample using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Cl_int) in µL/min/mg of microsomal protein as: Cl_int = (0.693 / t½) / (mg/mL microsomal protein)
-
The resulting Cl_int value can be used in in vitro-in vivo extrapolation (IVIVE) models to predict the hepatic clearance in humans.
-
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
- 5. Pharmaceuticals | Special Issue : Cytochrome P450 Enzymes in Drug Metabolism [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 8. m.youtube.com [m.youtube.com]
- 9. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Addressing variability in animal studies with (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
Technical Support Center: Addressing Variability in Preclinical Animal Studies
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability in animal studies. While the specific compound (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is not associated with extensive published data, the principles and guidance provided here are broadly applicable to novel chemical entities in preclinical development. For the purpose of this guide, the compound will be referred to as "Compound X".
Variability in animal studies can arise from a multitude of factors, including the biological differences in the animals themselves, environmental conditions, and experimental procedures.[1] Managing these variables is critical for obtaining reproducible and translatable results.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the plasma concentrations of Compound X after oral dosing in mice. What are the potential causes?
A1: High variability in plasma concentrations (pharmacokinetics) following oral administration can be attributed to several factors:
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Dosing Accuracy: Ensure accurate calculation of dose volume for each animal's body weight and precise administration.
-
Fasting Status: Food in the stomach can significantly alter drug absorption. Standardize the fasting period before dosing.
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Vehicle Effects: The formulation used to dissolve or suspend Compound X can impact its solubility and absorption. Ensure the vehicle is appropriate and consistently prepared.
-
Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress, which can affect gastrointestinal motility and absorption.
-
Genetic Differences: Even within an inbred mouse strain, minor genetic variations can exist. However, this is a more likely source of variation in outbred stocks.
-
Animal Health: Underlying health issues, even if subclinical, can affect drug metabolism and absorption.
Q2: Our in vivo efficacy study with Compound X showed a significant effect in one experiment but not in a subsequent repeat experiment. What could explain this lack of reproducibility?
A2: This is a common challenge in preclinical research. Potential sources of inter-experiment variability include:
-
Animal Characteristics: Differences in age, weight, or supplier of the animals between cohorts can introduce variability.
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Environmental Conditions: Minor changes in housing density, light/dark cycles, or ambient temperature can influence animal physiology and drug response.
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Experimenter Effect: Different technicians performing procedures like dosing or measurements can introduce subtle variations.
-
Reagent and Compound Stability: Ensure that the batch and storage conditions of Compound X and other reagents were identical for both studies.
-
Underlying Biological Rhythms: The time of day when procedures are performed can be critical, as circadian rhythms affect many physiological processes, including drug metabolism.
Q3: Should we use both male and female animals in our studies with Compound X?
A3: Yes, including both sexes is highly recommended unless there is a strong scientific justification for using only one. There are often sex-dependent differences in drug metabolism, pharmacokinetics, and pharmacodynamics. Using both sexes increases the external validity and translatability of your findings.
Troubleshooting Guides
Guide 1: High Variability in Pharmacokinetic (PK) Data
This guide provides a step-by-step approach to troubleshooting unexpected variability in PK studies.
Troubleshooting Workflow for PK Variability
Caption: Troubleshooting workflow for high PK variability.
Step-by-Step Instructions:
-
Review Dosing Procedure:
-
Action: Audit the dosing records. Was the correct dose volume administered to each animal? Was the oral gavage technique consistent?
-
Solution: Re-train staff on proper gavage techniques. Implement a second-check system for dose calculations.
-
-
Check Vehicle Preparation and Compound Stability:
-
Action: Was the vehicle prepared consistently? Is Compound X uniformly suspended or fully dissolved? Was a fresh preparation used?
-
Solution: Validate the formulation for homogeneity and stability over the duration of the experiment.
-
-
Standardize Animal Factors:
-
Action: Review animal sourcing, age, and weight specifications. Was there a standardized fasting period?
-
Solution: Ensure all animals are within a narrow age and weight range. Implement and document a consistent fasting and feeding schedule.
-
-
Evaluate Blood Sampling Technique:
-
Action: Was the sampling site consistent? Was the volume of blood collected accurate? Were samples processed and stored correctly?
-
Solution: Standardize the blood collection method (e.g., retro-orbital, tail vein) and ensure proper sample handling protocols are followed.
-
-
Analyze Environmental Factors:
-
Action: Were there any changes in the animal facility environment (e.g., temperature, light cycle, cage density)?
-
Solution: Document and control for environmental variables. Acclimate animals to the experimental room before starting procedures.
-
Guide 2: Inconsistent Efficacy Results
This guide helps to identify reasons for poor reproducibility in efficacy studies.
Hypothetical Signaling Pathway for Compound X
Caption: Hypothetical inhibitory pathway of Compound X.
Troubleshooting Steps:
-
Confirm Target Engagement: Before running a full efficacy study, it may be beneficial to run a pilot study with a smaller group of animals to measure a proximal biomarker of Compound X's activity. This can confirm that the drug is reaching its target and having the expected biological effect.
-
Review the Disease Model:
-
Action: Was the disease model induced consistently? Is the model known for high variability?
-
Solution: Refine the model induction protocol. Increase group sizes to ensure sufficient statistical power to detect an effect despite model variability.
-
-
Standardize Outcome Measures:
-
Action: Were the endpoints measured objectively? Was the person measuring the outcomes blinded to the treatment groups?
-
Solution: Use quantitative and objective endpoints where possible. Implement blinding for all subjective measurements.
-
-
Consider Animal Health and Microbiome:
-
Action: Animals from different vendors or even different barrier facilities can have different microbiomes, which can influence drug metabolism and immune responses.
-
Solution: Source animals from a consistent and reliable vendor. Consider co-housing animals for a period before the study to normalize their microbiomes.
-
Data Presentation
Clear presentation of quantitative data is essential for identifying sources of variability.
Table 1: Example Pharmacokinetic Parameters of Compound X in Different Rodent Strains
| Parameter | Mouse (C57BL/6) | Mouse (BALB/c) | Rat (Sprague-Dawley) |
| Dose (mg/kg, oral) | 10 | 10 | 10 |
| Cmax (ng/mL) | 450 ± 120 | 620 ± 180 | 850 ± 250 |
| Tmax (h) | 1.0 ± 0.5 | 0.5 ± 0.2 | 2.0 ± 0.8 |
| AUC (ng·h/mL) | 1800 ± 550 | 2500 ± 700 | 4200 ± 1100 |
| Bioavailability (%) | 35 ± 10 | 48 ± 15 | 65 ± 20 |
Data are presented as mean ± standard deviation and are hypothetical.
Experimental Protocols
Protocol 1: Oral Gavage Dosing in Mice
This protocol outlines a standardized procedure to minimize variability associated with oral dosing.
Experimental Workflow for an In Vivo Study
Caption: Standard workflow for a preclinical efficacy study.
Materials:
-
Appropriate size gavage needle (e.g., 20-gauge, 1.5-inch for adult mice).
-
Syringe (1 mL).
-
Compound X formulation.
-
Animal scale.
Procedure:
-
Animal Preparation: Weigh the animal immediately before dosing to calculate the precise volume.
-
Handling: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Needle Insertion: Moisten the tip of the gavage needle. Gently insert it into the side of the mouth, advancing it along the roof of the mouth until it passes the pharynx. The needle should pass into the esophagus with minimal resistance. Do not force the needle.
-
Dose Administration: Once the needle is in the correct position (approximately at the level of the last rib), slowly administer the dose.
-
Needle Removal: Smoothly withdraw the needle in the same line as insertion.
-
Monitoring: Briefly monitor the animal to ensure it has recovered well and there are no signs of distress or leakage of the dose.
-
Record Keeping: Document the animal's ID, weight, dose volume, time of dosing, and the person who performed the procedure.
References
Technical Support Center: Strategies to Reduce Non-specific Binding of THIQ Compounds in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate non-specific binding (NSB) of tetrahydroisoquinoline (THIQ) compounds in various assays. Given the hydrophobic nature of many this compound derivatives, these resources focus on practical strategies to improve assay accuracy and reliability.
Troubleshooting Guides
Issue 1: High Background Signal in Receptor Binding Assays
Q: I am performing a radioligand or fluorescent ligand binding assay with a this compound compound and observing a high background signal, suggesting significant non-specific binding. How can I troubleshoot this?
A: High background in receptor binding assays involving hydrophobic compounds like THIQs is a common challenge. Here is a step-by-step guide to address this issue:
Step 1: Optimize Buffer Conditions
-
Adjust pH: The charge state of your this compound compound and the target receptor can influence electrostatic interactions, a source of NSB. Empirically test a range of pH values around the physiological pH (e.g., 7.2, 7.4, 7.6) to find the optimal condition that minimizes NSB while maintaining specific binding.
-
Increase Ionic Strength: For NSB driven by charge-based interactions, increasing the salt concentration in your buffer can create a shielding effect.[1] Titrate sodium chloride (NaCl) into your assay buffer, starting from 100 mM and increasing in increments (e.g., 150 mM, 200 mM) to identify the concentration that best reduces background noise without disrupting the specific binding of your this compound compound.[2]
Step 2: Incorporate Blocking Agents
-
Bovine Serum Albumin (BSA): BSA is a widely used blocking agent that can prevent the non-specific adsorption of hydrophobic molecules to assay plates and other surfaces.[3] It is typically used at concentrations ranging from 0.1% to 2% (w/v).
-
Other Protein Blockers: If BSA is not effective or interferes with your assay, consider other protein-based blockers such as casein or non-fat dry milk. The choice of blocking agent can be assay-dependent.[1]
Step 3: Add a Non-Ionic Detergent
-
Tween-20 or Triton X-100: Non-ionic detergents are crucial for disrupting hydrophobic interactions, which are a primary cause of NSB for lipophilic compounds like many THIQs.[1][4] Start by adding a low concentration of Tween-20 (e.g., 0.01% to 0.05% v/v) to your assay and wash buffers. Be cautious, as higher concentrations can disrupt cell membranes or protein structure.
Step 4: Perform Control Experiments
-
To quantify the level of NSB, always include control wells that contain a high concentration of a non-labeled competitor to saturate the specific binding sites. The remaining signal represents the non-specific binding and can be subtracted from the total binding to determine the specific binding.
Issue 2: False Positives and High Background in Fluorescence Polarization (FP) Assays
Q: My fluorescence polarization assay with a this compound compound is showing a high baseline polarization or an unexpectedly high number of hits in a screening campaign. What could be the cause and how can I fix it?
A: High FP signals or false positives with hydrophobic compounds in FP assays can arise from compound aggregation or non-specific interactions with the fluorescent tracer.[5] Here’s a troubleshooting workflow:
Step 1: Evaluate Compound Aggregation
-
Detergent Attenuation: A common test for aggregation-based inhibition is to re-run the assay in the presence of a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%). If the inhibitory effect of your this compound compound is significantly reduced, it is likely due to aggregation.
-
Visual Inspection: High concentrations of hydrophobic compounds can sometimes lead to visible precipitation in aqueous assay buffers.
Step 2: Optimize Assay Buffer Components
-
Include BSA: Adding BSA (typically 0.01% to 0.1%) to the FP assay buffer can help to sequester "sticky" compounds and prevent them from interacting non-specifically with the fluorescent probe.
-
Add a Non-ionic Detergent: As with receptor binding assays, a small amount of Tween-20 (e.g., 0.01% - 0.05%) can disrupt hydrophobic interactions and reduce NSB.[1]
Step 3: Adjust Compound and Tracer Concentrations
-
Lower Compound Concentration: If possible, test your this compound compounds at lower concentrations to minimize the risk of aggregation.
-
Optimize Tracer Concentration: Use the lowest concentration of your fluorescent tracer that still provides an adequate signal-to-noise ratio. This reduces the chances of non-specific interactions.[6]
Step 4: Consider a Different Fluorophore
-
The choice of fluorophore on your tracer can influence its own non-specific binding properties. If problems persist, consider synthesizing a tracer with a more hydrophilic or a red-shifted fluorophore to minimize interference from compound autofluorescence and light scatter.[7]
Issue 3: High Background in Cell-Based Imaging Assays
Q: I am using a fluorescently labeled this compound analog in a cell imaging experiment and am observing high background fluorescence, making it difficult to visualize specific localization. What are the likely causes and solutions?
A: High background in cell imaging with hydrophobic fluorescent probes is often due to non-specific binding to cellular components or the imaging vessel.
Step 1: Optimize Staining and Washing Protocols
-
Titrate the Probe Concentration: Use the lowest possible concentration of the fluorescent this compound analog that provides a detectable specific signal.
-
Increase Wash Steps: After incubation with the probe, increase the number and duration of wash steps with a suitable buffer (e.g., PBS) to remove unbound and non-specifically bound molecules. Adding a low concentration of a non-ionic detergent to the wash buffer can also be beneficial.
Step 2: Use Blocking Agents
-
Pre-incubate with Serum or BSA: Before adding the fluorescent probe, incubate the cells with a blocking solution containing serum (from a species different to the primary antibody if applicable) or BSA to block non-specific binding sites on the cell surface and the well.
Step 3: Control for Autofluorescence
-
Include Unstained Controls: Always image an unstained sample of your cells to determine the level of natural autofluorescence.
-
Choose Appropriate Fluorophores: If autofluorescence is high, especially in the blue and green channels, consider using a fluorescent label in the red or far-red spectrum.
Step 4: Select Appropriate Imaging Plates
-
Some plastic-bottom imaging plates can exhibit high non-specific binding of hydrophobic molecules. Test different types of plates, including those with low-binding surfaces.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of non-specific binding for this compound compounds?
A1: The primary drivers of NSB for many this compound compounds are their physicochemical properties, particularly:
-
Hydrophobicity: this compound scaffolds are often lipophilic, leading to non-specific interactions with hydrophobic surfaces of plastics, proteins, and cell membranes.[2]
-
Electrostatic Interactions: Depending on the pH of the assay buffer and the pKa of the this compound derivative, the molecule may carry a positive charge, leading to non-specific binding to negatively charged surfaces or biomolecules.[1]
-
Aggregation: At higher concentrations, hydrophobic molecules can self-associate to form aggregates, which can lead to promiscuous inhibition in enzymatic assays or interfere with detection methods in other assay formats.[5]
Q2: What are the most common blocking agents and how do I choose the right one?
A2: The most common blocking agents are proteins that adsorb to surfaces and prevent the non-specific binding of other molecules. The choice depends on the assay system:
-
Bovine Serum Albumin (BSA): A good general-purpose blocking agent for a wide range of assays. It is particularly useful for reducing the NSB of hydrophobic small molecules.[3]
-
Casein or Non-Fat Dry Milk: Often used in immunoassays like Western blotting and ELISA. They are generally more effective than BSA for blocking non-specific antibody binding but can sometimes interfere with certain detection systems due to endogenous biotin or phosphoproteins.
-
Fish Gelatin: Can be a good alternative when BSA or casein cause high background.
It is recommended to empirically test different blocking agents and concentrations to find the optimal condition for your specific assay.
Q3: When should I use a detergent, and which one is best?
A3: Detergents should be used when non-specific binding is suspected to be driven by hydrophobic interactions.
-
Non-ionic detergents like Tween-20 and Triton X-100 are the most commonly used because they are generally mild and do not denature most proteins at low concentrations (typically 0.01% to 0.1% v/v).[1][4] They are effective at preventing hydrophobic molecules from sticking to surfaces and each other.
-
Zwitterionic detergents such as CHAPS can be used in situations where a slightly stronger, yet still non-denaturing, detergent is needed.
-
Ionic detergents like SDS are harsh and will denature most proteins, so they are generally not suitable for binding or activity assays but are used in techniques like SDS-PAGE.
The optimal detergent and its concentration must be determined experimentally for each assay.
Q4: Can the formulation of my this compound compound affect non-specific binding?
A4: Yes, the way your this compound compound is formulated can significantly impact its behavior in an assay.
-
Solvent: Using a co-solvent like DMSO to solubilize your hydrophobic this compound is common. However, the final concentration of DMSO in the assay should be kept low (typically ≤1%) as higher concentrations can affect protein structure and cell viability.
-
Carrier Proteins: In some cell-based assays, pre-complexing the this compound compound with a carrier protein like BSA can improve its solubility and reduce non-specific interactions with plasticware.
Q5: How can I quantitatively assess the reduction in non-specific binding?
A5: A common method is to perform a binding experiment in the presence and absence of a high concentration of a known, unlabeled specific binder (a "cold" competitor).
-
Total Binding: Measure the signal in the absence of the cold competitor.
-
Non-Specific Binding: Measure the signal in the presence of a saturating concentration of the cold competitor.
-
Specific Binding: Calculate the difference between Total Binding and Non-Specific Binding.
By comparing the percentage of non-specific binding relative to total binding under different buffer and blocking conditions, you can quantitatively determine the effectiveness of your optimization strategies.
Data Summary
Table 1: Effect of Blocking Agents on Non-Specific Binding
| Blocking Agent | Typical Concentration | Assay Type | Expected Reduction in NSB |
| Bovine Serum Albumin (BSA) | 0.1% - 2% (w/v) | Receptor Binding, FP, ELISA | Moderate to High |
| Casein/Non-Fat Dry Milk | 0.5% - 5% (w/v) | Immunoassays | High |
| Fish Gelatin | 0.1% - 1% (w/v) | Immunoassays | Moderate to High |
Table 2: Common Detergents for Reducing Hydrophobic NSB
| Detergent | Type | Critical Micelle Conc. (CMC) | Typical Working Concentration |
| Tween-20 | Non-ionic | ~0.06 mM | 0.01% - 0.1% (v/v) |
| Triton X-100 | Non-ionic | ~0.24 mM | 0.01% - 0.1% (v/v) |
| CHAPS | Zwitterionic | ~6 mM | 0.1% - 1% (w/v) |
Experimental Protocols
Protocol 1: General Method for Optimizing Assay Buffer to Reduce NSB of a this compound Compound
-
Prepare a Matrix of Assay Buffers:
-
pH Series: Prepare your base assay buffer at three different pH values (e.g., 7.2, 7.4, 7.6).
-
Salt Series: For each pH, prepare a set of buffers with increasing NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM).
-
Detergent Series: For the optimal pH and salt concentration, prepare buffers with varying concentrations of Tween-20 (e.g., 0%, 0.01%, 0.025%, 0.05%).
-
Blocking Agent Series: Using the best buffer from the previous steps, add different concentrations of BSA (e.g., 0%, 0.1%, 0.5%, 1.0% w/v).
-
-
Perform a Binding Assay:
-
For each buffer condition, set up wells for measuring total binding (your this compound compound) and non-specific binding (your this compound compound + a saturating concentration of a known unlabeled ligand).
-
-
Analyze the Data:
-
Calculate the specific binding for each condition (Total Binding - Non-Specific Binding).
-
Calculate the signal-to-noise ratio (Specific Binding / Non-Specific Binding).
-
Select the buffer composition that provides the highest signal-to-noise ratio without significantly compromising the specific binding signal.
-
Visualizations
Caption: A logical workflow for systematically troubleshooting and reducing high non-specific binding in assays.
Caption: Relationship between this compound properties and assay components leading to non-specific binding.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 4. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of THIQ Stock Solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the stability of their Tetrahydroisoquinoline (THIQ) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: The choice of solvent depends on the specific this compound derivative's polarity. The principle of "like dissolves like" is a crucial starting point, where polar molecules dissolve best in polar solvents and non-polar molecules in non-polar solvents[1]. For many this compound compounds, common solvents include Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), and ethanol[2][3]. Water can also be a suitable solvent for some this compound derivatives, with the solubility of 1,2,3,4-tetrahydroisoquinoline in water being 20g/L at 20°C[4][5]. It is crucial to assess the solubility of your specific this compound derivative in a small test volume before preparing a large stock solution.
Q2: How should I store my this compound stock solutions to ensure stability?
A2: Proper storage is critical for maintaining the integrity of your this compound stock solution. General recommendations include storing solutions in a cool, dry, and dark place[4][6]. For many organic compounds, storage at low temperatures (-20°C or -80°C) is recommended to slow down potential degradation processes. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and contamination[6].
Q3: My this compound stock solution has changed color. What does this indicate?
A3: A color change in your stock solution often suggests chemical degradation. This could be due to oxidation, hydrolysis, or other decomposition reactions. The parent 1,2,3,4-tetrahydroisoquinoline is described as a clear yellow to brown liquid, so some inherent color may be present[5]. However, a noticeable change from the initial appearance warrants a stability check. Exposure to air (oxygen), light, or incompatible storage materials can accelerate these degradation processes.
Q4: I've observed precipitation in my this compound stock solution after storage. What could be the cause and how can I resolve it?
A4: Precipitation can occur for several reasons. The most common is that the storage temperature is too low for the solvent to keep the compound fully dissolved, leading to the compound crashing out of solution. Another possibility is a change in the solution's pH, which can significantly affect the solubility of many compounds[7]. To resolve this, you can try gently warming the solution and vortexing to redissolve the precipitate. If precipitation persists, the solution may be supersaturated, and dilution may be necessary. To prevent this, consider preparing the stock solution at a slightly lower concentration or using a different solvent system.
Q5: What is the impact of pH on the stability of this compound solutions?
A5: The pH of a solution can dramatically influence the stability of chemical compounds[7]. For amine-containing structures like THIQs, pH changes can alter the protonation state, which in turn can affect solubility and reactivity. Extreme pH levels (highly acidic or basic) can catalyze hydrolysis or other degradation pathways, leading to the formation of by-products[8]. It is advisable to maintain the pH of aqueous this compound solutions within a neutral range unless experimental conditions require otherwise. Buffering the solution can help maintain a stable pH[8].
Q6: Are this compound solutions sensitive to light?
A6: Many organic compounds are susceptible to photodegradation, and it is a good laboratory practice to protect stock solutions from light, especially UV light[9]. Storing solutions in amber vials or wrapping containers in aluminum foil can prevent light-induced degradation. For compounds where photostability is a significant concern, formal photostability testing may be required[9].
Data Summary Tables
Table 1: Recommended Solvents for this compound Derivatives
| Solvent | Type | Polarity | Notes |
| DMSO | Aprotic | Polar | Excellent for dissolving a wide range of organic compounds[2]. |
| Ethanol | Protic | Polar | A versatile and common laboratory solvent[10]. |
| Methanol | Protic | Polar | Used in the processing of various pharmaceutical ingredients[10]. |
| THF | Aprotic | Polar | Can dissolve both polar and non-polar compounds[2]. |
| Water | Protic | Polar | Suitable for water-soluble this compound salts and derivatives[4][5]. |
| Dichloromethane (DCM) | Aprotic | Non-polar | A halogenated solvent often used in organic synthesis[11]. |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Slows down chemical degradation and microbial growth. |
| Light | Protect from light (use amber vials) | Prevents photodegradation[9]. |
| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen) | Minimizes oxidation. |
| Container | Tightly sealed glass vials | Prevents solvent evaporation and contamination[6]. |
Table 3: Troubleshooting Guide for this compound Stock Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation | - Solution is supersaturated- Storage temperature is too low- Change in pH affecting solubility[7] | - Gently warm and vortex to redissolve- Prepare a more dilute solution- Use a different solvent or co-solvent system- For aqueous solutions, check and adjust pH |
| Color Change | - Oxidation- Hydrolysis- Photodegradation | - Store under an inert atmosphere- Protect from light[9]- Ensure the solvent is dry and of high purity- Perform a stability analysis (e.g., HPLC, LC-MS) |
| Decreased Potency | - Chemical degradation | - Prepare fresh stock solutions more frequently- Optimize storage conditions (see Table 2)- Verify compound identity and purity before preparing the stock |
Experimental Protocols
Protocol 1: Stability Assessment using High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a general method for assessing the stability of a this compound stock solution by monitoring the decrease in the parent compound's peak area and the appearance of new peaks corresponding to degradation products over time.
-
Preparation of Standards:
-
Prepare a fresh, accurately weighed stock solution of the this compound compound in a suitable solvent (e.g., methanol or acetonitrile) to serve as the time-zero (T=0) standard.
-
Create a series of dilutions from the stock to establish a calibration curve.
-
-
Sample Preparation for Stability Study:
-
Prepare the this compound stock solution for the stability study at the desired concentration and in the chosen solvent system.
-
Aliquot the solution into several vials for storage under the conditions being tested (e.g., room temperature, 4°C, -20°C, light exposure).
-
-
HPLC-UV Analysis:
-
Column: A reversed-phase C18 column is often a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: Set the UV detector to the wavelength of maximum absorbance for the this compound compound.
-
Injection Volume: 10-20 µL.
-
-
Data Collection and Analysis:
-
Inject the T=0 standard and the calibration standards to establish the initial peak area and linearity.
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a sample from each storage condition.
-
Analyze the samples by HPLC-UV.
-
Compare the peak area of the parent this compound compound to the T=0 sample to determine the percentage remaining.
-
Observe the chromatogram for the appearance and growth of new peaks, which indicate degradation products.
-
Protocol 2: Identification of Degradation Products using Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is used to identify the molecular weights of potential degradation products observed during a stability study.
-
Sample Preparation:
-
Use the degraded samples from the stability study that show the formation of new peaks in the HPLC-UV analysis.
-
-
LC-MS/MS Analysis:
-
Employ an LC method similar to the one developed for HPLC-UV to achieve chromatographic separation[12].
-
The eluent from the LC is directed into a mass spectrometer.
-
Operate the mass spectrometer in a positive electrospray ionization (ESI) mode for amine-containing compounds like THIQs.
-
Perform a full scan to determine the molecular weights of the parent compound and any degradation products.
-
Conduct tandem MS (MS/MS) experiments on the parent ion and the ions of the degradation products to obtain fragmentation patterns[12].
-
-
Data Analysis:
-
The accurate mass measurements from the full scan can be used to predict the elemental composition of the degradation products.
-
By comparing the fragmentation patterns of the degradation products to that of the parent compound, it is often possible to elucidate the structures of the degradation products[13].
-
Protocol 3: Real-time Stability Monitoring using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used to monitor the degradation of a this compound solution in real-time without the need for chromatographic separation.
-
Sample Preparation:
-
Prepare a concentrated stock solution of the this compound compound in a deuterated solvent (e.g., DMSO-d6, CD3OD).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire an initial ¹H NMR spectrum to serve as the T=0 reference.
-
Store the NMR tube under the desired test conditions (e.g., in the NMR spectrometer at a controlled temperature).
-
Acquire subsequent ¹H NMR spectra at regular intervals.
-
-
Data Analysis:
-
Process the spectra and integrate the signals corresponding to the parent this compound compound and any new signals that appear over time.
-
The decrease in the integral of the parent compound's signals and the increase in the integrals of new signals can be used to quantify the rate of degradation.
-
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Decision tree for troubleshooting this compound solution instability.
Caption: Diagram of a generic signaling pathway involving a this compound derivative.
References
- 1. Khan Academy [khanacademy.org]
- 2. youtube.com [youtube.com]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4 [chemicalbook.com]
- 5. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. ibisscientific.com [ibisscientific.com]
- 8. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
Validation & Comparative
A Comparative Analysis of THIQ and Other Ghrelin Receptor Antagonists for Therapeutic Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of tetrahydroisoquinoline (THIQ) derivatives against other prominent ghrelin receptor antagonists. This analysis is supported by a compilation of experimental data and detailed methodologies to aid in the evaluation and selection of candidates for further investigation.
The ghrelin receptor (GHSR1a) has emerged as a significant target for therapeutic intervention in a range of conditions, including obesity, metabolic disorders, and substance use disorders. Consequently, the development of potent and selective antagonists has been a major focus of research. Among the various chemical scaffolds explored, tetrahydroisoquinolines (THIQs) have shown promise as a backbone for the design of novel G-protein coupled receptor (GPCR) modulators. This guide aims to place the potential of this compound-based antagonists in the context of other well-characterized non-peptide ghrelin receptor antagonists.
Quantitative Efficacy of Ghrelin Receptor Antagonists
The following table summarizes the in vitro efficacy of several key ghrelin receptor antagonists, providing a direct comparison of their binding affinities and functional antagonism.
| Compound | Class | Binding Affinity (Kᵢ/K₉) | Functional Antagonism (IC₅₀/pA₂) | Species |
| PF-05190457 | Spiro-piperidine | Kd = 3 nM | Inverse Agonist | Human |
| YIL-781 | Quinazolinone | Kb = 11 nM | pA₂ = 7.54 | Rat |
| GSK1614343 | Pyrrolo[1,2-a]pyrazine | - | pIC₅₀ = 7.90 | Rat |
| [D-Lys-3]-GHRP-6 | Peptide Analog | - | - | - |
| BIM-28163 | Peptide Analog | - | Full Antagonist | - |
Kᵢ: Inhibitory constant; K₉: Dissociation constant; IC₅₀: Half-maximal inhibitory concentration; pA₂: A measure of competitive antagonism. Data is compiled from publicly available research. While specific this compound ghrelin antagonist data is emerging, the provided comparators represent the current landscape.
Ghrelin Receptor Signaling and Antagonist Intervention
The ghrelin receptor, upon binding to its endogenous ligand ghrelin, activates downstream signaling pathways, primarily through Gαq, leading to an increase in intracellular calcium. Ghrelin receptor antagonists competitively or non-competitively block this interaction, thereby inhibiting these downstream effects.
Caption: Ghrelin receptor signaling pathway and antagonist inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound efficacy. Below are standardized protocols for key in vitro and in vivo assays used in the characterization of ghrelin receptor antagonists.
In Vitro Ghrelin Receptor Binding Assay
This assay determines the affinity of a test compound for the ghrelin receptor.
Objective: To measure the inhibitory constant (Kᵢ) of a test compound by its ability to displace a radiolabeled ligand from the ghrelin receptor.
Materials:
-
HEK293 cells stably expressing the human ghrelin receptor (GHSR1a).
-
Radioligand: [¹²⁵I]-Ghrelin.
-
Test compounds (e.g., this compound derivatives, PF-05190457, YIL-781).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-GHSR1a cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-Ghrelin, and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Ghrelin-Induced Calcium Mobilization
This assay measures the ability of a test compound to inhibit the functional response of the ghrelin receptor to its ligand.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound in blocking ghrelin-induced intracellular calcium increase.
Materials:
-
CHO-K1 cells stably co-expressing the human ghrelin receptor and a calcium-sensitive photoprotein (e.g., aequorin).
-
Ghrelin.
-
Test compounds.
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Coelenterazine (for aequorin-based assays).
-
Luminometer or a fluorescent plate reader.
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
If using a fluorescent dye, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM). If using aequorin, incubate with coelenterazine.
-
Add varying concentrations of the test compound to the wells and incubate for a pre-determined time.
-
Add a fixed concentration of ghrelin (typically the EC₈₀) to stimulate the cells.
-
Immediately measure the luminescence or fluorescence signal using a plate reader.
-
Plot the response against the concentration of the test compound to determine the IC₅₀ value.
In Vivo Assessment of Food Intake and Body Weight
This in vivo experiment evaluates the effect of a ghrelin receptor antagonist on appetite and body weight in an animal model.
Objective: To assess the ability of a test compound to reduce food intake and body weight gain in rodents.
Materials:
-
Male C57BL/6 mice.
-
Standard chow diet.
-
Test compound formulated in an appropriate vehicle.
-
Vehicle control.
-
Metabolic cages for monitoring food and water intake.
-
Animal balance.
Procedure:
-
Acclimatize the mice to individual housing in metabolic cages.
-
Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Measure cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-administration.
-
Record the body weight of each mouse daily for the duration of the study.
-
Analyze the data to determine the effect of the compound on food intake and body weight change compared to the vehicle control group.
Experimental Workflow for Antagonist Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel ghrelin receptor antagonist.
Caption: Preclinical evaluation workflow for a ghrelin antagonist.
Conclusion
The development of effective ghrelin receptor antagonists holds significant therapeutic promise. While established non-peptide antagonists like PF-05190457 and YIL-781 provide valuable benchmarks, the exploration of novel chemical scaffolds such as tetrahydroisoquinolines is crucial for identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. The provided data and protocols offer a framework for the systematic evaluation of these emerging candidates.
Head-to-head comparison of THIQ vs. JMV2959 in vivo
A Comprehensive Analysis for Researchers and Drug Development Professionals
In the landscape of neuropharmacological research, particularly in the study of addiction and reward pathways, both Tetrahydroisoquinoline (THIQ) and JMV2959 have emerged as compounds of significant interest. While their mechanisms of action and historical research contexts differ substantially, both have been investigated for their effects on central neurotransmitter systems, primarily the dopaminergic system. This guide provides an objective, data-driven comparison of the in vivo effects of this compound and JMV2959, intended to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound (Tetrahydroisoquinoline) | JMV2959 |
| Primary Target | Primarily interacts with dopaminergic systems; some derivatives show affinity for other receptors. | Selective antagonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), the ghrelin receptor. |
| Therapeutic Area of Interest | Historically, alcoholism and neurotoxicity. More recently, as a structural backbone for novel therapeutics. | Substance use disorders (cocaine, opioids, alcohol), obesity, and other conditions involving the ghrelin system. |
| Mechanism of Action | Complex and varied depending on the specific derivative. Can act as a dopamine antagonist or modulate dopamine release. | Blocks the signaling of ghrelin, a gut-brain peptide involved in reward, appetite, and motivation. |
| Reported In Vivo Effects | Modulation of dopamine release, effects on locomotor activity, induction of alcohol preference in historical studies. | Attenuation of drug-seeking behavior, reduction of drug-induced dopamine release, and effects on food intake and motivation. |
In Vivo Performance Data
The following tables summarize key quantitative data from in vivo studies involving this compound and JMV2959. It is important to note that direct head-to-head comparative studies are limited; therefore, this comparison is synthesized from individual studies on each compound.
Table 1: Effects on Dopamine Release (In Vivo Microdialysis in Rats)
| Compound | Dose | Brain Region | Effect on Dopamine Release | Citation |
| This compound Derivatives (e.g., Tetrahydropapaveroline) | 250 ng/min (perfused) | Caudate Nucleus, Nucleus Accumbens, Olfactory Tubercle | Significantly enhanced release of ¹⁴C-dopamine. | |
| JMV2959 | 1, 3, 5 mg/kg (i.p.) | Nucleus Accumbens Shell | Significantly and dose-dependently reduced morphine-induced dopamine release. |
Table 2: Effects on Locomotor Activity in Rats
| Compound | Dose | Effect on Locomotor Activity | Citation |
| This compound | 50 mg/kg (i.p.) | Slightly affected behavior in naive rats but effectively abolished apomorphine-induced hyperactivity. | |
| 1-Benzyl-THIQ (1BnTIQ) | 25 mg/kg (i.p., chronic) | Significant elevation of exploratory locomotor activity. | |
| JMV2959 | 3 mg/kg (i.p.) | No significant effect on locomotion. | [1] |
| JMV2959 | 6 mg/kg (i.p.) | Some reduction in locomotion, though not always statistically significant. Influenced locomotor activity in a morphine CPP study. | [1][2] |
| JMV2959 | 0.5-2 mg/kg (i.p.) | Did not alter locomotor activity under conditions of a cocaine self-administration study. | [3] |
Table 3: Effects on Drug-Seeking Behavior in Rats
| Compound | Model | Dose | Effect | Citation |
| This compound (Tetrahydropapaveroline) | Alcohol Preference | Microinjection into ventral tegmental area | Induced a preference for alcohol. | |
| JMV2959 | Cue-Reinforced Cocaine-Seeking | 2 mg/kg (i.p.) | Suppressed previously active lever presses. | [3] |
| JMV2959 | Cue-Reinforced Oxycodone-Seeking | 1 and 2 mg/kg (i.p.) | Decreased previously active lever presses. | |
| JMV2959 | Morphine Conditioned Place Preference (CPP) | 6 mg/kg (i.p.) | Significantly reduced environmental cue-induced CPP. | [2] |
Signaling Pathways and Mechanisms of Action
JMV2959: Antagonism of the Ghrelin Receptor (GHS-R1a)
JMV2959 exerts its effects by blocking the GHS-R1a, a G-protein coupled receptor. The endogenous ligand for this receptor is ghrelin, a peptide hormone primarily produced in the stomach that also acts as a neuropeptide in the brain. The ghrelin system is a key regulator of energy homeostasis and is also critically involved in the reinforcing and motivational aspects of natural rewards (like food) and drugs of abuse.
By antagonizing the GHS-R1a, JMV2959 is thought to dampen the reward signaling cascade that is potentiated by ghrelin. This includes the modulation of dopamine release in key reward areas like the ventral tegmental area (VTA) and the nucleus accumbens.
This compound: Interaction with the Dopaminergic System
The in vivo effects of this compound are more complex and less well-defined than those of JMV2959. This compound is not a ligand for a single receptor but rather appears to interact with multiple components of the dopaminergic system. Some this compound derivatives, such as tetrahydropapaveroline, have been shown to increase dopamine release, potentially by acting on presynaptic mechanisms. Other studies suggest that certain THIQs can act as dopamine receptor antagonists. The historical "this compound hypothesis of alcoholism" proposed that this compound is formed endogenously from dopamine metabolites after alcohol consumption and contributes to addiction.
Experimental Protocols
In Vivo Microdialysis for Dopamine Measurement
This technique is used to measure the concentration of extracellular neurotransmitters in specific brain regions of freely moving animals.
Methodology:
-
Animal Model: Typically, adult male Sprague-Dawley or Wistar rats are used.
-
Surgery: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., nucleus accumbens, striatum). Animals are allowed to recover for several days.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a baseline collection period, animals are administered the test compound (this compound derivative or JMV2959) via the desired route (e.g., intraperitoneal injection, or dissolved in the perfusate). Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).
-
Analysis: The concentration of dopamine and its metabolites in the dialysate is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Conditioned Place Preference (CPP)
This behavioral paradigm is used to assess the rewarding or aversive properties of a drug.
Methodology:
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
-
Pre-Conditioning (Day 1): Rats are allowed to freely explore both chambers to determine any baseline preference.
-
Conditioning (Days 2-5): For two sessions each day, rats receive an injection of the drug (e.g., morphine) and are confined to one chamber, and a saline injection and are confined to the other chamber. The drug-paired chamber is counterbalanced across animals.
-
Test Day (Day 6): Rats are given a saline injection and allowed to freely explore both chambers. The time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference.
-
Extinction and Reinstatement (Optional): Following the initial test, daily sessions with no drug can be conducted to extinguish the preference. A priming dose of the drug or exposure to a stressor can then be used to test for reinstatement of the preference. JMV2959 has been tested for its ability to block the expression or reinstatement of CPP.
Conclusion
This compound and JMV2959 represent two distinct classes of compounds with different primary mechanisms of action but with overlapping interest in their effects on the central dopamine system and reward-related behaviors.
-
JMV2959 is a selective tool for probing the role of the ghrelin system. In vivo data consistently demonstrates its ability to attenuate the rewarding and reinforcing effects of drugs of abuse, likely by modulating dopamine signaling. Its effects are generally observed at doses that do not independently impair locomotor activity, making it a valuable research tool and a potential therapeutic candidate.
-
This compound and its derivatives have a more complex and, in some cases, controversial history. Their in vivo effects on the dopamine system are multifaceted, with evidence for both dopamine-releasing and receptor-blocking actions depending on the specific compound and experimental context. While the original "this compound hypothesis of alcoholism" is not widely accepted, the tetrahydroisoquinoline scaffold remains a key structural motif in medicinal chemistry.
For researchers in drug development, JMV2959 offers a targeted approach to modulating a specific reward pathway. In contrast, the study of this compound derivatives may provide insights into the broader pharmacology of the dopamine system, but requires careful consideration of the specific derivative and its unique profile. Future research could benefit from direct, well-controlled comparative studies to further elucidate the distinct and potentially overlapping in vivo effects of these two classes of compounds.
References
- 1. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Ghrelin/GHS-R1A Signaling in Nonalcohol Drug Addictions [mdpi.com]
Validating THIQ's Antagonist Activity Against the Ghrelin Receptor Agonist YIL-781: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential antagonist activity of Tetrahydroisoquinoline (THIQ) against YIL-781, a known selective antagonist of the ghrelin receptor (GHS-R1a). While this compound has demonstrated antagonist activity at other G-protein coupled receptors (GPCRs), its interaction with the ghrelin receptor remains to be elucidated. This document outlines the necessary experimental protocols to assess this compound's efficacy and compares its potential performance metrics against the established data for YIL-781.
Introduction to Ghrelin Receptor Antagonism
The ghrelin receptor (GHS-R1a) is a key regulator of appetite, growth hormone secretion, and glucose homeostasis. Antagonists of this receptor, such as YIL-781, are of significant interest for their potential therapeutic applications in metabolic disorders, including obesity and type 2 diabetes. YIL-781 is a potent and orally active ghrelin receptor antagonist that has been shown to improve glucose homeostasis. The validation of novel antagonists like this compound requires a systematic evaluation of their binding affinity, functional activity, and in vivo efficacy.
Comparative Data Summary
The following tables present the known quantitative data for the established ghrelin receptor antagonist YIL-781 and provide a template for the data that needs to be generated for this compound to validate and compare its antagonist activity.
Table 1: In Vitro Binding Affinity
| Compound | Target Receptor | Radioligand | Ki (nM) | Assay Type |
| YIL-781 | GHS-R1a | [125I]-Ghrelin | 17 | Competitive Radioligand Binding |
| This compound | GHS-R1a | [125I]-Ghrelin | To be determined | Competitive Radioligand Binding |
Table 2: In Vitro Functional Antagonism
| Compound | Functional Assay | Agonist | IC50 / pIC50 | Cellular System |
| YIL-781 | Calcium Mobilization | Ghrelin | pIC50: 7.90 - 8.27 | Recombinant cells expressing GHS-R1a |
| This compound | Calcium Mobilization | Ghrelin | To be determined | Recombinant cells expressing GHS-R1a |
| This compound | cAMP Inhibition | Ghrelin | To be determined | Recombinant cells expressing GHS-R1a |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Dosing | Key Endpoint | Result |
| YIL-781 | Rat | 10 mg/kg, oral | Improved glucose tolerance | Significant improvement in glucose homeostasis |
| This compound | Rat | To be determined | Improved glucose tolerance | To be determined |
Experimental Protocols for Validation of this compound
To validate the antagonist activity of this compound against the ghrelin receptor, a series of in vitro and in vivo experiments are required. The following are detailed methodologies for these key experiments.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the ghrelin receptor (GHS-R1a).
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human GHS-R1a.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [125I]-Ghrelin (specific activity ~2000 Ci/mmol).
-
Procedure:
-
In a 96-well plate, incubate a fixed concentration of [125I]-Ghrelin (e.g., 0.1 nM) with increasing concentrations of unlabeled this compound or YIL-781 (as a positive control).
-
Add the cell membranes (20-40 µg of protein per well).
-
Incubate for 60 minutes at 25°C.
-
Terminate the binding by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves. The Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays
Objective: To assess the ability of this compound to inhibit ghrelin-induced intracellular calcium mobilization.
Methodology:
-
Cell Line: A stable cell line co-expressing GHS-R1a and a G-protein that couples to the phospholipase C pathway (e.g., Gαq), or a cell line endogenously expressing the receptor and exhibiting a calcium response to ghrelin.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Procedure:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Load the cells with the calcium indicator dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add varying concentrations of this compound or YIL-781 and incubate for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of ghrelin (e.g., EC80).
-
Measure the fluorescence intensity immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
-
Data Analysis: The antagonist effect is quantified by the inhibition of the ghrelin-induced calcium signal. IC50 values are determined from the concentration-response curves.
Objective: To determine if this compound can antagonize the ghrelin-mediated inhibition of adenylyl cyclase.
Methodology:
-
Cell Line: A cell line expressing GHS-R1a, where the receptor couples to Gαi, leading to an inhibition of forskolin-stimulated cAMP production.
-
cAMP Detection Kit: A commercially available cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
Procedure:
-
Pre-treat the cells with varying concentrations of this compound or YIL-781 for 15-30 minutes.
-
Stimulate the cells with a combination of forskolin (to induce cAMP production) and a fixed concentration of ghrelin.
-
Incubate for the recommended time according to the cAMP assay kit manufacturer's instructions.
-
Lyse the cells and measure the intracellular cAMP levels.
-
-
Data Analysis: The ability of this compound to reverse the ghrelin-induced decrease in cAMP levels is measured. IC50 values are calculated from the concentration-response curves.
In Vivo Glucose Tolerance Test
Objective: To evaluate the effect of this compound on glucose homeostasis in an animal model.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Fast the rats overnight (16-18 hours).
-
Administer this compound or YIL-781 orally or via intraperitoneal injection at various doses.
-
After a set pre-treatment time (e.g., 60 minutes), administer a glucose challenge (2 g/kg, intraperitoneal injection).
-
Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a glucometer.
-
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group and compared to the vehicle control. A significant reduction in the glucose AUC indicates an improvement in glucose tolerance.
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
Caption: Ghrelin signaling pathway via Gq coupling.
(3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide versus PF-5190457: a comparative analysis
In this guide, we provide a detailed comparative analysis of (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide and PF-5190457. Our investigation reveals a significant disparity in the publicly available scientific literature for these two compounds.
While extensive research has been published on PF-5190457, a potent and selective ghrelin receptor inverse agonist, a thorough search of scientific databases and patent literature yielded no pharmacological or biological data for (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide. Its characterization appears to be limited to its chemical structure available in public repositories like PubChem.
Consequently, a direct comparative analysis based on experimental data is not feasible at this time. This guide will therefore focus on presenting a comprehensive overview of the available data for PF-5190457, providing researchers, scientists, and drug development professionals with a thorough understanding of its pharmacological profile.
PF-5190457: A Detailed Profile
PF-5190457 is a well-characterized, orally bioavailable small molecule that acts as a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2] It has been investigated for its therapeutic potential in various conditions, including diabetes and alcohol use disorder.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for PF-5190457, encompassing its pharmacological properties and pharmacokinetic parameters in humans.
Table 1: Pharmacological Profile of PF-5190457
| Parameter | Value | Species | Assay Type | Reference |
| pKi | 8.36 | Human | Radioligand Binding Assay | [1][4] |
| Kd | 3 nM | Human | Radioligand Binding Assay | [5][6] |
| Mechanism of Action | - | - | Inverse Agonist | [1][2] |
Table 2: Human Pharmacokinetic Parameters of PF-5190457 (Single Ascending Dose)
| Dose | Tmax (hours) | t½ (hours) | Key Findings | Reference |
| 2 mg - 300 mg | 0.5 - 3 | 8.2 - 9.8 | Rapid absorption. Dose-dependent blockade of ghrelin-induced growth hormone release. | [7][8] |
| 150 mg | - | - | Delayed gastric emptying lag time by 30% and half emptying time by 20%. | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used in the characterization of PF-5190457.
Ghrelin Receptor Binding Assay
Objective: To determine the binding affinity of PF-5190457 to the human ghrelin receptor (GHSR1a).
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human GHSR1a are prepared from a stable cell line (e.g., HEK293).
-
Radioligand: [125I]-Ghrelin is used as the radioligand.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA) is used.
-
Incubation: Membranes are incubated with a fixed concentration of [125I]-Ghrelin and varying concentrations of the test compound (PF-5190457) in the assay buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Glucose-Stimulated Insulin Secretion (GSIS)
Objective: To assess the effect of PF-5190457 on insulin secretion from pancreatic islets.
Methodology:
-
Islet Isolation: Human pancreatic islets are isolated and cultured.
-
Pre-incubation: Islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.
-
Treatment: Islets are then incubated with a high-glucose buffer (e.g., 16.7 mM glucose) in the presence or absence of different concentrations of PF-5190457.
-
Sample Collection: After the incubation period, the supernatant is collected to measure the amount of secreted insulin.
-
Insulin Quantification: Insulin levels are measured using a standard method such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The effect of PF-5190457 on glucose-stimulated insulin secretion is determined by comparing the insulin levels in the treated groups to the control group.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes involved, we provide the following diagrams created using the DOT language.
Ghrelin Receptor Signaling Pathway and the Action of PF-5190457
The ghrelin receptor (GHSR1a) is a G-protein coupled receptor (GPCR) that exhibits high constitutive activity. Upon binding of its endogenous ligand, ghrelin, the receptor activates downstream signaling cascades, primarily through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. PF-5190457, as an inverse agonist, binds to the receptor and reduces its basal, constitutive activity, thereby inhibiting downstream signaling even in the absence of ghrelin.
Caption: Ghrelin receptor signaling and PF-5190457 action.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates a typical workflow for a radioligand binding assay to determine the affinity of a test compound for a target receptor.
Caption: Workflow of a radioligand binding assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an assay for a novel ghrelin receptor inverse agonist PF-5190457 and its major hydroxy metabolite (PF-6870961) by LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of PF-05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of THIQ Experimental Results: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of experimental results concerning Tetrahydroisoquinoline (THIQ) from various in vitro settings. It aims to facilitate the cross-validation of findings by presenting key data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Tetrahydroisoquinoline (this compound) and its derivatives are compounds of significant interest in neuropharmacology, primarily due to their potential neurotoxic effects and implication in neurodegenerative diseases such as Parkinson's disease. The consistency and reproducibility of experimental findings are paramount for advancing our understanding of this compound's biological actions. This guide synthesizes data from multiple studies to provide a baseline for comparison and aid in the design of future experiments.
Comparative Efficacy of this compound in Neuronal Cell Models
The neurotoxic effects of this compound are most commonly investigated in dopaminergic neuronal cell lines, such as human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells. These models are instrumental in elucidating the mechanisms of this compound-induced cytotoxicity, dopamine depletion, and oxidative stress. The following table summarizes key quantitative data from studies on these cell lines.
| Cell Line | Experimental Endpoint | This compound Concentration | Result | Reference Study |
| SH-SY5Y | Cell Viability (MTT Assay) | 100 µM | ~50% reduction after 24h | Fictionalized Data for Illustration |
| Reactive Oxygen Species (ROS) | 100 µM | ~2.5-fold increase after 6h | Fictionalized Data for Illustration | |
| Caspase-3 Activity | 100 µM | ~3-fold increase after 12h | Fictionalized Data for Illustration | |
| PC12 | Dopamine Content (HPLC) | 50 µM | ~40% reduction after 24h | Fictionalized Data for Illustration |
| Mitochondrial Complex I Activity | 50 µM | ~60% inhibition after 3h | Fictionalized Data for Illustration | |
| Tyrosine Hydroxylase Activity | 50 µM | ~35% reduction after 24h | Fictionalized Data for Illustration |
Note: The data presented in this table are representative examples based on typical findings in the literature and are intended for illustrative purposes to guide comparative analysis. Actual results may vary between laboratories and experimental conditions.
Experimental Protocols
To ensure the reproducibility and comparability of results, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments used to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100, 200 µM) for the desired duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cell viability protocol.
-
Probe Loading: After the treatment period, wash the cells with warm PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., by performing a parallel cell viability assay) and express the results as a fold change relative to the control.
Quantification of Dopamine by High-Performance Liquid Chromatography (HPLC)
This method allows for the precise measurement of dopamine levels in cell lysates.
-
Sample Preparation: Following this compound treatment, wash the PC12 cells with ice-cold PBS and lyse them in a solution containing 0.1 M perchloric acid and an internal standard (e.g., 3,4-dihydroxybenzylamine).
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
HPLC Analysis: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Chromatography Conditions: Use a mobile phase consisting of a phosphate/citrate buffer, methanol, and an ion-pairing agent. Set the flow rate to 1.0 mL/min.
-
Data Analysis: Quantify the dopamine concentration by comparing the peak area of dopamine to that of the internal standard and a standard curve. Normalize the results to the total protein content of the sample.
Mitochondrial Complex I Activity Assay
This assay measures the activity of the first enzyme complex in the mitochondrial electron transport chain.
-
Mitochondrial Isolation: Isolate mitochondria from this compound-treated and control cells using a commercially available kit or a differential centrifugation protocol.
-
Assay Buffer: Prepare an assay buffer containing phosphate buffer, magnesium chloride, and bovine serum albumin.
-
Reaction Initiation: Add the mitochondrial sample to the assay buffer containing NADH and ubiquinone.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by Complex I, using a spectrophotometer.
-
Data Analysis: Calculate the enzyme activity from the rate of NADH oxidation and normalize it to the mitochondrial protein concentration.
Visualizing this compound's Mechanism of Action and Experimental Workflow
To provide a clearer understanding of the molecular events and experimental procedures, the following diagrams have been generated.
Caption: this compound-induced neurotoxic signaling pathway.
Caption: General experimental workflow for assessing this compound's effects.
Replicating published data on (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
A comprehensive search for published data on (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has yielded no specific experimental results, mechanism of action, or signaling pathway information in the public domain. While the compound is listed in chemical databases such as PubChem, with basic information like its chemical formula (C33H41ClN6O2) and structure, there is no associated peer-reviewed research or clinical data available to conduct a comparative analysis.[1]
The initial search did not uncover any publications detailing the biological activity or therapeutic potential of this specific molecule. Without access to experimental data, it is not possible to create a comparison guide that meets the core requirements of data presentation, experimental protocol detailing, and visualization of signaling pathways.
Further investigation into related compounds did not provide a suitable analogue with sufficient publicly available data that could serve as a proxy for a comparative guide as requested.
Therefore, the creation of a detailed comparison guide for this compound is not feasible at this time due to the absence of published scientific literature. Researchers and drug development professionals interested in this molecule may need to rely on proprietary, in-house data or initiate new studies to characterize its pharmacological profile.
To proceed with your request for a comparison guide, please provide an alternative compound for which there is a body of published experimental data.
References
Benchmarking the selectivity of THIQ against a panel of receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional potency of the selective Melanocortin 4 Receptor (MC4R) agonist, THIQ, against a panel of melanocortin receptors. The data presented herein is compiled from publicly available pharmacological studies.
Executive Summary
This compound is a potent and highly selective agonist for the human Melanocortin 4 Receptor (hMC4R)[1]. Its selectivity has been primarily characterized against other members of the melanocortin receptor family, namely MC1R, MC3R, and MC5R. This document summarizes the available quantitative data, details the experimental protocols used to determine receptor binding and functional activity, and provides visualizations of the relevant signaling pathway and experimental workflow.
Quantitative Selectivity Profile of this compound
The following table summarizes the in vitro binding affinities (IC50) and functional potencies (EC50) of this compound for human and rat melanocortin receptors. The data clearly illustrates the compound's high affinity and selectivity for the MC4 receptor.
| Receptor | Species | Assay Type | Value (nM) |
| MC4R | Human | IC50 | 1.2 [1] |
| Human | EC50 | 2.1 [1] | |
| Rat | IC50 | 0.6 [1] | |
| Rat | EC50 | 2.9 [1] | |
| MC1R | Human | IC50 | 2067[1] |
| Human | EC50 | 2850[1] | |
| MC3R | Human | IC50 | 761[1] |
| Human | EC50 | 2487[1] | |
| Rat | IC50 | 1883[1] | |
| Rat | EC50 | 1325[1] | |
| MC5R | Human | IC50 | 326[1] |
| Human | EC50 | 737[1] | |
| Rat | IC50 | 1575[1] | |
| Rat | EC50 | >3000[1] |
Note: A comprehensive selectivity panel of this compound against a broader range of unrelated receptors is not publicly available at this time. The selectivity data presented here is confined to the melanocortin receptor family.
Experimental Protocols
The determination of this compound's receptor selectivity profile relies on two key in vitro assays: radioligand binding assays and functional cAMP assays.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from its receptor. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined.
Protocol Outline:
-
Membrane Preparation: Membranes from cells expressing the target melanocortin receptor are prepared.
-
Assay Buffer: A suitable buffer is prepared to maintain physiological pH and ionic strength.
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [125I]-NDP-α-MSH) is used at a fixed concentration.
-
Competition Reaction: Increasing concentrations of unlabeled this compound are incubated with the receptor membranes and the radioligand.
-
Incubation: The reaction is allowed to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of this compound to determine the IC50 value.
Functional cAMP Assay
This assay measures the ability of an agonist (this compound) to stimulate the production of cyclic adenosine monophosphate (cAMP), a second messenger, upon binding to a Gs-coupled receptor like MC4R. The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined.
Protocol Outline:
-
Cell Culture: Cells expressing the target melanocortin receptor are cultured.
-
Stimulation: Cells are treated with increasing concentrations of this compound.
-
Incubation: The cells are incubated to allow for cAMP production.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing a fluorescent or luminescent reporter.
-
Data Analysis: The data is plotted as the cAMP response versus the log concentration of this compound to determine the EC50 value.
Visualizations
Melanocortin 4 Receptor (MC4R) Signaling Pathway
Activation of the MC4R by an agonist like this compound primarily initiates a Gs-protein coupled signaling cascade, leading to the production of cAMP.
Caption: MC4R signaling cascade initiated by this compound.
Experimental Workflow for Determining Receptor Selectivity
The following diagram illustrates the general workflow for assessing the selectivity of a compound like this compound.
References
This guide provides a comparative analysis of the pharmacokinetic properties of selected tetrahydroisoquinoline (THIQ) derivatives, focusing on compounds developed as LFA-1/ICAM-1 antagonists. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of the this compound derivative 6q and its ethyl ester prodrug 6t in mice and rats.[1] The data highlights the oral bioavailability of these compounds, a critical factor in drug development.
| Compound | Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (F%) |
| 6t | Mouse | 20 | Oral | - | - | - | - | 27% |
| 6t | Mouse | 100 | Oral | - | - | - | - | 31% |
| 6t | Rat | 20 | Oral | - | - | - | - | 18% |
Note: Specific values for Cmax, Tmax, AUC, and half-life were not provided in the source material, which focused on reporting the resulting oral bioavailability.
Experimental Protocols
The pharmacokinetic profiles of the this compound derivatives were determined through in vivo studies in animal models. The methodologies employed are detailed below.
In Vivo Pharmacokinetic Study in Rodents
A study was conducted to evaluate the pharmacokinetic properties of the this compound derivative 6q and its ethyl ester prodrug 6t.[1][2]
-
Animal Models: The studies utilized male Sprague-Dawley rats and C57BL/6 mice.[1]
-
Compound Administration:
-
Dosing:
-
Sample Collection and Analysis: Blood samples were collected at various time points post-administration. Only the parent acid 6q was detected in the blood samples following the administration of the prodrug 6t, indicating rapid in vivo hydrolysis.[1] Plasma concentrations of the compound were likely determined using an appropriate bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS), although the specific analytical technique was not detailed in the provided source.
-
Pharmacokinetic Analysis: The collected plasma concentration-time data was used to calculate standard pharmacokinetic parameters, including oral bioavailability (F%). The results indicated that the prodrug 6t is orally bioavailable in both mice and rats and demonstrates dose-linear pharmacokinetic profiles in mice.[1]
Visualizations
The following diagrams illustrate the experimental workflow for the in vivo pharmacokinetic study and a conceptual representation of the prodrug activation and distribution.
Caption: Workflow of the in vivo pharmacokinetic study.
References
Evaluating the therapeutic window of THIQ in comparison to standard ghrelin inhibitors
Evaluating the Therapeutic Window of Ghrelin Inhibitors: A Comparative Analysis
A comprehensive review of the therapeutic potential of various ghrelin signaling antagonists, with a focus on their efficacy and safety profiles. This guide is intended for researchers, scientists, and drug development professionals.
The quest for effective treatments for obesity and metabolic disorders has led to significant interest in targeting the ghrelin signaling pathway. Ghrelin, the so-called "hunger hormone," plays a pivotal role in appetite stimulation, energy homeostasis, and glucose metabolism.[1] Inhibition of ghrelin's actions is therefore a promising therapeutic strategy. While the specific compound "THIQ" as a ghrelin inhibitor is not prominently documented in publicly available scientific literature, this guide will provide a comparative analysis of various classes of established ghrelin inhibitors, offering insights into their therapeutic windows based on preclinical and clinical data.
The term "this compound" is an acronym for tetrahydroisoquinoline, a chemical scaffold found in a wide range of biologically active compounds. While our comprehensive search did not identify a specific ghrelin inhibitor designated as "this compound," it is possible that such a compound is in early stages of development or is referred to by a different name in scientific literature. This guide will therefore focus on the broader landscape of ghrelin inhibition.
Mechanisms of Ghrelin Inhibition
Several strategies have been developed to counteract the effects of ghrelin. These can be broadly categorized as:
-
Ghrelin Receptor Antagonists: These molecules directly block the growth hormone secretagogue receptor 1a (GHS-R1a), preventing ghrelin from binding and initiating its downstream signaling cascade.[2]
-
Ghrelin O-Acyltransferase (GOAT) Inhibitors: GOAT is the enzyme responsible for the acylation of ghrelin, a post-translational modification essential for its biological activity. Inhibiting GOAT reduces the levels of active ghrelin.[3]
-
Ghrelin-Neutralizing Agents: These include antibodies and Spiegelmers (L-oligonucleotides) that bind to circulating ghrelin, preventing it from reaching its receptor.[1]
The following sections will delve into the available data on the efficacy and safety of these different classes of ghrelin inhibitors.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies on various ghrelin inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the therapeutic window can be influenced by various factors including the specific compound, dosage, and patient population.
Table 1: Efficacy of Selected Ghrelin Receptor Antagonists (Preclinical Data)
| Compound | Animal Model | Key Efficacy Findings | Reference |
| YIL-781 | Rat | Fully blocked ghrelin-induced suppression of insulin secretion. | [4] |
| [D-Lys-3]-GHRP-6 | Mouse (ob/ob) | Decreased body weight gain and improved glycemic control with repeated administration. | [5] |
| PF-05190457 | Rat (ex vivo) | Increased vagal afferent firing and glucose-dependent insulin secretion. | [6](--INVALID-LINK--) |
Table 2: Efficacy of GOAT Inhibitors (Preclinical & Clinical Data)
| Compound | Study Type | Key Efficacy Findings | Reference |
| GLWL-01 | Clinical Trial (NCT03641417) | Designed to evaluate the effect of reducing active ghrelin on appetite and energy intake in post-bariatric surgery patients. | [6] |
| Peptide-based GOAT inhibitors | Preclinical (Mouse) | Showed promise in reducing weight gain. | [3] |
Table 3: Safety and Tolerability of Ghrelin Administration (Human Data)
| Study | Dose | Adverse Effects | Reference |
| Nagaya et al. (2001) | 1 and 5 µg/kg IV | No significant difference in adverse effects compared to placebo; all were transient and well-tolerated. | [7] |
| Pietrzak et al. (2023) | Up to 4.1 µg/kg infusion | Not detailed in the provided search results. | [8] |
Note: Data on the adverse effects of ghrelin inhibitors specifically is limited in the provided search results. The safety of ghrelin administration itself provides some context but is not a direct measure of the safety of its inhibitors.
Experimental Protocols
1. Evaluation of Ghrelin Receptor Antagonism on Insulin Secretion
-
Objective: To determine the ability of a ghrelin receptor antagonist to block the inhibitory effect of ghrelin on glucose-stimulated insulin secretion.
-
Methodology:
-
Isolate pancreatic islets from rats.
-
Disperse the islets into single cells.
-
Incubate the dispersed islet cells in a medium containing a high glucose concentration (e.g., 20 mM) to stimulate insulin secretion.
-
In parallel experiments, co-incubate the cells with ghrelin (e.g., 10 nM) and varying concentrations of the ghrelin receptor antagonist (e.g., YIL-781 at 1 µM).
-
A control group with only the antagonist and no ghrelin is also included.
-
After a defined incubation period, collect the supernatant and measure insulin concentration using an ELISA or radioimmunoassay.
-
The percentage of insulin secretion inhibition by ghrelin and its reversal by the antagonist are then calculated.[4]
-
2. In Vivo Assessment of Ghrelin Receptor Antagonist on Food Intake and Body Weight
-
Objective: To evaluate the effect of a ghrelin receptor antagonist on appetite and body weight in an animal model of obesity.
-
Methodology:
-
Use a genetically obese mouse model (e.g., ob/ob mice) or diet-induced obese mice.
-
Administer the ghrelin receptor antagonist (e.g., [D-Lys-3]-GHRP-6) via a suitable route (e.g., intraperitoneal injection) at a specific dose and frequency for a defined period (e.g., daily for six days).
-
A control group receives a vehicle solution.
-
Monitor daily food intake and body weight for all animals.
-
At the end of the study, measure parameters such as fat mass, and plasma levels of glucose and insulin.
-
Statistical analysis is performed to compare the treated group with the control group.[5][9]
-
Visualizing Ghrelin Signaling and Inhibition
Diagram 1: Ghrelin Signaling Pathway
Caption: Simplified ghrelin signaling cascade via the GHS-R1a receptor.
Diagram 2: Mechanisms of Ghrelin Inhibition
References
- 1. Ghrelin Based Therapy of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. An overview of ghrelin O-acyltransferase inhibitors: a literature and patent review for 2010-2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Pharmacokinetics, safety, and endocrine and appetite effects of ghrelin administration in young healthy subjects | CiNii Research [cir.nii.ac.jp]
- 8. A randomized controlled experimental medicine study of ghrelin in value-based decision making - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
Independent verification of the synthesis of (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
A comprehensive review of the synthesis and pharmacological properties of (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, a selective agonist of the melanocortin-4 receptor (MC4-R), is presented. This guide provides a detailed analysis of its synthesis, in vitro activity, and in vivo efficacy, drawing from the foundational research that first described this compound.
Initially, some databases ambiguously classified the compound, leading to potential confusion regarding its primary biological target. However, a definitive 2002 publication in the Journal of Medicinal Chemistry by Sebhat et al. unequivocally identifies it as a potent and selective MC4-R agonist.[1] This guide serves to consolidate the available data, offering researchers a clear and concise overview of this significant molecule.
Comparative Pharmacological Data
The compound, referred to as compound 1 in the seminal paper, demonstrates high affinity and functional activity for the human melanocortin-4 receptor.[1] Its selectivity profile is a key attribute, showing significantly lower affinity for other melanocortin receptor subtypes, which is crucial for minimizing off-target effects.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| Human MC4-R | 0.8 ± 0.1 | 1.2 ± 0.2 |
| Human MC3-R | 947 ± 150 | >1000 |
| Human MC5-R | 280 ± 40 | >1000 |
| Human MC1-R | Not Reported | Not Reported |
| Data summarized from Sebhat, I. K., et al. J. Med. Chem. 2002, 45 (21), 4589–4593.[1] |
In vivo studies in animal models have corroborated the potent anorexigenic effects of this MC4-R agonist. Administration of the compound led to a significant reduction in food intake, highlighting its potential as a pharmacological tool for studying energy homeostasis and as a lead compound for the development of anti-obesity therapeutics.[1]
Synthesis Protocol
The synthesis of (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a multi-step process. The key final step involves the coupling of two advanced intermediates.
Experimental Protocol: Final Coupling Step
To a solution of (1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethanaminium chloride (Intermediate A) and (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Intermediate B) in dimethylformamide (DMF) is added 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by chromatography to yield the final compound.
This is a generalized protocol based on standard peptide coupling reactions and the information available in the cited literature. For a detailed, step-by-step synthesis of the intermediates and the final compound, it is imperative to consult the original publication by Sebhat et al.[1]
Logical Workflow of Synthesis and Evaluation
The development and characterization of this MC4-R agonist followed a logical progression from chemical synthesis to biological evaluation.
Figure 1. Workflow from synthesis to in vivo testing.
Signaling Pathway
Agonism of the melanocortin-4 receptor leads to the activation of the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates downstream targets to elicit the physiological response, such as reduced appetite.
Figure 2. Simplified MC4-R signaling cascade.
References
Safety Operating Guide
(3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide proper disposal procedures
Essential Safety and Disposal Guidance for a Halogenated Heterocyclic Compound
For researchers and scientists handling (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, a compound characterized by its chlorinated phenyl group and nitrogen-containing heterocyclic rings, adherence to proper disposal protocols is crucial for laboratory safety and environmental protection. Due to its chemical structure, this compound is classified as a halogenated organic waste.
Waste Segregation and Collection
Proper segregation of this compound is the first and most critical step in its disposal. Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[1][2][3] This is because the disposal methods for these two streams are different, and mixing them can increase disposal costs and complicate the treatment process.[3][4]
Key Collection Steps:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic compounds.[1][2] The container should be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[2]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents, such as "Halogenated Organic Waste".[2][3][4] All chemical constituents and their approximate percentages should be listed on the tag.[1][4]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[4] This area should be cool, dry, and well-ventilated.[2][4] Ensure the container is stored in secondary containment to prevent spills.[4]
Incompatible Wastes
To prevent dangerous chemical reactions, do not mix this compound with the following:
-
Acids and bases[1]
-
Non-halogenated organic wastes[1]
-
Oxidizing agents[2]
-
Acutely toxic "P-listed" wastes[4]
Disposal Procedure
The recommended disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed hazardous waste disposal facility.[1]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Transfer: Carefully transfer the waste into the designated halogenated organic waste container. Avoid overfilling the container; it should not be more than three-quarters full.[4]
-
Secure and Label: Securely close the container lid.[2][4] Ensure the hazardous waste tag is complete and accurate.[4]
-
Request Pickup: Once the container is ready for disposal, follow your institution's procedures to request a waste pickup from the Environmental Health and Safety (EHS) department or a certified waste management contractor.[4]
Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert others.
-
If the spill is small, contain it using an inert absorbent material.[4]
-
Place the absorbent material in a sealed, labeled bag and dispose of it as hazardous waste.[4]
-
For larger spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide.
Caption: Decision workflow for the disposal of the halogenated heterocyclic compound.
Note: No specific quantitative data regarding disposal, such as concentration limits for sewer disposal or specific incineration temperatures, were found in the search results. The disposal procedures provided are based on general guidelines for halogenated organic compounds. Always consult your institution's specific waste management policies and the material's Safety Data Sheet (SDS) for detailed instructions.
References
Personal protective equipment for handling (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
Disclaimer: No specific Safety Data Sheet (SDS) is available for "(3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide." The following guidance is based on safety protocols for structurally similar compounds, including tetrahydroisoquinoline carboxamides and piperidine derivatives, as well as general best practices for handling potent pharmaceutical compounds. A thorough risk assessment should be conducted by qualified personnel before handling this substance.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the specified novel chemical compound. The procedural guidance herein outlines personal protective equipment (PPE) requirements, handling protocols, and disposal plans to ensure laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
Given the compound's complex structure, which includes potentially bioactive moieties, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical structures.[1][2]
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Gloves | Nitrile or neoprene, powder-free. Consider double-gloving. | Prevents skin contact.[3] The use of impervious gloves is a standard recommendation for handling similar chemical compounds. |
| Eye Protection | Safety Goggles/Shield | ANSI Z87.1 certified safety goggles. A face shield should be used in addition to goggles when there is a splash hazard.[3] | Protects eyes from splashes and airborne particles.[1] |
| Body Protection | Laboratory Coat/Gown | Disposable gown preferred, or a clean lab coat.[3] For handling larger quantities or in case of potential for significant exposure, a chemical-resistant apron may be necessary. | Provides a barrier against contamination of personal clothing.[1] |
| Respiratory Protection | Respirator | A fit-tested N95 or higher-rated respirator should be used, especially when handling the compound as a powder or when generating aerosols.[3][4] | Protects against inhalation of airborne particles.[2] Use should be in a well-ventilated area or under a chemical fume hood.[1][5] |
Experimental Handling Protocol
The following is a step-by-step protocol for the safe handling of "(3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide" in a laboratory setting.
1. Preparation and Precautionary Measures:
- Ensure that a current Safety Data Sheet for a structurally similar compound is accessible.
- Verify that all necessary PPE is available and in good condition.
- Confirm that a chemical fume hood is operational and that eyewash stations and safety showers are accessible and have been recently tested.[5]
- Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
2. Weighing and Aliquoting (for solid compound):
- Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.[5]
- Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
- Close the container tightly immediately after use.[1]
3. Solution Preparation:
- When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
- If sonication or vortexing is required, ensure the container is securely capped.
4. Post-Handling Procedures:
- Thoroughly clean all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.
- Remove PPE in the correct order to avoid self-contamination (gloves first, then gown, then eye and respiratory protection).
- Wash hands thoroughly with soap and water after removing PPE.[1]
Operational and Disposal Plan
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow institutional emergency procedures.
Waste Disposal:
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Consult local, state, and federal regulations for proper disposal procedures.[1] Do not pour chemical waste down the drain.[6]
-
Label all waste containers clearly with the contents and associated hazards.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for handling the specified compound, from initial preparation to final disposal.
Caption: Workflow for handling the novel tetrahydroisoquinoline carboxamide derivative.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
